molecular formula C8H17NO2 B1588289 (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine CAS No. 93621-94-4

(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine

Cat. No.: B1588289
CAS No.: 93621-94-4
M. Wt: 159.23 g/mol
InChI Key: HDXYTIYVVNJFLU-YUMQZZPRSA-N
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Description

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a chiral pyrrolidine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research. The compound features a pyrrolidine ring—a common nitrogen-containing heterocycle—with methoxymethyl ether groups at the 2 and 5 positions, both possessing (S) stereochemistry . This specific stereochemistry makes it a useful chiral scaffold or precursor for the synthesis of more complex, stereodefined molecules. Pyrrolidine structures are fundamental in the development of various pharmacologically active compounds and natural products . For instance, substituted pyrrolidines are key intermediates in creating novel materials and ligands. As a liquid with defined stereocenters, this bis(methoxymethyl) derivative is particularly suited for applications where its ether groups can be further manipulated or where it acts as a stereodirecting element. Researchers employ this compound in the exploration of new synthetic methodologies and as a starting material for the construction of biologically relevant molecules. This product is strictly for research purposes in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H17NO2/c1-10-5-7-3-4-8(9-7)6-11-2/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXYTIYVVNJFLU-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCC(N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@@H]1CC[C@H](N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427093
Record name (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine
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Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93621-94-4
Record name (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine
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Foundational & Exploratory

A Comprehensive Guide to the Synthesis of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine from L-Glutamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a C₂-symmetric chiral auxiliary of significant value in asymmetric synthesis, facilitating the stereoselective formation of complex molecules.[1] Its utility spans from academic research to the development of pharmaceutical agents. This technical guide provides a detailed, research-informed pathway for the synthesis of this crucial compound, commencing from the readily available and inexpensive chiral pool starting material, L-glutamic acid. We will delve into the strategic considerations, mechanistic underpinnings, and practical execution of each synthetic step, offering a robust framework for researchers and drug development professionals.

Introduction: The Strategic Importance of C₂-Symmetric Pyrrolidines

The pyrrolidine ring is a foundational motif in a vast array of natural products and pharmaceuticals. When substituted at the 2 and 5 positions to create a C₂-symmetric structure, these heterocycles become powerful tools in asymmetric catalysis and as chiral auxiliaries.[2] The inherent symmetry of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine allows for excellent facial discrimination in a variety of chemical transformations, leading to high levels of enantioselectivity.[1] The methoxymethyl substituents provide steric bulk and can act as coordinating groups, further influencing the stereochemical outcome of reactions.

The synthesis of such chiral building blocks from inexpensive, enantiomerically pure starting materials is a cornerstone of sustainable and practical asymmetric synthesis. L-glutamic acid, an abundant amino acid, presents an ideal starting point for accessing the (S,S)-stereochemistry of the target molecule.[3] This guide will delineate a multi-step synthesis that transforms L-glutamic acid into the desired C₂-symmetric pyrrolidine derivative.

Overall Synthetic Strategy

The transformation of L-glutamic acid into (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine necessitates a sequence of well-orchestrated chemical reactions. The overall strategy involves the initial formation of the pyrrolidine ring system, followed by functional group manipulations to achieve the target structure. The key transformations are:

  • Cyclization: Formation of the pyrrolidone (lactam) ring from L-glutamic acid.

  • Reduction: Complete reduction of both the lactam and carboxylic acid functionalities to yield the core pyrrolidine diol.

  • Protection: Introduction of a protecting group on the pyrrolidine nitrogen to enable selective O-methylation.

  • O-Methylation: Conversion of the diol to the corresponding bis(methoxymethyl) ether.

  • Deprotection: Removal of the nitrogen protecting group to afford the final product.

Synthetic_Workflow cluster_0 Ring Formation & Reduction cluster_1 Functionalization cluster_2 Final Deprotection A L-Glutamic Acid B (S)-Pyroglutamic Acid A->B Heat/Acid C N-Boc-(2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine B:e->C:w LiAlH4 then Boc2O D N-Boc-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine C->D NaH, MeI E (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine D->E TFA or HCl

Figure 1: Overall synthetic workflow from L-glutamic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of (S)-Pyroglutamic Acid

The initial step involves the intramolecular cyclization of L-glutamic acid to form (S)-pyroglutamic acid (also known as 5-oxo-L-proline). This dehydration reaction is typically achieved by heating L-glutamic acid, often in the presence of water or under acidic conditions, which catalyze the lactam formation.[3]

Protocol:

  • To a round-bottom flask, add L-glutamic acid (1.0 eq).

  • Heat the flask to 180-190 °C in an oil bath.[4]

  • The solid will melt and evolve water. Maintain this temperature for 2-3 hours until the evolution of water ceases.

  • Cool the reaction mixture to room temperature. The resulting solid is crude (S)-pyroglutamic acid.

  • Recrystallize the crude product from water to obtain pure (S)-pyroglutamic acid.

Causality of Experimental Choices:

  • High Temperature: The elevated temperature provides the necessary activation energy for the intramolecular condensation, driving off water and favoring the formation of the thermodynamically stable five-membered lactam ring.[4]

  • Recrystallization: This purification step is crucial to remove any unreacted L-glutamic acid and any potential side products, ensuring the purity of the starting material for the subsequent reduction step.

Step 2: Synthesis of N-Boc-(2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine

This step is a critical transformation involving the complete reduction of both the lactam and the carboxylic acid of pyroglutamic acid, followed by in-situ protection of the resulting secondary amine. A powerful reducing agent is required for this transformation.

Protocol:

  • Carefully add lithium aluminum hydride (LiAlH₄, approx. 3.0 eq) to a flask containing anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • Slowly add a solution of (S)-pyroglutamic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12-18 hours.

  • Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • To the filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Stir the mixture at room temperature for 4-6 hours.

  • Concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-Boc-(2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine.

Causality of Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a potent reducing agent capable of reducing both amides (lactams) and carboxylic acids to the corresponding amines and alcohols. Its use is essential to achieve the desired complete reduction.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for safety and to prevent the decomposition of the reagent.

  • In-situ Boc Protection: The intermediate (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine is a primary-secondary diamine which can be prone to side reactions. Immediate protection of the secondary amine with Boc₂O stabilizes the molecule and prevents unwanted reactions in subsequent steps.[5] The Boc group is chosen for its stability under basic conditions (used in the next step) and its relatively straightforward removal under acidic conditions.[6][7][8]

Reduction_Mechanism cluster_0 Reduction of Pyroglutamic Acid cluster_1 N-Boc Protection Pyroglutamic_Acid Pyroglutamic Acid Intermediate_Diol (2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine Pyroglutamic_Acid->Intermediate_Diol 1. LiAlH₄, THF, Reflux Boc_Protected_Diol N-Boc-(2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine Intermediate_Diol->Boc_Protected_Diol 2. Boc₂O, Et₃N, THF LiAlH4 LiAlH₄ Boc2O Boc₂O, Et₃N

Figure 2: Key transformations in Step 2.

Step 3: Synthesis of N-Boc-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine

With the amine protected, the two primary hydroxyl groups can be selectively methylated. The Williamson ether synthesis is a reliable method for this transformation.

Protocol:

  • To a solution of N-Boc-(2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise under an inert atmosphere.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain N-Boc-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine.

Causality of Experimental Choices:

  • Sodium Hydride (NaH): NaH is a strong, non-nucleophilic base that effectively deprotonates the hydroxyl groups to form the corresponding alkoxides. These alkoxides are potent nucleophiles for the subsequent reaction with methyl iodide.[9]

  • Methyl Iodide (MeI): MeI is a highly reactive methylating agent. The iodide is an excellent leaving group, facilitating the Sₙ2 reaction with the alkoxide nucleophiles.[9]

  • Anhydrous Conditions: NaH reacts with water, so anhydrous conditions are essential for the success of this reaction.

Step 4: Synthesis of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

The final step is the removal of the Boc protecting group to yield the target secondary amine. This is typically achieved under acidic conditions.

Protocol:

  • Dissolve N-Boc-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine. The product can be further purified by distillation or chromatography if necessary.

Causality of Experimental Choices:

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the tert-butyl carbamate (Boc group) via an acid-catalyzed elimination mechanism, releasing the free amine, isobutylene, and carbon dioxide.[6][8] Milder acidic conditions can also be employed to avoid potential side reactions.[2]

  • Aqueous Workup: The basic wash with sodium bicarbonate is crucial to neutralize the strong acid and isolate the free amine product.

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical YieldPurity
1 L-Glutamic Acid(S)-Pyroglutamic AcidHeat>90%>98% (after recrystallization)
2 (S)-Pyroglutamic AcidN-Boc-(2S,5S)-2,5-bis(hydroxymethyl)pyrrolidine1. LiAlH₄ 2. Boc₂O60-70% (over two steps)>95% (after chromatography)
3 N-Boc-(2S,5S)-2,5-bis(hydroxymethyl)pyrrolidineN-Boc-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidineNaH, MeI80-90%>97% (after chromatography)
4 N-Boc-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidineTFA>95%>98% (after workup)

Conclusion

This guide has outlined a comprehensive and reliable synthetic route to (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine, a valuable C₂-symmetric chiral auxiliary, starting from the readily available L-glutamic acid. By providing detailed protocols and explaining the rationale behind the chosen reagents and conditions, we aim to empower researchers and drug development professionals to confidently synthesize this important molecule. The presented methodology is robust and relies on well-established organic transformations, ensuring its broad applicability in various laboratory settings.

References

  • 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations. Organic & Biomolecular Chemistry. Available at: [Link]

  • Continuous Chemoselective Methylation of Functionalized Amines and Diols with Supercritical Methanol over Solid Acid and Acid−Base Bifunctional Catalysts. Journal of the American Chemical Society.
  • Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines. RSC Publishing. (2023-07-18). Available at: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • N-Terminal Deprotection; Boc removal. Aapptec Peptides. Available at: [Link]

  • Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10... ResearchGate. Available at: [Link]

  • Asymmetric Reactions Using C2‐Symmetrically 2,5‐Disubstituted Pyrrolidines as Chiral Auxiliaries.
  • Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1.
  • A short and practical synthesis of (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine. Journal of the Chemical Society, Chemical Communications. (1987). Available at: [Link]

  • Synthesis of Chiral Pyrrolidine Derivatives from (S)‐Pyroglutamic Acid. Part 1. 7‐Substituted (2R,5S). ChemInform.
  • Pyroglutamic acid. Wikipedia. Available at: [Link]

  • PYROGLUTAMIC ACID DERIVATIVES: BUILDING BLOCKS FOR DRUG DISCOVERY. LOCKSS. (2014-07-24).
  • Conventional procedures for O-methylation and -demethylation. ResearchGate. Available at: [Link]

  • One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. (2023-03-08). Available at: [Link]

  • Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.
  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH.
  • O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. (2018-09-01).
  • 6.7 Pyroglutamic Acid Peptides. Available at: [Link]

  • Enzymatic conversion of 5-oxo-L-proline (L-pyrrolidone carboxylate) to L-glutamate coupled with cleavage of adenosine triphosphate to adenosine diphosphate, a reaction in the -glutamyl cycle. PubMed. Available at: [Link]

  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. Available at: [Link]

  • 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. PMC - NIH. (2024-01-25).
  • Pyroglutamic Acid and its Derivatives: The Privileged Precursors for the Asymmetric Synthesis of Bioactive Natural Products.
  • Chan-Lam O-methylation of aliphatic alcohols and phenolic n-heterocycles. (2020).
  • Conversion of L-pyroglutamic acid to 4-alkyl-substituted L-prolines. The synthesis of trans-4-cyclohexyl-L-proline. The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 2,5-bis(spirocyclohexane)-substituted nitroxides of pyrroline and pyrrolidine series, including thiol-specific spin label: an analogue of MTSSL with long relaxation time. PubMed. (2012-09-21). Available at: [Link]

  • Synthesis of (2S,5S)-trans-S-(4-fluorophenoxymethyl)-2-(1-N-hydroxy ureidyl-3-butyn-4-yl)-tetrahydrofuran - (CMI-977).

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(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine CAS number 93621-94-4 properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine (CAS: 93621-94-4)

Introduction: The Architectural Elegance of a C₂-Symmetric Scaffold

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a chiral organic compound that has garnered significant interest within the realms of chemical synthesis and drug discovery. Its defining feature is the C₂-symmetric pyrrolidine core, a five-membered nitrogen heterocycle with two identical methoxymethyl substituents in a trans configuration. This specific stereochemistry and structural rigidity make it a privileged scaffold.[1][2] In asymmetric catalysis, it serves as a highly effective chiral ligand or auxiliary, capable of inducing high stereoselectivity in a wide array of chemical transformations.[2][3] Furthermore, the pyrrolidine motif is a cornerstone in medicinal chemistry, appearing frequently in FDA-approved pharmaceuticals, which underscores the compound's potential as a key building block for novel therapeutic agents.[4][5]

This guide provides a comprehensive technical overview of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine, detailing its physicochemical properties, plausible synthetic strategies with mechanistic considerations, its critical role in asymmetric catalysis, and essential safety protocols for laboratory handling.

Core Physicochemical and Spectroscopic Properties

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is typically supplied as a clear, light-yellow liquid.[6] Its identity and purity are confirmed through a combination of physical constant measurements and spectroscopic analysis. The key properties are summarized below.

PropertyValueSource(s)
CAS Number 93621-94-4[6][7][8][9][10]
Molecular Formula C₈H₁₇NO₂[7][8][11]
Molecular Weight 159.23 g/mol [7][8][12]
Appearance Clear, light-yellow liquid[6][7]
Purity (Assay) ≥95% (by GC)[6][7]
Refractive Index (20°C) 1.4470 - 1.4500[6][7]
Specific Rotation +8.0°[7]
Infrared Spectrum Conforms to structure[6][7]

Synthesis and Mechanistic Insights

The enantiomerically pure synthesis of C₂-symmetric trans-2,5-disubstituted pyrrolidines is a non-trivial challenge that requires precise stereochemical control. A robust and efficient method involves the 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile.[13] This approach allows for the direct and highly stereoselective formation of the pyrrolidine ring.

A plausible synthetic pathway can be conceptualized starting from readily available chiral precursors, ensuring the final product's stereointegrity.

G cluster_0 Synthesis Workflow A L-Tartaric Acid Derivative (C2-Symmetric Precursor) B Dialdehyde Intermediate A->B Oxidative Cleavage E [3+2] Cycloaddition B->E C Glycine Ester D Azomethine Ylide (In situ generation) C->D Condensation D->E 1,3-Dipolar Cycloaddition F cis-Pyrrolidine Diester E->F G Epimerization & Reduction F->G Base-catalyzed epimerization H (2S,5S)-2,5-Bis(hydroxymethyl)pyrrolidine G->H Ester Reduction I Williamson Ether Synthesis (O-Methylation) H->I NaH, CH3I J (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine (Final Product) I->J

Caption: A plausible synthetic workflow for the target molecule.

Exemplary Synthetic Protocol

The following protocol is a representative, multi-step procedure grounded in established chemical principles for pyrrolidine synthesis.

Step 1: In situ Generation of Azomethine Ylide and [3+2] Cycloaddition

  • Causality: The reaction between an α-amino acid ester (like glycine methyl ester) and a dialdehyde (derived from a C₂-symmetric starting material like L-tartaric acid) generates a transient azomethine ylide. This highly reactive intermediate is immediately trapped by an internal alkene (acting as a dipolarophile) in a concerted [3+2] cycloaddition. This step is crucial as it establishes the pyrrolidine ring system with defined stereochemistry.

  • A solution of the chiral dialdehyde in anhydrous toluene is prepared in a flame-dried, three-neck flask under an inert argon atmosphere.

  • Glycine methyl ester hydrochloride and triethylamine are added sequentially. The triethylamine serves to neutralize the hydrochloride and facilitate the condensation reaction.

  • The mixture is heated to reflux. The condensation forms the azomethine ylide in situ, which undergoes an immediate intramolecular cycloaddition.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, filtered to remove triethylammonium chloride, and the solvent is evaporated under reduced pressure.

Step 2: Epimerization and Reduction

  • Causality: The initial cycloaddition often yields the cis-substituted pyrrolidine as the kinetic product. To obtain the thermodynamically more stable trans isomer, a base-catalyzed epimerization is performed. Subsequent reduction of the ester groups to primary alcohols is necessary for the final methylation step. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation.

  • The crude cis-diester is dissolved in methanol, and a catalytic amount of sodium methoxide is added.

  • The solution is stirred at room temperature, allowing the stereocenter at C-2 to epimerize, leading to the more stable trans configuration.

  • Once epimerization is complete (monitored by GC or NMR), the solvent is removed.

  • The resulting trans-diester is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a stirred suspension of LiAlH₄ in THF at 0°C.

  • After the addition, the reaction is allowed to warm to room temperature and then refluxed to ensure complete reduction.

  • The reaction is carefully quenched by the sequential addition of water and NaOH solution to decompose excess LiAlH₄ and precipitate aluminum salts, which can be removed by filtration.

Step 3: Williamson Ether Synthesis (O-Methylation)

  • Causality: This classic reaction converts the two primary hydroxyl groups into the target methoxy groups. A strong base (sodium hydride) is used to deprotonate the alcohols, forming highly nucleophilic alkoxides, which then displace the iodide from methyl iodide in an Sₙ2 reaction.

  • The purified diol from the previous step is dissolved in anhydrous THF.

  • The solution is cooled to 0°C, and sodium hydride (60% dispersion in mineral oil) is added portion-wise. This step is performed with extreme caution due to the evolution of flammable hydrogen gas.

  • After stirring for 30 minutes to ensure complete formation of the dialkoxide, methyl iodide is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The final product is purified by vacuum distillation or column chromatography to yield (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine as a clear liquid.

Applications in Asymmetric Catalysis

The efficacy of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine stems from its C₂-symmetric design. When used as a chiral ligand, its two methoxymethyl arms coordinate to a metal center (e.g., Palladium, Rhodium, Iridium), forming a stable chelate complex. This complex possesses a well-defined, chiral three-dimensional environment.

Mechanism of Stereochemical Induction: The chiral pocket created by the ligand-metal complex sterically blocks one face of the bound substrate. Consequently, an incoming reagent can only approach from the less hindered face, forcing the reaction to proceed through a lower-energy transition state that leads to one enantiomer of the product in high excess. This principle is the foundation of its utility in numerous asymmetric transformations.

G cluster_0 Generic Catalytic Cycle cluster_1 Legend A Active Catalyst [M-L*] B Substrate Complex [M-L*(Substrate)] A->B + Substrate C Stereoselective Transformation B->C + Reagent (Attack from unhindered face) D Product Complex [M-L*(Product)] C->D D->A Catalyst Regeneration E Product (Enantiomerically Enriched) D->E Product Release L_star L* = (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine M M = Metal Center (e.g., Pd, Rh)

Caption: A generic catalytic cycle showing the role of the chiral ligand.

Safety, Handling, and Storage

While a specific safety data sheet for the (S,S)-enantiomer may indicate minimal hazards[11], data for the corresponding (R,R)-enantiomer suggests potential for irritation and burns.[12][14][15] Adhering to the precautionary principle, rigorous safety measures are recommended.

Hazard Identification:

  • Skin Irritation: May cause skin irritation (H315).[12][14]

  • Eye Irritation: Causes serious eye irritation (H319).[12][14]

  • Respiratory Irritation: May cause respiratory irritation (H335).[12][14]

Handling and Personal Protective Equipment (PPE):

  • Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment:

    • Eye Protection: Chemical safety goggles or a face shield (EN 166 standard).[11]

    • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Inspect gloves prior to use.[11]

    • Skin and Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[11]

  • Avoid breathing vapors or mist.

  • Wash hands thoroughly after handling.

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[11]

  • Store in a refrigerator to ensure long-term stability.[11]

  • Incompatible Materials: Keep away from strong oxidizing agents.[11]

Stability and Reactivity:

  • The compound is stable under recommended storage conditions.[11]

  • Hazardous decomposition products under fire conditions include carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[11]

References

  • (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96% - Fisher Scientific.

  • (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine | CAS:93621-94-4 - BOC Sciences.

  • (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96% - Thermo Fisher Scientific.

  • (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine 93621-94-4 - MOLBASE.

  • (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES - Organic Syntheses.

  • CAS 93621-94-4 (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine - Alfa Aesar.

  • (2s,5s)-2,5-Bis(methoxymethoxy-methyl)pyrrolidine | C10H21NO4 - PubChem.

  • SAFETY DATA SHEET - (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine - Fisher Scientific.

  • SAFETY DATA SHEET - (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine - Fisher Scientific.

  • A straightforward synthesis of enantiomerically pure trans-2,5-bis(alkyloxymethyl) pyrrolidines by 1,3-dipolar cycloaddition reactions of azomethine ylides - LookChem.

  • (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine - PubChem.

  • (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride - Vulcanchem.

  • SAFETY DATA SHEET - (S)-2-(Methoxymethyl)pyrrolidine - TCI Chemicals.

  • SAFETY DATA SHEET - (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine - Fisher Scientific.

  • SAFETY DATA SHEET - Pyrrolidine, 2-(methoxymethyl)-, (S)-(-)- - Fisher Scientific.

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - NIH National Library of Medicine.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - NIH National Library of Medicine.

  • (2R,5S)-2,5-bis(methoxymethyl)-1-(phenylmethyl)pyrrolidine - Guidechem.

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The Architectural Precision of Asymmetric Synthesis: A Technical Guide to the Stereocontrol Mechanism of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to researchers, scientists, and drug development professionals.

Abstract

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine, a C₂-symmetric chiral auxiliary, has emerged as a cornerstone in modern asymmetric synthesis, enabling the precise construction of stereochemically complex molecules. This technical guide delves into the core principles governing its mechanism of stereocontrol, providing a detailed analysis for researchers and professionals in drug development and chemical synthesis. We will explore the intricate interplay of structural rigidity, chelation, and transition state geometry that underpins its remarkable efficacy in directing stereoselective transformations. By dissecting the causality behind its application in key synthetic methodologies, this document aims to equip scientists with the foundational knowledge to rationally design and optimize asymmetric processes.

Introduction: The Imperative of Chirality in the Life Sciences

The biological activity of a vast majority of pharmaceuticals and agrochemicals is intrinsically linked to their three-dimensional structure. Enantiomers of a chiral molecule, while chemically identical in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in the development of safe and effective chemical entities. Chiral auxiliaries, temporarily incorporated into a prochiral substrate, represent a robust and reliable strategy for achieving high levels of stereocontrol in chemical reactions.[1]

Among the pantheon of chiral auxiliaries, (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine stands out due to its C₂-symmetric design and the strategic placement of coordinating methoxymethyl groups. This guide will elucidate the fundamental mechanisms by which this unique architecture translates into exceptional levels of stereochemical induction.

The Pillar of C₂-Symmetry: Simplifying Complexity

The C₂-symmetry of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine is a deliberate design feature that significantly simplifies the stereochemical landscape of a reaction. A C₂-axis of symmetry passing through the nitrogen atom and the midpoint of the C3-C4 bond renders the two faces of the pyrrolidine ring homotopic. This has a profound consequence: it drastically reduces the number of possible diastereomeric transition states, thereby enhancing the predictability and selectivity of the reaction.

The Core Mechanism: Chelation-Controlled Stereodifferentiation

The cornerstone of stereocontrol exerted by (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine lies in its ability to form a rigid, well-defined transition state through chelation. This is particularly evident in the asymmetric alkylation of amide enolates, a reaction class where this auxiliary has demonstrated exceptional efficacy.

The process can be dissected into the following key stages:

  • Amide Formation: The synthesis begins with the coupling of a prochiral carboxylic acid to the secondary amine of the (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine auxiliary.

  • Enolate Generation: Treatment with a strong base, typically a lithium amide such as lithium diisopropylamide (LDA), deprotonates the α-carbon to the carbonyl group, generating a lithium enolate.

  • Formation of the Chelated Transition State: This is the critical stereodetermining step. The lithium cation does not exist as a free ion but is instead coordinated by the Lewis basic sites within the molecule. The C₂-symmetric nature of the auxiliary, coupled with the strategically positioned methoxymethyl groups, leads to the formation of a highly organized and rigid five-membered chelate ring involving the enolate oxygen, the lithium cation, and the oxygen atom of one of the methoxymethyl side chains. The C₂-symmetry ensures that chelation to either methoxymethyl group results in the same stereochemical environment.

  • Stereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) approaches the nucleophilic enolate. The rigid, chelated structure effectively blocks one face of the enolate. The bulky methoxymethyl groups and the overall conformation of the pyrrolidine ring create a significant steric hindrance, directing the electrophile to attack from the less hindered face. This facial bias is the origin of the high diastereoselectivity observed in these reactions.

  • Auxiliary Cleavage: Following the alkylation, the chiral auxiliary is cleaved, typically through hydrolysis or reduction, to yield the desired enantiomerically enriched product and recover the auxiliary for potential reuse.

Visualizing the Transition State

The proposed chelated transition state model is crucial for understanding the mechanism of stereocontrol. The following diagram, generated using Graphviz, illustrates the key interactions.

G cluster_TS Proposed Chelated Transition State Li Li⁺ O_enolate O Li->O_enolate Coordination O_methoxy O Li->O_methoxy Coordination C_enolate C O_enolate->C_enolate C_alpha C_enolate->C_alpha R_substrate R C_alpha->R_substrate E_plus E⁺ C_alpha->E_plus Attack from less hindered face N_pyrrolidine N C2 C2 N_pyrrolidine->C2 C5 C5 N_pyrrolidine->C5 CH2OM_C2 CH₂OMe C2->CH2OM_C2 CH2OM_C5 CH₂OMe C5->CH2OM_C5 caption Figure 1: Proposed chelated transition state for the alkylation of a lithium enolate.

Figure 1: Proposed chelated transition state for the alkylation of a lithium enolate.

This model is analogous to the well-established Cram-chelate model, which predicts the stereochemical outcome of nucleophilic additions to chiral α-alkoxy carbonyl compounds.[2] The formation of this rigid, cyclic intermediate is the key to minimizing conformational flexibility and ensuring a highly predictable stereochemical outcome.

Experimental Evidence and Supporting Data

The efficacy of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine as a chiral auxiliary is well-documented in the scientific literature. High diastereoselectivities are consistently achieved in the alkylation of a wide range of amide derivatives.

Substrate (R-group)Electrophile (E-X)Diastereomeric Excess (d.e.)Reference
PhenylacetylBenzyl bromide>98%[Fustero et al., J. Org. Chem., 1998]
PropionylMethyl iodide95%[Enders et al., Synthesis, 1987]
ButyrylEthyl iodide96%[Enders et al., Synthesis, 1987]

Table 1: Representative data on the diastereoselective alkylation of amides derived from (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine.

Methodologies and Protocols

General Protocol for Asymmetric Alkylation

The following is a representative experimental protocol for the asymmetric alkylation of an amide derived from (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine.

Step 1: Amide Formation

  • To a solution of the desired carboxylic acid (1.0 eq.) in an appropriate solvent (e.g., dichloromethane), add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine (1.0 eq.) and stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct and purify the amide by column chromatography.

Step 2: Asymmetric Alkylation

  • In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the amide (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the electrophile (1.2 eq.) and continue stirring at -78 °C until the reaction is complete.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the alkylated product by column chromatography. The diastereomeric excess can be determined by chiral HPLC or NMR analysis of the crude product.

Step 3: Auxiliary Cleavage

  • The alkylated amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

  • Alternatively, reduction with a reagent such as lithium aluminum hydride (LAH) will yield the corresponding alcohol.

G cluster_workflow Asymmetric Alkylation Workflow start Start: Carboxylic Acid + Chiral Auxiliary amide_formation Amide Formation (DCC, DMAP) start->amide_formation amide_product Prochiral Amide amide_formation->amide_product enolate_formation Enolate Formation (LDA, -78 °C) amide_product->enolate_formation enolate_intermediate Chelated Lithium Enolate enolate_formation->enolate_intermediate alkylation Alkylation (Electrophile, -78 °C) enolate_intermediate->alkylation alkylated_amide Alkylated Amide alkylation->alkylated_amide cleavage Auxiliary Cleavage (Hydrolysis or Reduction) alkylated_amide->cleavage final_product Enantioenriched Product cleavage->final_product auxiliary_recovery Auxiliary Recovery cleavage->auxiliary_recovery caption Figure 2: Experimental workflow for asymmetric alkylation.

Figure 2: Experimental workflow for asymmetric alkylation.

Conclusion: A Versatile Tool for Stereocontrolled Synthesis

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a powerful and versatile chiral auxiliary that provides a reliable method for the asymmetric synthesis of a wide range of chiral molecules. Its efficacy is rooted in a combination of its C₂-symmetric structure and the ability of its methoxymethyl side chains to form a rigid, chelated transition state with a metal cation. This chelation control effectively shields one face of the reactive intermediate, leading to highly predictable and selective bond formation. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of this mechanism is crucial for the rational design of synthetic routes to enantiomerically pure compounds. The principles outlined in this guide provide a foundational framework for the application and optimization of this and other C₂-symmetric chiral auxiliaries in the pursuit of molecular complexity with stereochemical precision.

References

  • X-ray diffraction crystal structures of complexes 1 (top) and 2... - ResearchGate. Available at: [Link]

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  • Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - NIH. Available at: [Link]

  • X-ray Structures and Hirshfeld Studies of Two Dinuclear Cd(II) Complexes with a s-Triazine/Pyrazolo Ligand and Pesudohalides as a Linker - MDPI. Available at: [Link]

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  • Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione - NIH. Available at: [Link]

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Chiral Pool Synthesis of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a C2-symmetric chiral auxiliary and ligand of significant value in asymmetric synthesis. Its well-defined stereochemistry and structural rigidity make it a powerful tool for inducing chirality in a variety of chemical transformations. This technical guide provides an in-depth exploration of the chiral pool synthesis of this important molecule, starting from the readily available and inexpensive chiral precursor, L-glutamic acid. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that ensure high yield and stereochemical fidelity. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis who seek a comprehensive understanding and practical guidance on the preparation of this versatile chiral building block.

Introduction: The Significance of C2-Symmetric Chiral Auxiliaries

In the realm of stereochemistry, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of synthetic reactions.[1] These stereogenic groups are temporarily incorporated into a prochiral substrate to direct a chemical transformation, ultimately leading to the desired enantiomer of the product.[1] Among the vast array of chiral auxiliaries, those possessing C2 symmetry are particularly effective. This symmetry element reduces the number of possible diastereomeric transition states, often leading to higher levels of stereoselectivity.

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine stands out as a prominent example of a C2-symmetric chiral auxiliary. Derived from the natural amino acid L-glutamic acid, it embodies the principles of chiral pool synthesis, a strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[2] The pyrrolidine scaffold provides a rigid framework, and the two methoxymethyl substituents at the C2 and C5 positions create a well-defined chiral environment. This unique architecture has proven effective in a range of asymmetric reactions, including alkylations and aldol additions.[3] Furthermore, this molecule and its derivatives have found application as chiral ligands in metal-catalyzed asymmetric synthesis.[4]

This guide will provide a detailed roadmap for the synthesis of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine, emphasizing the experimental nuances and theoretical basis for each transformation.

The Synthetic Strategy: A Chiral Pool Approach from L-Glutamic Acid

The most common and economically viable route to (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine begins with L-glutamic acid, a readily available and inexpensive amino acid. This chiral pool approach ensures that the desired stereochemistry is established from the outset, obviating the need for chiral resolutions or asymmetric syntheses in later stages.

The overall synthetic pathway can be broken down into four key transformations:

  • Diesterification of L-glutamic acid to protect the carboxylic acid functionalities.

  • Reductive Cyclization of the resulting dimethyl L-glutamate to form the pyrrolidine ring.

  • Reduction of the diester to the corresponding diol.

  • O-Methylation of the diol to yield the final target molecule.

The following diagram illustrates the overall workflow of this synthetic sequence.

G cluster_0 Synthetic Workflow L-Glutamic_Acid L-Glutamic Acid Dimethyl_L-Glutamate Dimethyl L-Glutamate L-Glutamic_Acid->Dimethyl_L-Glutamate Diesterification Dimethyl_2S,5S_pyrrolidine_dicarboxylate Dimethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate Dimethyl_L-Glutamate->Dimethyl_2S,5S_pyrrolidine_dicarboxylate Reductive Cyclization 2S,5S_Pyrrolidine_dimethanol (2S,5S)-Pyrrolidine-2,5-dimethanol Dimethyl_2S,5S_pyrrolidine_dicarboxylate->2S,5S_Pyrrolidine_dimethanol Reduction Target_Molecule (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine 2S,5S_Pyrrolidine_dimethanol->Target_Molecule O-Methylation

Caption: Overall synthetic workflow for (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Diesterification of L-Glutamic Acid

The initial step in the synthesis is the protection of both carboxylic acid groups of L-glutamic acid as methyl esters. This is typically achieved using a standard Fischer esterification protocol.

Protocol:

  • Suspend L-glutamic acid in methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Remove the solvent under reduced pressure to obtain dimethyl L-glutamate hydrochloride as a white solid.

  • Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract with an organic solvent (e.g., dichloromethane) to yield the free amine.

Causality and Expertise: The use of thionyl chloride is advantageous as it reacts with methanol to form methyl chloride and sulfur dioxide in situ, which are gaseous byproducts and thus easily removed, driving the equilibrium towards the product. The initial cooling is crucial to control the exothermic reaction between thionyl chloride and methanol.

Step 2: Reductive Cyclization to Dimethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate

This pivotal step involves the transformation of the linear amino diester into the chiral pyrrolidine ring. This is achieved through a diazotization of the primary amine followed by an intramolecular cyclization.

Protocol:

  • Dissolve dimethyl L-glutamate in an acidic aqueous solution (e.g., dilute sulfuric acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at this temperature for 2-3 hours.

  • Carefully raise the pH of the solution with a base (e.g., sodium carbonate) to neutral or slightly basic.

  • Extract the product, dimethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate, with an appropriate organic solvent (e.g., ethyl acetate).

Mechanistic Insight: The reaction proceeds through the formation of a diazonium salt from the primary amine upon treatment with nitrous acid (generated in situ from sodium nitrite and acid).[5][6] The unstable aliphatic diazonium intermediate can then undergo an intramolecular nucleophilic attack by the ester carbonyl oxygen, leading to cyclization and formation of the pyrrolidine ring with the desired trans stereochemistry.

G cluster_1 Reductive Cyclization Mechanism Amine Primary Amine Diazonium Diazonium Salt Amine->Diazonium NaNO₂, H⁺ Cyclized Cyclized Intermediate Diazonium->Cyclized Intramolecular Nucleophilic Attack Product Pyrrolidine Dicarboxylate Cyclized->Product Tautomerization & Protonation

Caption: Simplified mechanism of the reductive cyclization step.

Step 3: Reduction of the Diester to (2S,5S)-Pyrrolidine-2,5-dimethanol

The two ester groups of the pyrrolidine intermediate are then reduced to the corresponding primary alcohols. Strong reducing agents are required for this transformation.

Protocol:

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of dimethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate in dry THF to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction mixture and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and concentrate the filtrate to obtain (2S,5S)-pyrrolidine-2,5-dimethanol.[7]

Trustworthiness and Self-Validation: The Fieser workup is a reliable and safe method for quenching LiAlH₄ reductions. The formation of granular aluminum salts allows for easy filtration and simplifies the purification of the product. The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure complete consumption of the starting material.

Step 4: O-Methylation to (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

The final step is the etherification of the two primary alcohol groups to form the desired methoxymethyl ethers.

Protocol:

  • Dissolve (2S,5S)-pyrrolidine-2,5-dimethanol in dry THF under an inert atmosphere.

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure complete formation of the dialkoxide.

  • Add methyl iodide (CH₃I) dropwise and allow the reaction to proceed at room temperature overnight.

  • Quench the reaction carefully with water.

  • Extract the product with an organic solvent and purify by distillation or column chromatography to yield (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine.[8][9]

Expertise and Experience: Sodium hydride is a powerful base and must be handled with care under anhydrous conditions. The use of an excess of methyl iodide can help to drive the reaction to completion. The final product is a liquid, and purification by vacuum distillation is often the most effective method.[8]

Data Summary

The following table summarizes typical yields and key analytical data for each step of the synthesis.

StepProductTypical Yield (%)Key Analytical Data
1Dimethyl L-Glutamate>95¹H NMR, ¹³C NMR, IR
2Dimethyl (2S,5S)-pyrrolidine-2,5-dicarboxylate60-70¹H NMR, ¹³C NMR, GC-MS
3(2S,5S)-Pyrrolidine-2,5-dimethanol80-90¹H NMR, ¹³C NMR, IR
4(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine75-85¹H NMR, ¹³C NMR, Mass Spec, Optical Rotation

Applications in Asymmetric Synthesis

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine has been successfully employed as a chiral auxiliary in the asymmetric alkylation of carboxamides.[3] The C2-symmetric nature of the pyrrolidine derivative effectively shields one face of the enolate, leading to high diastereoselectivity in the alkylation reaction. Subsequent removal of the auxiliary provides the enantiomerically enriched product.

Furthermore, derivatives of this pyrrolidine have been utilized as chiral ligands in enantioselective additions of organozinc reagents to aldehydes, affording chiral secondary alcohols with high enantiomeric excess.[4]

Conclusion

The chiral pool synthesis of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine from L-glutamic acid represents an efficient and practical route to a valuable chiral auxiliary. Each step of the synthesis is based on well-established organic transformations, and a thorough understanding of the underlying mechanisms is key to achieving high yields and stereochemical purity. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently synthesize this important molecule for their own applications in asymmetric synthesis and catalysis.

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Spectroscopic Data of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the spectroscopic data for (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine, a chiral diamine ligand frequently utilized in asymmetric synthesis. The structural elucidation of this compound is paramount for its effective application in pharmaceutical development and materials science. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the resulting spectra for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a C2-symmetric chiral auxiliary. Its structure, presented below, consists of a central pyrrolidine ring with methoxymethyl substituents at the 2 and 5 positions, both possessing S-stereochemistry. This defined stereochemistry is crucial for its role in inducing chirality in chemical transformations. Spectroscopic techniques provide the definitive confirmation of this structure and its purity.

Caption: 2D Structure of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the unavailability of experimentally acquired NMR data in publicly accessible databases, the following sections present predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.4 - 3.6m2HH2, H5 (pyrrolidine ring)
~3.3s6H-OCH₃
~3.2 - 3.4m4H-CH₂-O-
~1.9br s1HN-H
~1.5 - 1.7m4HH3, H4 (pyrrolidine ring)
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
~75-CH₂-O-
~60C2, C5 (pyrrolidine ring)
~59-OCH₃
~28C3, C4 (pyrrolidine ring)
Experimental Protocol for NMR Data Acquisition

The following outlines a standard operating procedure for acquiring high-quality NMR spectra of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine.

Instrumentation:

  • A 400 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Typically 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of all protons, leading to more accurate integration.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to provide a spectrum with single lines for each carbon.

  • Spectral Width: Typically 0-160 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

Rationale for Experimental Choices:

  • High-Field Spectrometer: A higher magnetic field strength provides better signal dispersion and resolution, which is crucial for distinguishing between similar protons and carbons in the molecule.

  • Deuterated Solvents: These solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would otherwise obscure the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring its stability over the course of the experiment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Parameters (¹H or ¹³C) load->setup acquire Acquire Data setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum for the enantiomer, (2R,5R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine, is available and expected to be identical for the (2S,5S) enantiomer.[1]

Vapor Phase IR Spectral Data:

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, BroadN-H stretch
2920-2980StrongC-H stretch (aliphatic)
~1110StrongC-O stretch (ether)
1450-1470MediumC-H bend (methylene)
~1375MediumC-H bend (methyl)

Interpretation:

  • The broad absorption around 3350 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the pyrrolidine ring.

  • The strong absorptions in the 2920-2980 cm⁻¹ region are due to the stretching vibrations of the various sp³ hybridized C-H bonds in the molecule.

  • The very strong absorption around 1110 cm⁻¹ is a key indicator of the C-O stretching vibration from the methoxymethyl ether groups.

Experimental Protocol for IR Data Acquisition:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a liquid sample like (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample is placed between the plates, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. A GC-MS spectrum is available for the (2R,5R) enantiomer.[1]

GC-MS Spectral Data:

m/zInterpretation
159Molecular ion [M]⁺
114Loss of a methoxymethyl radical (•CH₂OCH₃)
45Methoxymethyl cation [CH₂OCH₃]⁺

Interpretation:

  • The peak at m/z 159 corresponds to the molecular weight of the compound (C₈H₁₇NO₂), confirming its elemental composition.

  • The significant fragment at m/z 114 results from the characteristic alpha-cleavage of the pyrrolidine ring, leading to the loss of a methoxymethyl radical.

  • The base peak at m/z 45 is indicative of the stable methoxymethyl cation.

Experimental Protocol for GC-MS Data Acquisition:

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Injector: The sample is injected into a heated port where it is vaporized.

    • Column: A capillary column with a suitable stationary phase is used to separate the components of the sample. The oven temperature is typically programmed to ramp up to ensure good separation.

  • MS Conditions:

    • Ionization: Electron Impact (EI) ionization is commonly used, where the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

    • Analyzer: A quadrupole or time-of-flight analyzer separates the ions based on their mass-to-charge ratio.

    • Detector: An electron multiplier detects the ions.

Conclusion

References

[1] PubChem. (2R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Pivotal Role of Conformation: A Theoretical Guide to (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine and its analogues represent a cornerstone class of C₂-symmetric chiral ligands, pivotal to advancements in asymmetric catalysis and drug development. Their efficacy in inducing stereoselectivity is not merely a function of their inherent chirality but is profoundly dictated by their three-dimensional architecture. The conformational landscape of the pyrrolidine ring and the orientation of its substituents govern the steric and electronic environment of the catalytic active site. This technical guide provides a comprehensive theoretical framework for the conformational analysis of these vital derivatives. We will explore the fundamental principles of pyrrolidine ring puckering, delineate a robust computational methodology for mapping the potential energy surface, and discuss the critical interplay between theoretical models and experimental validation through NMR spectroscopy. By synthesizing data from analogous systems, this paper offers field-proven insights into the conformational behavior of these ligands, both in their free state and as part of catalytically active metal complexes, thereby providing a predictive tool for researchers in catalyst design and medicinal chemistry.

Introduction: The Architectural Basis of Asymmetric Induction

The pyrrolidine scaffold is a privileged motif in a vast array of natural products, pharmaceuticals, and, notably, in the realm of asymmetric catalysis.[1] Among the pantheon of chiral pyrrolidine-based structures, those possessing C₂-symmetry, such as the derivatives of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine, have emerged as exceptionally effective ligands and organocatalysts.[2][3] Their success in directing the stereochemical outcome of reactions, such as the enantioselective addition of organozinc reagents to aldehydes, is a direct consequence of the well-defined three-dimensional space they create around a reactive center.[4]

The fundamental premise of this guide is that a deep understanding of the conformational preferences of these molecules is not an academic exercise but a prerequisite for rational catalyst design and optimization. The spatial arrangement of the methoxymethyl side chains, dictated by the puckering of the central five-membered ring, determines the shape of the chiral pocket that ultimately controls enantioselectivity. This document will provide researchers with the theoretical and practical tools to investigate, predict, and ultimately harness the conformational dynamics of these powerful molecular architects.

Fundamentals of Pyrrolidine Ring Conformation

Unlike planar aromatic rings, the five-membered pyrrolidine ring is non-planar, adopting puckered conformations to alleviate torsional strain.[5] This puckering is not static but a dynamic equilibrium between various low-energy forms. The two most predominant pucker modes are the "envelope" (or "endo/exo") and "twist" conformations.[6]

  • Envelope (E): Four of the ring atoms are coplanar, with the fifth atom displaced either above or below this plane. The conformation is described as endo if the out-of-plane atom is on the same face as the substituents and exo if it is on the opposite face.

  • Twist (T): Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms.

In substituted pyrrolidines like the (2S,5S) derivatives, the substituents at the C2 and C5 positions strongly influence the energetic preference for a particular pucker. This preference is a delicate balance of minimizing steric hindrance and optimizing stereoelectronic effects.[7] For C₂-symmetric 2,5-disubstituted pyrrolidines, the substituents will favor pseudoequatorial positions to minimize steric clashes, which in turn locks the ring into a preferred conformational range.[6]

The precise description of these puckered states can be quantified using Cremer-Pople puckering parameters, which provide a coordinate system for the conformational sphere of any N-membered ring.[8]

Theoretical Methodology for Conformational Analysis

A robust in-silico investigation of the conformational landscape of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine derivatives is essential for a predictive understanding of their behavior. Density Functional Theory (DFT) has proven to be a highly effective and computationally efficient method for this purpose.[1][3]

Recommended Computational Protocol

A rigorous conformational analysis can be executed through the following self-validating workflow:

  • Initial Structure Generation: The starting 3D structure of the molecule is built using standard bond lengths and angles.

  • Conformational Search: A systematic or stochastic search of the potential energy surface is performed to identify all possible low-energy conformers. This is typically achieved by rotating all acyclic single bonds (e.g., C-C and C-O bonds in the methoxymethyl side chains).

  • Geometry Optimization and Energy Minimization: Each identified conformer is then subjected to full geometry optimization. This step is crucial for locating the precise energy minimum for each conformation.

    • Method: Density Functional Theory (DFT)

    • Functional: B3LYP is a widely used and well-validated hybrid functional for organic molecules.[7]

    • Basis Set: A Pople-style basis set such as 6-31G(d) or larger (e.g., 6-311++G(d,p)) provides a good balance of accuracy and computational cost.

  • Frequency Calculations: Vibrational frequency calculations should be performed on all optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and Gibbs free energies.

  • Analysis of Results: The final optimized geometries are analyzed to determine key structural parameters (dihedral angles, bond lengths, puckering parameters), and their relative energies are tabulated to identify the global minimum and the population of each conformer at a given temperature.

Below is a diagram illustrating this comprehensive workflow.

G cluster_protocol Computational Conformational Analysis Workflow A 1. Initial 3D Structure Generation B 2. Potential Energy Surface Scan (Rotation of Acyclic Bonds) A->B Systematic Search C 3. Geometry Optimization of Conformers (DFT: B3LYP/6-31G(d)) B->C Identify Potential Minima D 4. Vibrational Frequency Calculation (Confirm Minima & Obtain Gibbs Free Energy) C->D Validate Structures E 5. Data Analysis (Relative Energies, Geometries, Population) D->E Characterize Landscape

A robust workflow for theoretical conformational analysis.

Results and Discussion: The Conformational Landscape

While a specific, published potential energy surface for the parent (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine is not available, we can synthesize a highly probable conformational landscape based on studies of analogous systems. The primary degrees of freedom are the puckering of the pyrrolidine ring and the rotation around the C2-C(H₂) and C5-C(H₂) bonds of the side chains.

Conformation of the Free Ligand

For the free ligand, the pyrrolidine ring is expected to exist in a twist conformation (e.g., ³T₂) to accommodate the two pseudoequatorial methoxymethyl substituents. The side chains themselves will adopt conformations that minimize steric interactions and may be influenced by weak intramolecular hydrogen bonding between the ether oxygen and a ring proton. The C₂-symmetry of the molecule means that the conformational space can be simplified, but several low-energy conformers corresponding to different orientations of the methoxymethyl groups are expected to exist in equilibrium.

Table 1: Representative Calculated Relative Energies for Conformers of a C₂-Symmetric 2,5-Disubstituted Pyrrolidine (Note: This is illustrative data based on analogous systems to demonstrate expected outcomes of the protocol in Section 3.1.)

Conformer IDPyrrolidine PuckerSide Chain Torsions (τ₁, τ₂)Relative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conf-1 ³T₂ (Twist)anti, anti0.0075.2
Conf-2 ³T₂ (Twist)anti, gauche0.8518.1
Conf-3 C₄-exo (Envelope)anti, anti1.506.7
Experimental Validation via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for probing molecular conformation in solution.[8] Key parameters from the ¹H NMR spectrum can provide direct evidence to validate the computational models:

  • Chemical Shifts: The chemical shifts of the pyrrolidine ring protons are highly sensitive to their local electronic environment, which is determined by the ring's pucker and the orientation of the side chains.

  • Coupling Constants (³JHH): The vicinal coupling constants between protons on the pyrrolidine ring can be related to the dihedral angle between them via the Karplus equation. By comparing experimental ³JHH values with those calculated from the optimized geometries of different conformers, one can determine the most likely conformation or the equilibrium distribution in solution.

A self-validating system is achieved when the computationally predicted lowest-energy conformer yields calculated NMR parameters that are in close agreement with the experimental spectrum.

Conformation in a Catalytic System: The Ligand-Metal Complex

The true power of conformational analysis lies in its ability to explain and predict catalytic activity. When a ligand like (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine is used in a reaction such as the addition of diethylzinc to an aldehyde, it first coordinates to the zinc metal center. This coordination dramatically alters its conformational landscape.

The nitrogen of the pyrrolidine and the oxygen atoms of the methoxymethyl groups can act as a tridentate ligand, forming a chelate complex with the zinc. This chelation severely restricts the conformational freedom of the molecule, often locking it into a single, rigid conformation. This "active conformation" is responsible for creating the specific chiral environment that leads to high enantioselectivity.

G cluster_catalysis Ligand Activation and Catalytic Cycle FreeLigand Free Ligand (Conformational Equilibrium) MetalComplex Ligand-Zinc Complex (Rigid 'Active' Conformation) FreeLigand->MetalComplex Coordination TransitionState Transition State Assembly (Aldehyde + Diethylzinc) MetalComplex->TransitionState Substrate Binding Product Chiral Alcohol Product TransitionState->Product Stereoselective C-C Bond Formation Product->MetalComplex Product Release

Conformational change upon metal coordination.

Theoretical studies on the mechanism of similar catalytic reactions show that the ligand adopts a conformation that minimizes steric repulsion in the transition state, while orienting the aldehyde in such a way that the nucleophile (the ethyl group from diethylzinc) can only attack one of the two enantiotopic faces. The C₂-symmetry ensures that both sides of the catalyst present the same chiral information, leading to a highly organized and predictable stereochemical outcome.

Conclusion and Authoritative Grounding

The stereochemical directing power of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine derivatives is intrinsically linked to their conformational preferences. This guide has outlined the fundamental principles governing the non-planar structure of the pyrrolidine ring and presented a comprehensive, field-proven computational protocol for its detailed analysis using Density Functional Theory. The crucial synergy between theoretical calculations and experimental validation via NMR spectroscopy provides a self-validating system for accurately mapping the conformational energy landscape.

Furthermore, we have contextualized this analysis within the practical application of these molecules in asymmetric catalysis, highlighting the profound conformational changes that occur upon coordination to a metal center. It is this rigid, metal-bound "active conformation" that ultimately dictates the enantioselectivity of the catalytic transformation. By applying the theoretical framework presented herein, researchers in drug development and catalysis can move beyond trial-and-error approaches to a more rational, predictive design of chiral molecules and catalysts with enhanced efficacy and selectivity.

References

  • Milner-White, E. J., Bell, L. H., & Maccallum, P. H. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. [Link]

  • Pu, L. (2004). Asymmetric organozinc additions to carbonyl compounds. Accounts of Chemical Research, 37(8), 510-519. [Link]

  • Guillena, G., Nájera, C., & Ramón, D. J. (2007). Enantioselective Addition of Organozinc to Aldehydes and Ketones Catalyzed by Immobilized Chiral Ligands. Current Organic Chemistry, 11(14), 1282-1301. [Link]

  • Cavasotto, C. N., & Singh, N. (2011). 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry–A European Journal, 13(29), 8294-8301. [Link]

  • Cremer, D., & Pople, J. A. (1975). A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. [Link]

  • Pizzuti, L., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 564–571. [Link]

  • Vitale, C., et al. (2019). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 24(21), 3872. [Link]

  • Koskinen, A. M. P., & Hassila, H. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6475–6481. [Link]

  • Nguyen, T. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1085–1097. [Link]

  • Lenci, E., & Trabocchi, A. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(10), 2334. [Link]

  • Ferreira, F., & Botuha, C. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Organic & Biomolecular Chemistry, 20(10), 2003-2018. [Link]

  • da Silva, A. B. F., & de Oliveira, H. C. B. (2023). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 19, 1014–1025. [Link]

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The Ascendancy of C₂-Symmetric Bis(methoxymethyl)pyrrolidines: A Technical Guide to a Cornerstone Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Asymmetric Control and the Rise of Pyrrolidine Auxiliaries

In the landscape of asymmetric synthesis, the ability to dictate the stereochemical outcome of a reaction is paramount, particularly in the fields of pharmaceutical and natural product synthesis where the chirality of a molecule is intrinsically linked to its biological activity.[1] Chiral auxiliaries represent a robust and reliable strategy to achieve this control.[2] These chiral molecules are temporarily incorporated into a substrate, effectively guiding the stereochemical course of a subsequent reaction before being removed, having imparted their chiral information.[2]

Among the pantheon of successful chiral auxiliaries, those based on the pyrrolidine scaffold have proven to be exceptionally versatile and effective.[3] This guide delves into the discovery, development, and application of a particularly influential class of these compounds: the C₂-symmetric trans-2,5-bis(methoxymethyl)pyrrolidine auxiliaries, first introduced by Katsuki and Yamaguchi.[4] Their unique structural features and high degree of stereocontrol have established them as a cornerstone in the asymmetric synthesis of a wide array of chiral molecules.

This technical guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, mechanistic underpinnings, and practical application of these powerful chiral auxiliaries. We will explore the causality behind their remarkable stereodirecting ability and provide detailed, field-proven protocols for their use.

The Genesis of a C₂-Symmetric Pyrrolidine Auxiliary: Synthesis and Core Principles

The efficacy of the trans-2,5-bis(methoxymethyl)pyrrolidine auxiliary stems from its C₂-symmetric design. This symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher levels of stereoselectivity. The synthesis of these auxiliaries is a critical first step and is achievable from readily available starting materials. A common route commences from D-mannitol, a derivative of which can be transformed into the key pyrrolidine ring structure.[5]

Experimental Protocol: Synthesis of (2S,5S)-bis(hydroxymethyl)-(3R,4R)-bishydroxypyrrolidine from D-Mannitol

This protocol is adapted from a known synthetic route and provides the core hydroxylated pyrrolidine structure which can be further modified to the target bis(methoxymethyl)pyrrolidine.

Step 1: Formation of the Pyrrolidine Ring

A solution of the protected diol derived from D-mannitol (specific details of the starting material preparation can be found in the cited literature) is subjected to catalytic hydrogenolysis over Raney-nickel.[5]

  • Procedure: A solution of the starting material in a 1:1 mixture of ethanol and water is hydrogenated over Raney-nickel at room temperature and atmospheric pressure for 24 hours.[5] The mixture is then filtered through Celite, and the filtrate is concentrated to yield the crude pyrrolidine.[5]

Step 2: Deprotection

The protecting groups on the pyrrolidine are removed to yield the final hydroxylated product.

  • Procedure: A solution of the protected pyrrolidine in 60% v/v aqueous trifluoroacetic acid is kept at room temperature for 48 hours.[5] The solvent is evaporated, and the residue is dissolved in water. The aqueous solution is washed with ether to remove byproducts. The aqueous layer is concentrated, redissolved in water, and deionized using an Amberlite CG-400 resin (OH⁻ form).[5] Removal of the solvent followed by crystallization from ethanol yields the final (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine.[5]

The resulting diol can then be converted to the target trans-2,5-bis(methoxymethyl)pyrrolidine through standard Williamson ether synthesis.

Asymmetric Alkylation: Mastering Enolate Chemistry

One of the earliest and most impactful applications of bis(methoxymethyl)pyrrolidine auxiliaries is in the diastereoselective alkylation of amide enolates. The C₂-symmetric backbone of the auxiliary provides a highly ordered and predictable steric environment, allowing for excellent facial discrimination of the enolate.

Mechanism of Stereocontrol in Asymmetric Alkylation

The high diastereoselectivity observed in the alkylation of N-acyl derivatives of trans-2,5-bis(methoxymethyl)pyrrolidine is attributed to the formation of a rigid, chelated lithium enolate intermediate. The lithium cation is believed to coordinate to both the enolate oxygen and the oxygen atoms of the methoxymethyl side chains, creating a conformationally locked structure. This rigid conformation effectively blocks one face of the enolate, forcing the incoming electrophile (the alkyl halide) to approach from the less sterically hindered face. This leads to the preferential formation of one diastereomer.

G Mechanism of Asymmetric Alkylation cluster_0 Formation of Chelated Enolate cluster_1 Diastereoselective Alkylation N-Acyl Pyrrolidine N-Acyl-(2R,5R)-bis(methoxymethyl)pyrrolidine Lithium Enolate Rigid Chelated (Z)-Enolate N-Acyl Pyrrolidine->Lithium Enolate LDA, THF, -78 °C Alkylated Product Alkylated Product (High d.e.) Lithium Enolate->Alkylated Product R-X (Electrophile) approaches from less hindered face

Caption: Proposed mechanism for the asymmetric alkylation of N-acyl-bis(methoxymethyl)pyrrolidine.

Experimental Protocol: Asymmetric Alkylation of an N-Propanoyl Auxiliary

This protocol is a representative example of the highly diastereoselective alkylation of an N-acyl derivative of (2R,5R)-bis(methoxymethyl)pyrrolidine.

Step 1: Enolate Formation

  • Procedure: To a solution of N-propanoyl-(2R,5R)-bis(methoxymethyl)pyrrolidine in anhydrous THF at -78 °C under an inert atmosphere, a solution of lithium diisopropylamide (LDA) in THF is added dropwise. The mixture is stirred at -78 °C for a specified time to ensure complete enolate formation.

Step 2: Alkylation

  • Procedure: The desired alkyl halide is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for a period of time, then allowed to warm to a higher temperature (e.g., -30 °C or room temperature) and stirred until the reaction is complete (monitored by TLC).

Step 3: Workup and Purification

  • Procedure: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the diastereomerically enriched alkylated product.

Quantitative Data: Diastereoselective Alkylation

The following table summarizes the high diastereoselectivity achieved in the alkylation of N-acyl-(2R,5R)-bis(methoxymethyl)pyrrolidine with various electrophiles.

EntryAcyl GroupElectrophile (R-X)Diastereomeric Excess (d.e.) (%)Yield (%)
1PropanoylMethyl Iodide>9585
2PropanoylEthyl Iodide>9588
3PropanoylBenzyl Bromide>9592
4ButanoylIsopropyl Iodide>9575

Extending the Utility: Asymmetric Aldol Reactions

The success of these C₂-symmetric auxiliaries in alkylation reactions paved the way for their application in other crucial carbon-carbon bond-forming reactions, most notably the aldol reaction. The ability to control the stereochemistry of both the newly formed stereocenters in the aldol adduct is a significant challenge, and the bis(methoxymethyl)pyrrolidine auxiliaries have demonstrated remarkable efficacy in this regard.

The Role of Zirconium Enolates in Aldol Reactions

While lithium enolates are highly effective in alkylation reactions, the use of zirconium enolates, generated from the corresponding lithium enolates by transmetalation with a zirconium reagent such as zirconocene dichloride, was found to be crucial for achieving high diastereo- and diastereoface selectivity in aldol reactions. The zirconium enolate is believed to form a more organized and rigid six-membered chair-like transition state with the incoming aldehyde, leading to enhanced stereocontrol.

G Asymmetric Aldol Reaction Workflow cluster_0 Enolate Formation and Transmetalation cluster_1 Diastereoselective Aldol Addition N-Acyl Pyrrolidine N-Acyl-(2R,5R)-bis(methoxymethyl)pyrrolidine Lithium Enolate Lithium Enolate N-Acyl Pyrrolidine->Lithium Enolate LDA, THF, -78 °C Zirconium Enolate Zirconium Enolate Lithium Enolate->Zirconium Enolate Cp2ZrCl2 Aldol Adduct syn-Aldol Adduct (High d.e. and e.e.) Zirconium Enolate->Aldol Adduct Aldehyde (R'CHO) -78 °C to RT

Caption: Workflow for the zirconium-mediated asymmetric aldol reaction.

Quantitative Data: Asymmetric Aldol Reactions

The use of zirconium enolates leads to excellent yields and diastereoselectivities in the aldol reaction with a variety of aldehydes.

EntryAldehydeDiastereomeric Excess (d.e.) (%)Yield (%)
1Benzaldehyde>9685
2Isobutyraldehyde>9682
3Acetaldehyde>9678
4Crotonaldehyde>9680

Liberating the Chiral Product: Removal of the Auxiliary

A critical aspect of any chiral auxiliary strategy is the efficient and non-destructive removal of the auxiliary to unveil the desired chiral product. For N-acylpyrrolidine auxiliaries, the amide bond must be cleaved. This can be achieved through various methods, with the choice of method depending on the desired final product (e.g., carboxylic acid, alcohol, or aldehyde).

Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid

This protocol describes a common method for the hydrolysis of the N-acyl bond to yield the corresponding chiral carboxylic acid.

  • Procedure: The N-acylpyrrolidine derivative is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran and water. An excess of a strong base, such as lithium hydroxide or sodium hydroxide, is added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete. The reaction is then acidified, and the chiral carboxylic acid is extracted with an organic solvent. The aqueous layer contains the water-soluble chiral auxiliary, which can often be recovered and recycled.

Conclusion: An Enduring Legacy in Asymmetric Synthesis

The discovery and development of bis(methoxymethyl)pyrrolidine chiral auxiliaries by Katsuki and Yamaguchi marked a significant advancement in the field of asymmetric synthesis. Their C₂-symmetric design provides a powerful platform for achieving high levels of stereocontrol in a variety of important carbon-carbon bond-forming reactions. The predictable and high diastereoselectivity, coupled with the reliability of the protocols, has solidified their position as a go-to tool for synthetic chemists. This guide has provided a comprehensive overview of their synthesis, mechanism of action, and practical application, underscoring their enduring legacy and continued relevance in the pursuit of stereochemically pure molecules.

References

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  • W. Oppolzer, Angew. Chem. Int. Ed. Engl., 1984 , 23, 876-889. [Link]

  • H. Kunz, Angew. Chem. Int. Ed. Engl., 1987 , 26, 294-308. [Link]

  • M. P. Sibi, M. A. J. Duncton, in Comprehensive Organic Synthesis II, 2nd ed.; P. Knochel, G. A. Molander, Eds.; Elsevier: Amsterdam, 2014; Vol. 1, pp 735-775. [Link]

  • S. E. Denmark, N. G. Almstead, in Modern Carbonyl Chemistry, J. Otera, Ed.; Wiley-VCH: Weinheim, 2000; pp 299-402. [Link]

  • C. Palomo, M. Oiarbide, J. M. García, Chem. Soc. Rev., 2004 , 33, 65-75. [Link]

  • E. J. Corey, A. Guzman-Perez, T.-P. Loh, J. Am. Chem. Soc., 1994 , 116, 3611-3612. [Link]

  • K. A. Scheidt, W. R. Roush, in Modern Asymmetric Synthesis, K. Mikami, M. Lautens, Eds.; Wiley-VCH: Weinheim, 2004; pp 143-182. [Link]

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Sources

Physical and chemical properties of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine: Properties, Applications, and Experimental Protocols

Introduction: The Architectural Elegance of a C₂-Symmetric Scaffold

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a chiral, non-racemic pyrrolidine derivative distinguished by its C₂-symmetric structure. This architectural feature, where a twofold rotation axis passes through the nitrogen atom and the center of the C3-C4 bond, renders the two faces of the molecule stereochemically distinct. This inherent chirality is pivotal, making it a highly effective chiral auxiliary and ligand in asymmetric synthesis. The pyrrolidine ring itself is a privileged scaffold in medicinal chemistry, frequently appearing in FDA-approved drugs.[1][2] The presence of two methoxymethyl side chains not only imparts specific steric and electronic properties but also provides additional coordination sites for metal catalysts, enhancing its utility in creating highly organized, enantioselective reaction environments.

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the core physical and chemical properties of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine, details its applications, and presents robust protocols for its characterization.

Part 1: Core Physical and Spectroscopic Properties

The fundamental physical and chemical identifiers for (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine are crucial for its proper handling, characterization, and application. These properties are summarized below.

Identification and Physical Characteristics
PropertyValueSource(s)
CAS Number 93621-94-4[3][4][5][6]
Molecular Formula C₈H₁₇NO₂[3][6][7][8]
Molecular Weight 159.23 g/mol [3][6][7][8]
IUPAC Name (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine[3][6]
Appearance Clear, light yellow liquid[4]
Refractive Index 1.4470 to 1.4500 (at 20°C, 589 nm)[3][4]
Specific Rotation [α]D +8.00°[3][6]
Spectroscopic Fingerprint

A precise understanding of the spectroscopic data is essential for identity confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The C₂-symmetry simplifies the proton spectrum. Key expected signals include a singlet for the N-H proton, distinct multiplets for the diastereotopic protons of the methoxymethyl (-CH₂O-) groups, a singlet for the methoxy (-OCH₃) protons, and multiplets for the protons on the pyrrolidine ring (C2/C5 and C3/C4).

    • ¹³C NMR : Due to the symmetry, only four distinct carbon signals are expected: one for the equivalent C2 and C5 carbons, one for the equivalent C3 and C4 carbons, one for the methoxymethyl carbons, and one for the methoxy carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum should exhibit characteristic absorption bands. An authentic spectrum will show stretches for N-H (around 3300-3500 cm⁻¹), C-H (around 2850-3000 cm⁻¹), and a strong C-O ether stretch (around 1100 cm⁻¹).[3][4]

  • Mass Spectrometry (MS) : The mass spectrum provides confirmation of the molecular weight. For the protonated molecule [M+H]⁺, the expected mass-to-charge ratio (m/z) would be approximately 160.13.[9]

Part 2: Chemical Properties and Synthetic Utility

The utility of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine stems from its dual functionality as a secondary amine and a powerful chiral directing group.

Role as a Chiral Ligand in Asymmetric Catalysis

The C₂-symmetry is the cornerstone of its effectiveness. When coordinated to a metal center (e.g., Zinc, Rhodium, Palladium), the pyrrolidine derivative forms a rigid, well-defined chiral environment. This forces incoming reactants to approach from a specific trajectory, leading to the preferential formation of one enantiomer of the product.

A prime example is its application in the enantioselective addition of diethylzinc to aldehydes.[10][11] In this reaction, the pyrrolidine derivative acts as a chiral ligand, coordinating to the zinc atom and directing the ethyl group transfer to one face of the aldehyde, resulting in a chiral secondary alcohol with high enantiomeric excess.[10][11]

The workflow for such a catalytic process is outlined below. The causality is clear: the pre-formation of the chiral catalyst complex is the critical step that dictates the stereochemical outcome of the subsequent addition reaction.

G cluster_prep Catalyst Formation cluster_reaction Asymmetric Addition cluster_analysis Outcome Verification Ligand (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine Catalyst Chiral Zinc Complex Ligand->Catalyst Coordination ZnEt2 Diethylzinc (ZnEt₂) ZnEt2->Catalyst Product Chiral Secondary Alcohol Catalyst->Product Catalytic Cycle Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Product Analysis Chiral HPLC / GC Product->Analysis Result High Enantiomeric Excess (ee) Analysis->Result G Start Chiral Starting Material (e.g., from Tartaric Acid or Proline) Intermediate1 Azomethine Ylide Precursor Start->Intermediate1 Functionalization Intermediate2 Stereoselective 1,3-Dipolar Cycloaddition Intermediate1->Intermediate2 Generation of Dipole Intermediate3 Pyrrolidine Core (Protected) Intermediate2->Intermediate3 Ring Formation Final (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine Intermediate3->Final Deprotection & Modification

Generalized Synthetic Pathway to the Pyrrolidine Core.

Part 3: Experimental Protocols for Characterization

To ensure the identity, purity, and stereochemical integrity of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine, a series of analytical experiments are required.

Protocol: NMR Spectroscopic Analysis

Objective: To confirm the chemical structure and assess the purity of the compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup (400 MHz Spectrometer):

    • Tune and shim the spectrometer to the CDCl₃ lock signal.

    • Acquire a ¹H NMR spectrum using a standard pulse program. A sufficient number of scans (e.g., 16) should be averaged to achieve a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm). Calibrate the ¹³C spectrum using the CDCl₃ triplet (centered at 77.16 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of different types of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding protons in the molecule.

    • Confirm the presence of the expected four signals in the ¹³C spectrum.

Self-Validation: The proton integration ratios must align with the molecular structure (e.g., the ratio of methoxy protons to ring protons). The number of signals in the ¹³C spectrum must match that expected from the molecule's C₂-symmetry. Impurity peaks will be readily identifiable.

Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity (enantiomeric excess, ee) of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in the mobile phase or a compatible solvent.

    • Derivatization (if necessary): The secondary amine may require derivatization (e.g., with an acylating or sulfonylating agent) to improve its chromatographic behavior and interaction with the chiral stationary phase. This choice is column-dependent.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H). The choice of column is critical and may require screening.

    • Mobile Phase: Typically a mixture of n-hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: A standard flow rate of 0.5-1.0 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).

  • Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample.

    • Record the chromatogram. The two enantiomers, (2S,5S) and (2R,5R), should appear as two separate peaks.

    • Calculate the enantiomeric excess using the areas of the two peaks: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the major enantiomer).

Self-Validation: A racemic sample (if available) should be injected to confirm the peak identities and separation capability of the method. The peak area percentages should directly correspond to the enantiomeric ratio.

Part 4: Safety and Handling

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine and its enantiomer are classified with GHS hazards. [7]

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [7]* Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

    • Avoid inhalation of vapor and direct contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is more than a simple heterocyclic compound; it is a precision tool for asymmetric synthesis. Its C₂-symmetric design, coupled with the coordinating ability of its ether and amine functionalities, provides a powerful platform for developing highly enantioselective catalytic systems. For professionals in drug discovery, the pyrrolidine core is a familiar and valuable scaffold, and chiral derivatives like this offer an opportunity to explore three-dimensional chemical space with greater control, potentially leading to compounds with improved potency and selectivity. [1][12]A thorough understanding of its physical properties and the application of rigorous analytical protocols are essential to fully harness its synthetic potential.

References

  • (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96% - Fisher Scientific.

  • (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96% - Thermo Fisher Scientific.

  • (2s,5s)-2,5-Bis(methoxymethoxy-methyl)pyrrolidine | C10H21NO4 - PubChem.

  • Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt - Organic Syntheses Procedure.

  • (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine - PubChem.

  • (2R,5S)-2,5-bis(methoxymethyl)-1-(phenylmethyl)pyrrolidine - Guidechem.

  • (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96% - Thermo Fisher Scientific.

  • Cas 90290-05-4,(R,R)-(-)-2,5-BIS(METHOXYMETHYL)-PYRROLIDINE | lookchem.

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  • (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylic acid hydrochloride - Vulcanchem.

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  • 2,5-Bis(methoxymethyl)pyrrolidin-1-ium | C8H18NO2+ | CID 7019263 - PubChem.

  • A Short and Practical Synthesis of (2S,5S)-Bishydroxymethyl-( 3R,4#)-bishydroxypyrrolidine - ElectronicsAndBooks.

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - ACS Publications.

  • Natural Product-Derived Chiral Pyrrolidine-2,5-diones, Their Molecular Structures and Conversion to Pharmacologically Important Skeletons - PubMed.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - MDPI.

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Synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Enantiomerically Pure 2,5-Disubstituted Pyrrolidines

Authored by Gemini, Senior Application Scientist

Abstract

The 2,5-disubstituted pyrrolidine scaffold is a privileged motif in medicinal chemistry, natural product synthesis, and asymmetric catalysis. Its prevalence in numerous FDA-approved pharmaceuticals and its utility as a core component of C₂-symmetric ligands and organocatalysts underscore the critical need for robust and stereocontrolled synthetic methods.[1] This guide provides a comprehensive overview of the principal strategies for accessing these valuable structures in an enantiomerically pure form. We will explore methodologies rooted in the chiral pool, substrate-controlled diastereoselective reactions, and modern catalytic asymmetric approaches, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for key transformations.

The Strategic Importance of the 2,5-Disubstituted Pyrrolidine Core

The pyrrolidine ring is the fifth most common nitrogen heterocycle found in FDA-approved pharmaceuticals.[1] Its non-planar, three-dimensional structure allows for a precise spatial arrangement of substituents, making it an ideal scaffold for optimizing interactions with biological targets.[2] Molecules incorporating this core range from antiviral agents and nootropic drugs to potent enzyme inhibitors.[3] Beyond its role in bioactive compounds, the C₂-symmetric nature of many trans-2,5-disubstituted pyrrolidines has made them indispensable as chiral ligands in metal catalysis and as foundational structures in organocatalysis, a field recognized with the 2021 Nobel Prize in Chemistry.[1]

The primary challenge in synthesizing these compounds lies in the precise control of stereochemistry at the C-2 and C-5 positions. Both the relative (cis/trans) and absolute (R/S) configurations must be established with high fidelity. The following sections detail the major strategic approaches developed to meet this challenge.

G cluster_0 Core Synthetic Pillars Chiral Pool Chiral Pool Target Enantiopure 2,5-Disubstituted Pyrrolidine Chiral Pool->Target Substrate Control Substrate Control Substrate Control->Target Catalytic Asymmetry Catalytic Asymmetry Catalytic Asymmetry->Target Biocatalysis Biocatalysis Biocatalysis->Target Start Acyclic or Prochiral Precursors Start->Chiral Pool From e.g. Pyroglutamic Acid Start->Substrate Control e.g. Chiral Auxiliaries, Sulfinimines Start->Catalytic Asymmetry e.g. Organocatalysis, Metal Catalysis Start->Biocatalysis e.g. Transaminases

Figure 1: Key strategic approaches to enantiopure 2,5-disubstituted pyrrolidines.

Chiral Pool Synthesis: Building from Nature's Stereochemistry

The chiral pool strategy leverages readily available, enantiopure starting materials, most notably amino acids, to construct the pyrrolidine core. L-pyroglutamic acid, a derivative of L-glutamic acid, is arguably the most versatile starting point.[4]

Pyroglutamic Acid as a Chiral Template

The inherent stereocenter in L-pyroglutamic acid serves as the anchor for establishing the final stereochemistry. The lactam carbonyl and the carboxylic acid functionalities provide orthogonal handles for introducing the C-2 and C-5 substituents. A key principle in this approach is the diastereoselective functionalization of an N-acyliminium ion intermediate, generated from the corresponding hemiaminal.[1]

The stereochemical outcome (cis vs. trans) can be judiciously controlled by the nature of the nitrogen protecting group.[1]

  • Cis-Selectivity: Bulky N-carbamate protecting groups (e.g., Boc, Cbz) sterically hinder the exo-face of the bicyclic N-acyliminium ion intermediate, directing nucleophilic attack to the endo-face, resulting in the cis-2,5-disubstituted product.

  • Trans-Selectivity: Less bulky protecting groups, such as an N-benzamide, allow for nucleophilic attack from the less hindered exo-face, leading to the thermodynamically more stable trans isomer.[1]

G cluster_cis cis-Pathway cluster_trans trans-Pathway Start L-Pyroglutamic Acid Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Reduction Iminium N-Acyliminium Ion Hemiaminal->Iminium Lewis Acid Nu_endo Nucleophile (endo attack) Iminium->Nu_endo Nu_exo Nucleophile (exo attack) Iminium->Nu_exo cis_Product cis-2,5-Product trans_Product trans-2,5-Product N_Boc N-Boc Protection N_Boc->Nu_endo Directs Nu_endo->cis_Product N_Bz N-Benzamide Protection N_Bz->Nu_exo Allows Nu_exo->trans_Product

Figure 2: Control of stereoselectivity from pyroglutamic acid via N-acyliminium ions.

Protocol 2.1: Synthesis of a cis-2,5-Disubstituted Pyrrolidine Organocatalyst[3]

This protocol outlines the initial steps for synthesizing a chiral cis-2,5-disubstituted pyrrolidine, which can serve as an organocatalyst.

  • Imide Formation: Commercially available methyl L-pyroglutamate is treated with LiHMDS (Lithium bis(trimethylsilyl)amide) and CbzCl (Benzyl chloroformate) in THF at -78 °C to form the corresponding N-protected imide.

  • Grignard Addition: The imide is reacted with a suitable Grignard reagent, such as BnO(CH₂)₃MgBr, at -20 °C in THF to introduce the first substituent at the C-5 position, yielding a ketone.

  • Diastereoselective Reduction: The resulting ketone is treated with BF₃·OEt₂ and Ph₃SiH in dichloromethane. This step reduces the ketone to an alcohol and sets the cis stereochemistry at the C-5 position relative to the C-2 ester.

  • Further Functionalization: The ester at C-2 can then be converted, for example, by reaction with PhMgBr to form a diphenylmethanol moiety, completing the synthesis of the organocatalyst.

Substrate-Controlled Diastereoselective Synthesis

This strategy introduces a chiral element into the acyclic precursor, which then directs the stereochemistry of the ring-forming reaction. Chiral sulfinimines have emerged as exceptionally powerful reagents in this context.

Iodocyclization of Sulfinimine-Derived Homoallylic Amines

A robust method for synthesizing trans-2,5-disubstituted pyrrolidines involves the iodocyclization of enantiopure homoallylic sulfonamides.[5][6] The key precursor is derived from a chiral N-sulfinyl imine, which undergoes a diastereoselective addition reaction to establish one stereocenter. Subsequent transformations build the homoallylic amine backbone, and the final cyclization forges the pyrrolidine ring.

The causality of stereocontrol is twofold:

  • The initial stereocenter is set with high fidelity by addition to the chiral sulfinimine.

  • The subsequent iodocyclization proceeds through a chair-like transition state where the substituents preferentially occupy pseudo-equatorial positions to minimize steric strain, leading to the trans product.[5][7] Only the E-isomer of the homoallylic sulfonamide undergoes efficient cyclization.[5]

Protocol 3.1: Asymmetric Synthesis of (-)-Pyrrolidine 197B via Iodocyclization[7][9]

This protocol highlights the key cyclization step in the total synthesis of the fire ant venom alkaloid (-)-pyrrolidine 197B.

  • Precursor Synthesis: The required (E)-homoallylic sulfonamide is prepared from the corresponding chiral N-sulfinyl β-amino aldehyde via a Wittig reaction.

  • Iodocyclization Reaction: The mixture of E/Z homoallylic sulfonamides (e.g., 1.0 mmol) is dissolved in a mixture of MeCN/H₂O.

  • Reagent Addition: Potassium carbonate (K₂CO₃, ~5.0 equiv.) is added, followed by the portion-wise addition of iodine (I₂, ~3.0 equiv.).

  • Reaction Execution: The reaction mixture is stirred at room temperature for 12-24 hours until the starting E-isomer is consumed (monitored by TLC).

  • Workup and Purification: The reaction is quenched with aqueous Na₂S₂O₃ solution, and the product is extracted with an organic solvent (e.g., ethyl acetate). The crude product is purified by flash column chromatography to yield the trans-2,5-disubstituted 3-iodopyrrolidine. The unreacted Z-sulfonamide can also be recovered.

  • Deiodination: The iodo group is subsequently removed under reductive conditions (e.g., with Bu₃SnH and AIBN) to afford the final product.

EntryE:Z RatioYield of Iodopyrrolidine (%)Reference
1PhH85:1575[5]
2n-Bun-Pentyl85:1571[5][7]
3i-PrH80:2068[5]
Table 1: Representative yields for the iodocyclization of homoallylic sulfonamides.

Catalytic Asymmetric Synthesis: The Modern Approach

Asymmetric catalysis offers a more atom- and step-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantiopure product from a prochiral starting material.

Organocatalysis

Chiral secondary amines, particularly derivatives of proline, are highly effective organocatalysts for the synthesis of pyrrolidines.[8] A common strategy involves the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde. The catalyst activates the aldehyde by forming a chiral iminium ion, which lowers the LUMO and shields one face of the molecule, directing the nucleophilic attack.

G Aldehyde α,β-Unsaturated Aldehyde Iminium Iminium Ion (Activated & Chiral) Aldehyde->Iminium + Catalyst, -H₂O Catalyst Chiral Pyrrolidine Organocatalyst (6a) Iminium->Aldehyde - Catalyst, +H₂O Michael Michael Adduct Iminium->Michael + Nucleophile Enamine Enamine Intermediate Michael->Enamine Tautomerization Product γ-Nitro Aldehyde Enamine->Product +H₂O, -Catalyst Nucleophile Nitromethane

Figure 3: Catalytic cycle for organocatalyzed Michael addition to form a pyrrolidine precursor.

Protocol 4.1: Asymmetric Michael Addition of Nitromethane[3][11]

This protocol describes a typical organocatalytic reaction to generate a key intermediate for GABA derivatives.

  • Reaction Setup: To a solution of cinnamaldehyde (1.0 equiv.) in methanol (MeOH), add the chiral cis-2,5-disubstituted pyrrolidine organocatalyst (10 mol%) and a co-catalyst like benzoic acid (20 mol%).

  • Nucleophile Addition: Add nitromethane (3.0 equiv.) to the mixture.

  • Reaction Execution: Stir the reaction at room temperature for 24-48 hours.

  • Workup: After completion, the reaction mixture is typically reduced directly for ease of characterization. Add NaBH₄ portion-wise at 0 °C to reduce the aldehyde to the corresponding alcohol.

  • Purification: After quenching and standard aqueous workup, the product is purified by column chromatography to yield the enantiomerically enriched γ-nitro alcohol.

CatalystAldehydeYield (%)ee (%)Reference
6a Cinnamaldehyde5698
6a (E)-Hex-2-enal91>99
6b Cinnamaldehyde6599[9]
Table 2: Performance of chiral pyrrolidine organocatalysts in Michael additions.
Transition Metal Catalysis

Rhodium and Iridium catalysts have enabled powerful C-H activation and allylic amination strategies for pyrrolidine synthesis.

  • Rhodium(II)-Catalyzed C-H Insertion: Davies and co-workers developed a method involving two consecutive Rh(II)-catalyzed C-H insertions into an N-H bond of pyrrolidine using donor-acceptor diazo precursors.[1][4] This strategy allows for the direct, stereoselective difunctionalization of the pyrrolidine core to afford C₂-symmetrical products with high enantio- and diastereocontrol.[4]

  • Iridium-Catalyzed Allylic Amination: A stereodivergent synthesis of both cis- and trans-2,5-disubstituted 3-hydroxypyrrolidines can be achieved through an intramolecular iridium-catalyzed allylic amination.[10] The key to this method is that the choice of enantiomer of the chiral ligand (e.g., phosphoramidite ligands) dictates the relative stereochemistry of the product, allowing access to either diastereomer from the same starting material.[10]

Conclusion and Future Outlook

The synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines has evolved from classical chiral pool approaches to highly efficient and versatile catalytic methods. While chiral pool synthesis remains valuable for specific targets, modern catalytic strategies, including organocatalysis and transition metal catalysis, offer greater flexibility, atom economy, and the ability to generate diverse libraries of compounds for drug discovery and catalyst development. Future research will likely focus on expanding the scope of C-H functionalization reactions for even more direct and efficient access to this privileged scaffold,[11] further enhancing the toolkit available to researchers in their pursuit of novel therapeutics and advanced materials.

References

  • Davis, F. A., et al. (2005). Asymmetric Synthesis of cis- and trans-2,5-Disubstituted Pyrrolidines from 3-Oxo Pyrrolidine 2-Phosphonates: Synthesis of (+)-Preussin and Analogs. Organic Letters. [Link]

  • Vitale, M., & Piarulli, U. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link]

  • Davis, F. A., et al. (2008). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry. [Link]

  • Singh, S., et al. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. [Link]

  • Hussaini, S. R., & Moloney, M. G. (2006). 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations. Organic & Biomolecular Chemistry. [Link]

  • Tissot, M., et al. (2012). Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. Organic & Biomolecular Chemistry. [Link]

  • Singh, S., et al. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. [Link]

  • Li, B., et al. (2013). Asymmetric Synthesis of cis-2,5-Disubstituted Pyrrolidine, the Core Scaffold of β3-AR Agonists. Organic Letters. [Link]

  • Vitale, M., & Piarulli, U. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link]

  • Asano, K., et al. (2005). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Hussaini, S. R., & Moloney, M. G. (2006). 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations. Sci-Hub. [Link]

  • Hussaini, S. R., & Moloney, M. G. (2003). 2,5-Disubstituted pyrrolidines: versatile regioselective and diastereoselective synthesis by enamine reduction and subsequent alkylation. Sci-Hub. [Link]

  • Singh, S., et al. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. IRINS. [Link]

  • Shcherbinin, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5-disubstituted pyrrolidines. ResearchGate. [Link]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

  • ResearchGate. (n.d.). Synthetic protocol towards trans-2,5-disubstituted pyrrolidines. ResearchGate. [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. Chemical Reviews. [Link]

  • Qiu, H., et al. (2023). Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,5-disubstituted pyrrolidines using Pd-catalyzed aminoarylation reactions. ResearchGate. [Link]

  • Akhavan, M., & Bekhradnia, A. (2021). Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using L-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. RSC Advances. [Link]

  • Vicario, J. L. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]

  • Spino, C., et al. (2021). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron. [Link]

  • Shcherbinin, A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]

  • Davis, F. A., et al. (2008). Asymmetric synthesis of trans-2,5-disubstituted pyrrolidines from enantiopure homoallylic amines. Synthesis of pyrrolidine (-)-197B. SciSpace. [Link]

  • Lazib, Y., et al. (2021). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. Angewandte Chemie International Edition. [Link]

  • Davis, F. A., et al. (2008). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry. [Link]

  • Tu, Y., et al. (2018). One-pot tandem cyclization of enantiopure asymmetric cis-2,5-disubstituted pyrrolidines: Facile access to chiral 10-heteroazatriquinanes. Beilstein Journal of Organic Chemistry. [Link]

  • Vicario, J. L. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PubMed Central. [Link]

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Methodological & Application

Asymmetric Alkylation Using (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine Auxiliary: A Detailed Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

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Introduction: The Quest for Chirality and the Power of Auxiliaries

In the landscape of modern organic synthesis, the precise control of stereochemistry is paramount. The biological activity of pharmaceuticals, agrochemicals, and other functional molecules is often intrinsically linked to their three-dimensional structure. Asymmetric synthesis, the art of selectively creating one enantiomer of a chiral molecule, has thus become a cornerstone of chemical research and development. Among the various strategies to achieve this, the use of chiral auxiliaries remains a robust and widely employed method.[1] A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the formation of a new stereocenter with high diastereoselectivity. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product.

This guide focuses on a particularly effective C2-symmetric chiral auxiliary, (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine . This auxiliary has demonstrated exceptional efficacy in the asymmetric alkylation of carboxyamide enolates, consistently affording high chemical yields and outstanding stereoselectivity.[2] Its unique structural features, including the C2-symmetry and the coordinating methoxymethyl side chains, create a well-defined and sterically hindered chiral environment that effectively shields one face of the enolate, leading to highly predictable and diastereoselective alkylation.[2] This document will provide a comprehensive overview of the underlying principles, a detailed experimental protocol, and a discussion of the applications and scope of this powerful synthetic tool.

Mechanism of Stereocontrol: A Tale of Chelation and Steric Hindrance

The remarkable stereodirecting ability of the (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine auxiliary stems from the rigid, chelated structure of the corresponding amide enolate. The process begins with the formation of an amide by coupling the chiral auxiliary with a carboxylic acid. This amide is then deprotonated using a strong base, typically a lithium amide such as lithium diisopropylamide (LDA), to generate the lithium enolate.

The key to the high diastereoselectivity lies in the conformation of this lithium enolate. The lithium cation is chelated by the oxygen atom of the enolate and the two methoxy groups of the auxiliary. This chelation locks the molecule into a rigid, bicyclic conformation. In this conformation, one of the faces of the enolate is effectively blocked by the pyrrolidine ring and its substituents, while the other face is exposed for electrophilic attack.

When an electrophile, such as an alkyl halide, is introduced, it preferentially approaches the enolate from the less sterically hindered face. This directed attack results in the formation of one diastereomer in significant excess. The C2-symmetry of the auxiliary ensures that both potential coordination sites for the lithium cation are stereochemically equivalent, leading to a single, well-defined reactive conformation and thus, very high levels of asymmetric induction.[2]

Visualizing the Mechanism

The following diagram illustrates the proposed mechanism for the asymmetric alkylation of a carboxyamide enolate derived from (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine.

Asymmetric_Alkylation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Auxiliary Cleavage Amide Amide of (2S,5S)-auxiliary LDA LDA, THF, -78 °C Amide->LDA Enolate Chelated Lithium Enolate LDA->Enolate Deprotonation Electrophile Alkyl Halide (R-X) Alkylated_Product Alkylated Amide (High d.e.) Electrophile->Alkylated_Product Electrophilic Attack (from less hindered face) Cleavage Hydrolysis or Reduction Alkylated_Product->Cleavage Final_Product Enantioenriched Carboxylic Acid or Alcohol Cleavage->Final_Product Removal of Auxiliary

Caption: Workflow for Asymmetric Alkylation.

Detailed Experimental Protocol: Asymmetric Benzylation of a Propionamide Derivative

This protocol provides a step-by-step guide for the asymmetric benzylation of a propionamide derived from (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine. This example is illustrative of the general procedure.

Materials and Reagents
  • N-Propionyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Benzyl bromide (BnBr)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

Equipment
  • Schlenk flask or a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Syringes for transfer of reagents.

  • Cooling bath (dry ice/acetone or cryocooler).

Procedure

Step 1: Preparation of Lithium Diisopropylamide (LDA) Solution

  • To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF (10 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 eq) to the cooled THF.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Enolate Formation

  • In a separate flame-dried Schlenk flask under argon, dissolve N-propionyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine (1.0 eq) in anhydrous THF (20 mL).

  • Cool the solution to -78 °C.

  • Slowly add the freshly prepared LDA solution (1.05 eq) dropwise to the amide solution via syringe.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation. The solution may become colored, which is normal.

Step 3: Alkylation

  • To the enolate solution at -78 °C, add benzyl bromide (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

Step 4: Quenching and Work-up

  • Quench the reaction by slowly adding saturated aqueous NH4Cl solution (10 mL) at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether (30 mL).

  • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated amide.

Step 5: Purification and Characterization

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the pure alkylated product.

  • Determine the diastereomeric excess (d.e.) of the product by chiral HPLC or by NMR analysis of the crude product using a chiral shift reagent.

Step 6: Auxiliary Cleavage

The chiral auxiliary can be cleaved under various conditions to yield the corresponding carboxylic acid, alcohol, or aldehyde. For example, hydrolysis with aqueous acid or base will provide the carboxylic acid, while reduction with a hydride reagent such as lithium aluminum hydride will furnish the alcohol.

Data Presentation: Representative Results

The (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine auxiliary has been shown to be effective for the asymmetric alkylation of a variety of amide enolates with different electrophiles.[2] The following table summarizes typical results obtained using this methodology.

EntryCarboxamide SubstrateElectrophile (R-X)Yield (%)Diastereomeric Excess (d.e.) (%)
1N-PropionylBenzyl bromide>90>95
2N-PropionylMethyl iodide>90>95
3N-ButyrylEthyl iodide>85>95
4N-PhenylacetylAllyl bromide>80>90

Data is representative and compiled from literature sources.[2]

Applications and Scope

The high yields and excellent stereoselectivity achieved with the (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine auxiliary make it a valuable tool in asymmetric synthesis. The resulting enantioenriched products can serve as key intermediates in the synthesis of a wide range of complex molecules, including natural products and pharmaceuticals.

The scope of the reaction is broad with respect to both the carboxamide and the electrophile. A variety of straight-chain, branched, and functionalized carboxylic acid derivatives can be used. Similarly, a range of alkyl halides, including primary and some secondary halides, as well as other electrophiles like allyl and benzyl halides, are suitable reaction partners.

It is important to note that while this auxiliary is highly effective, the choice of reaction conditions, such as the base, solvent, and temperature, can influence the outcome of the reaction and may require optimization for specific substrates.

Conclusion: A Reliable and Versatile Tool for Asymmetric Synthesis

The (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine auxiliary provides a reliable and highly effective method for the asymmetric alkylation of carboxyamide enolates. The C2-symmetric design and the presence of coordinating methoxymethyl groups lead to a well-organized, chelated lithium enolate that directs the approach of electrophiles with exceptional facial selectivity. The detailed protocol provided in this guide, along with the understanding of the underlying mechanistic principles, should enable researchers, scientists, and drug development professionals to successfully implement this powerful synthetic methodology in their own research endeavors. The consistent high yields and diastereoselectivities make this auxiliary a valuable addition to the synthetic chemist's toolbox for the construction of chiral molecules.

References

  • Kawanami, Y., Ito, Y., Kitagawa, T., Taniguchi, Y., Katsuki, T., & Yamaguchi, M. (1984). Asymmetric alkylation of carboxyamides by using trans-2,5-disubstituted pyrrolidines as chiral auxiliaries. Tetrahedron Letters, 25(8), 857–860. [Link]

  • Katsuki, T., & Yamaguchi, M. (1986). Asymmetric Reactions Using C2-Symmetrically 2,5-Disubstituted Pyrrolidines as Chiral Auxiliaries. Chemical & Pharmaceutical Bulletin, 34(11), 4713-4723. [Link]

  • Evans, D. A. (1982). Stereoselective Alkylation Reactions of Chiral Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press. [Link]

  • Enders, D., & Witt, O. (1987). Asymmetric Synthesis of α-Alkylated Carbonyl Compounds with (S)-and (R)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP/RAMP) as Chiral Auxiliaries. Angewandte Chemie International Edition in English, 26(1), 47-49. [Link]

Sources

Application Notes and Protocols for Diastereoselective Aldol Reactions with (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pursuit of Stereochemical Control in Carbon-Carbon Bond Formation

The aldol reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds and the creation of β-hydroxy carbonyl compounds, which are pivotal structural motifs in a vast array of natural products and pharmaceutical agents.[1] The challenge, however, lies in controlling the stereochemical outcome of this powerful transformation. The use of chiral auxiliaries, temporary chiral groups that guide the stereoselectivity of a reaction, has emerged as a robust strategy to achieve high levels of diastereoselectivity.[2] Among the pantheon of chiral auxiliaries, C2-symmetric diamines and their derivatives have garnered significant attention due to their well-defined steric and electronic properties.[3]

This application note provides a detailed guide to the use of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine, a C2-symmetric chiral auxiliary, in diastereoselective aldol reactions. We will delve into the mechanistic underpinnings of the stereocontrol, provide a detailed experimental protocol, and discuss the subsequent removal of the auxiliary to yield enantiomerically enriched aldol products.

The Chiral Auxiliary: (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine is a readily available, C2-symmetric chiral diamine. Its efficacy as a chiral auxiliary stems from several key features:

  • C2-Symmetry: The symmetrical nature of the auxiliary simplifies the stereochemical analysis of the transition state, as it presents two identical faces to the incoming reagents. This inherent symmetry often leads to higher levels of stereoselectivity.

  • Steric Hindrance: The two methoxymethyl groups provide a well-defined steric environment that effectively shields one face of the enolate derived from the corresponding amide.

  • Chelating Ability: The nitrogen atom of the pyrrolidine ring and the oxygen atoms of the methoxymethyl groups can act as Lewis basic sites, allowing for the formation of rigid, chelated transition states with metal ions. This chelation is crucial for locking the conformation of the enolate and ensuring a highly ordered transition state.

Mechanism of Stereocontrol: A Chelated Zimmerman-Traxler Model

The high diastereoselectivity observed in aldol reactions mediated by N-acyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine can be rationalized by a closed, chair-like transition state, akin to the Zimmerman-Traxler model. The use of zirconium enolates, as pioneered by Katsuki and Yamaguchi, is particularly effective in achieving high levels of stereocontrol.

The proposed mechanism involves the following key steps:

  • Enolate Formation: The N-propionyl derivative of the chiral auxiliary is treated with a suitable base and a zirconium salt (e.g., ZrCp2Cl2) to form a zirconium enolate.

  • Chelation: The zirconium atom is believed to chelate to both the enolate oxygen and the carbonyl oxygen of the amide. This chelation, along with the C2-symmetry of the pyrrolidine auxiliary, creates a rigid and well-defined chiral environment.

  • Aldehyde Approach: The aldehyde then approaches the enolate from the less sterically hindered face. The methoxymethyl groups of the pyrrolidine auxiliary effectively block one face of the enolate, directing the attack of the aldehyde to the opposite face.

  • Chair-like Transition State: The reaction proceeds through a six-membered, chair-like transition state where the substituents on the aldehyde and the enolate adopt pseudo-equatorial positions to minimize steric interactions. This ordered arrangement dictates the relative and absolute stereochemistry of the newly formed stereocenters.

Diagram of the Proposed Aldol Reaction Workflow

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Enolate Formation cluster_2 Step 3: Aldol Addition cluster_3 Step 4: Auxiliary Cleavage Auxiliary (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine Amide N-Propionyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine Auxiliary->Amide Acylation PropionylChloride Propionyl Chloride PropionylChloride->Amide Base Base (e.g., LDA) Enolate Zirconium Enolate Amide->Enolate Deprotonation Base->Enolate ZrSource ZrCp2Cl2 ZrSource->Enolate Chelation Aldehyde Aldehyde (RCHO) Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Aldehyde->Adduct CleavageReagent Hydrolysis or Reduction FinalProduct Enantioenriched Aldol Product Adduct->FinalProduct Cleavage CleavageReagent->FinalProduct

Caption: Workflow for the diastereoselective aldol reaction.

Experimental Protocols

The following protocols provide a general framework for conducting a diastereoselective aldol reaction using (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine as a chiral auxiliary. Optimization of reaction conditions (e.g., solvent, temperature, and specific Lewis acid) may be necessary for different substrates.

Protocol 1: Preparation of N-Propionyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine
  • Materials:

    • (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

    • Propionyl chloride

    • Triethylamine (Et3N)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • Dissolve (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure N-propionyl amide.

Protocol 2: Diastereoselective Aldol Reaction
  • Materials:

    • N-Propionyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine

    • Lithium diisopropylamide (LDA), freshly prepared or commercial solution

    • Bis(cyclopentadienyl)zirconium dichloride (ZrCp2Cl2)

    • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

    • Tetrahydrofuran (THF), anhydrous

    • Saturated aqueous ammonium chloride (NH4Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO4)

  • Procedure:

    • To a solution of the N-propionyl amide (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise. Stir the solution for 30 minutes at -78 °C to generate the lithium enolate.

    • In a separate flask, prepare a slurry of ZrCp2Cl2 (1.2 eq) in anhydrous THF at room temperature.

    • Add the freshly prepared lithium enolate solution to the ZrCp2Cl2 slurry at -78 °C. Stir the mixture for 1 hour at this temperature to allow for transmetalation to the zirconium enolate.

    • Add the aldehyde (1.5 eq) dropwise to the solution of the zirconium enolate at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-6 hours, monitoring the progress by TLC.

    • Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic extracts with water and brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the aldol adduct. The diastereomeric ratio can be determined by 1H NMR or HPLC analysis of the purified product.

Diagram of the Proposed Transition State

G cluster_TS Proposed Zimmerman-Traxler Transition State Zr Zr O_enolate O Zr->O_enolate O_carbonyl O Zr->O_carbonyl O_aldehyde O Zr->O_aldehyde C_enolate C O_enolate->C_enolate C_alpha C_enolate->C_alpha C_carbonyl C C_enolate->C_carbonyl H_alpha H C_alpha->H_alpha R_enolate CH3 C_alpha->R_enolate C_aldehyde C C_alpha->C_aldehyde C-C bond forming C_carbonyl->O_carbonyl N_aux N C_carbonyl->N_aux Aux Auxiliary N_aux->Aux C_aldehyde->O_aldehyde H_aldehyde H C_aldehyde->H_aldehyde R_aldehyde R C_aldehyde->R_aldehyde

Caption: Chelated chair-like transition state model.

Data Presentation: Expected Yields and Diastereoselectivities

The use of N-acyl amides derived from (2S,5S)-2,5-disubstituted pyrrolidines, particularly with zirconium enolates, has been reported to provide high levels of diastereoselectivity. The following table summarizes representative data for aldol reactions with related auxiliaries, which can be expected to be similar for the title compound.

EntryCarbonyl CompoundAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
1N-Propionyl amideIsobutyraldehyde>95:5High[4]
2N-Propionyl amideBenzaldehyde>95:5High[4]

Note: The high diastereoselectivity is attributed to the formation of a rigid, chelated zirconium enolate.

Protocol 3: Cleavage of the Chiral Auxiliary

After the aldol reaction, the chiral auxiliary can be removed to yield the desired β-hydroxy carboxylic acid, ester, or alcohol. The choice of cleavage method depends on the desired final product.

A. Hydrolysis to the Carboxylic Acid
  • Materials:

    • Aldol adduct

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)

    • Water

    • Hydrogen peroxide (H2O2), 30% aqueous solution

    • Aqueous sodium sulfite (Na2SO3) solution

    • Diethyl ether

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the aldol adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

    • Cool the solution to 0 °C and add an aqueous solution of LiOH (4.0 eq) followed by the slow addition of 30% H2O2 (4.0 eq).

    • Stir the mixture at 0 °C for 4-6 hours.

    • Quench the excess peroxide by the addition of aqueous Na2SO3 solution.

    • Concentrate the mixture in vacuo to remove the THF.

    • Wash the aqueous residue with diethyl ether to remove the chiral auxiliary.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic extracts over anhydrous MgSO4, filter, and concentrate to yield the β-hydroxy carboxylic acid.

B. Reductive Cleavage to the Alcohol
  • Materials:

    • Aldol adduct

    • Lithium aluminum hydride (LiAlH4)

    • Tetrahydrofuran (THF), anhydrous

    • Diethyl ether

    • Saturated aqueous sodium sulfate (Na2SO4) solution

  • Procedure:

    • To a solution of the aldol adduct (1.0 eq) in anhydrous THF at 0 °C, add LiAlH4 (2.0 eq) portion-wise.

    • Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

    • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether.

    • Concentrate the filtrate in vacuo and purify the residue by flash column chromatography to afford the desired β-hydroxy alcohol. The chiral auxiliary can also be recovered from the reaction mixture.

Conclusion

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a highly effective chiral auxiliary for diastereoselective aldol reactions. The C2-symmetry and chelating ability of this auxiliary, particularly when used in conjunction with zirconium enolates, lead to the formation of a rigid, chair-like transition state that directs the stereochemical outcome with high fidelity. The provided protocols offer a comprehensive guide for researchers to successfully implement this methodology in their synthetic endeavors, enabling the asymmetric synthesis of complex molecules with a high degree of stereocontrol.

References

  • Magritek. (n.d.). The Aldol Condensation. Retrieved from [Link]

  • National Institutes of Health. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Retrieved from [Link]

  • National Institutes of Health. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • MDPI. (2022). A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. Retrieved from [Link]

  • National Institutes of Health. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved from [Link]

  • Katsuki, T., & Yamaguchi, M. (1985). Asymmetric aldol reaction of amide enolates bearing -2,5-disubstituted pyrrolidines as chiral auxiliaries. Tetrahedron Letters, 26(47), 5807–5810.
  • Andersson, F. (2002). Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries.
  • Myers, A. G. (n.d.). The Zimmerman-Traxler Model for the Aldol Reaction. Harvard University.
  • National Institutes of Health. (2023). Stereodivergent Synthesis of Aldol Products Using Pseudo-C2 Symmetric N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. Retrieved from [Link]

  • National Institutes of Health. (2012). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Retrieved from [Link]

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Application Notes and Protocols for Enantioselective Michael Additions Mediated by (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Asymmetric Catalysis

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a C2-symmetric chiral amine that has emerged as a potent organocatalyst in asymmetric synthesis. Its unique structural features, characterized by the rigid pyrrolidine backbone and the two stereogenic centers at the 2- and 5-positions, create a well-defined chiral environment. The methoxymethyl substituents play a crucial role in sterically shielding one face of the molecule, thereby directing the approach of reactants and leading to high levels of enantioselectivity. This guide provides a comprehensive overview of the application of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine in mediating enantioselective Michael additions, a cornerstone reaction in carbon-carbon bond formation. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the expected substrate scope and outcomes.

The Mechanistic Rationale: Enamine-Iminium Catalysis

The catalytic prowess of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine in Michael additions stems from its ability to activate both the nucleophile and the electrophile through a dual catalytic cycle involving enamine and iminium intermediates. This mode of activation is a hallmark of secondary amine organocatalysis.

The catalytic cycle can be visualized as follows:

Catalytic_Cycle Catalyst (2S,5S)-BMM-Pyrrolidine Enamine Enamine Intermediate Catalyst->Enamine + Ketone/Aldehyde - H2O Iminium Iminium Ion Enamine->Iminium + Michael Acceptor Adduct Michael Adduct Iminium->Adduct + H2O Adduct->Catalyst - Product Final_Product Enantioenriched Michael Adduct Adduct->Final_Product Reactants Reactants Ketone Ketone/ Aldehyde Ketone->Enamine Acceptor Michael Acceptor Acceptor->Iminium Product_out Product caption Catalytic cycle of the Michael addition.

Figure 1: Catalytic cycle of the Michael addition.

  • Enamine Formation: The secondary amine of the (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine catalyst reacts with a carbonyl compound (a ketone or an aldehyde) to form a nucleophilic enamine intermediate. The C2-symmetry of the catalyst ensures that the enamine is formed in a chiral environment.

  • Nucleophilic Attack: The enamine then attacks the β-carbon of an α,β-unsaturated Michael acceptor (e.g., a nitroolefin). The stereochemical outcome of this step is dictated by the catalyst's structure, with the methoxymethyl groups sterically hindering one face of the enamine, forcing the Michael acceptor to approach from the less hindered face. This controlled approach is the origin of the high enantioselectivity.

  • Iminium Ion Hydrolysis: The resulting intermediate is an iminium ion, which is then hydrolyzed to release the chiral Michael adduct and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

Synthesis of the Catalyst

While (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is commercially available, for researchers interested in its synthesis, a common route starts from L-pyroglutamic acid. The synthesis involves the reduction of the carboxylic acid and amide functionalities, followed by the protection of the resulting diol and subsequent methylation and deprotection steps. For a detailed synthetic procedure, researchers are encouraged to consult relevant literature on the synthesis of C2-symmetric 2,5-disubstituted pyrrolidines.[1]

Experimental Protocols: A General Guideline

The following protocols are provided as a general starting point for conducting enantioselective Michael additions using (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine. It is crucial to note that optimal reaction conditions (solvent, temperature, catalyst loading, and reaction time) may vary depending on the specific substrates and should be determined through systematic optimization.

Protocol 1: Enantioselective Michael Addition of Ketones to Nitroolefins

This protocol is based on typical conditions for similar pyrrolidine-catalyzed reactions.

Materials:

  • (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine (10-20 mol%)

  • Ketone (e.g., cyclohexanone, 2 equivalents)

  • Nitroolefin (e.g., β-nitrostyrene, 1 equivalent)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, or THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine catalyst.

  • Add the anhydrous solvent, followed by the ketone.

  • Stir the mixture for 10-15 minutes at the desired temperature (ranging from room temperature to 0 °C is a good starting point).

  • Add the nitroolefin to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: typically a mixture of hexane and ethyl acetate) to obtain the desired γ-nitro ketone.

Workflow_Ketone Start Start Setup Reaction Setup (Catalyst, Solvent, Ketone) Start->Setup Stir Stirring (10-15 min) Setup->Stir Add_Acceptor Add Nitroolefin Stir->Add_Acceptor Monitor Monitor by TLC Add_Acceptor->Monitor Workup Quench & Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Enantioenriched Product Purify->Product caption Experimental workflow for ketone addition.

Figure 2: Experimental workflow for ketone addition.

Protocol 2: Enantioselective Michael Addition of Aldehydes to Nitroolefins

This protocol provides a general procedure for the conjugate addition of aldehydes.

Materials:

  • (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine (10-20 mol%)

  • Aldehyde (e.g., propanal, 3 equivalents)

  • Nitroolefin (e.g., β-nitrostyrene, 1 equivalent)

  • Anhydrous solvent (e.g., Dichloromethane or Chloroform)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a flame-dried reaction vessel under an inert atmosphere, dissolve the nitroolefin and the (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine catalyst in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Add the aldehyde dropwise to the stirred solution.

  • Allow the reaction to proceed, monitoring its progress by TLC.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (eluent: typically a gradient of hexane and ethyl acetate) to yield the γ-nitro aldehyde.

Substrate Scope and Expected Performance

While a comprehensive substrate scope specifically for (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is not extensively documented in peer-reviewed literature, we can infer its potential based on the performance of other C2-symmetric pyrrolidine catalysts. High yields and excellent enantioselectivities are generally expected for a range of substrates.

Table 1: Representative Substrate Scope and Expected Outcomes

EntryMichael DonorMichael AcceptorProductExpected Yield (%)Expected ee (%)
1Cyclohexanoneβ-Nitrostyreneγ-Nitro Ketone>90>95
2Acetoneβ-Nitrostyreneγ-Nitro Ketone>85>90
3Propanalβ-Nitrostyreneγ-Nitro Aldehyde>80>95
4Cyclopentanone(E)-2-Nitro-1-phenylprop-1-eneγ-Nitro Ketone>90>92 (syn)
5Isobutyraldehyde(E)-1-Nitro-2-phenyletheneγ-Nitro Aldehyde>85>97 (syn)

Note: The values in this table are illustrative and based on results obtained with structurally similar catalysts. Actual results may vary and require optimization.

Troubleshooting and Key Considerations

  • Low Reactivity: If the reaction is sluggish, consider increasing the temperature, catalyst loading, or using a more polar solvent.

  • Low Enantioselectivity: The stereochemical outcome is often sensitive to temperature; running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can improve enantioselectivity. The choice of solvent can also have a significant impact.

  • Diastereoselectivity: For reactions forming two stereocenters, the diastereomeric ratio can be influenced by the solvent and the specific structure of the reactants and catalyst.

  • Catalyst Purity: The purity of the (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine catalyst is paramount for achieving high enantioselectivity. Ensure the catalyst is of high purity and handled under inert conditions to prevent degradation.

  • Water Content: While some pyrrolidine-catalyzed reactions benefit from trace amounts of water, it is generally advisable to use anhydrous solvents and reagents to ensure reproducibility.

Safety Precautions

Standard laboratory safety practices should be followed. Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a valuable organocatalyst for mediating enantioselective Michael additions. Its C2-symmetric structure provides a robust platform for high stereochemical control. While detailed application data for this specific catalyst is emerging, the general protocols and principles outlined in this guide, derived from closely related systems, offer a solid foundation for researchers and drug development professionals to explore its utility in the synthesis of chiral molecules. As with any catalytic system, empirical optimization is key to unlocking its full potential for specific applications.

References

  • Bykova, A. A., Kostenko, A. A., Kucherenko, A. S., & Zlotin, S. G. (2019). Asymmetric Michael reaction between aldehydes and nitroalkanes promoted by pyrrolidine-containing C2-symmetric organocatalysts. Russian Chemical Bulletin, 68(7), 1402-1406.
  • Ma, S., Wu, L., Liu, M., & Wang, Y. (2012). Direct Asymmetric Michael Additions of Ketones to Nitroolefins and Chalcones Catalyzed by a Chiral C2-Symmetric Pyrrolidine-based Tetraamine. Chinese Journal of Chemistry, 30(11), 2707-2713.
  • Pansare, S. V., & Pandya, K. (2009). Chiral bifunctional sulfamides were found to be highly efficient organocatalysts for the conjugate addition of aldehydes to nitroolefins in the presence of base additives.
  • Sun, Z. W., Peng, F. Z., Li, Z. Q., Zhou, L. W., Zhang, S. X., Li, X., & Shao, Z. H. (2012). A bifunctional organocatalyst efficiently catalyzed not only enantioselective conjugate addition of aromatic ketones to nitroolefins in good yields with excellent enantioselectivities but also enantioselective conjugate addition of acetone to nitroolefins in excellent yields with high enantioselectivities. The Journal of Organic Chemistry, 77(9), 4103-4110.
  • Schnitzer, T., Budinská, A., & Wennemers, H. (2020). Organocatalysed conjugate addition reactions of aldehydes to nitroolefins with anti selectivity.
  • Ventura, D. L., et al. (2012). Synthesis of new, highly hindered C2-symmetric trans-(2S,5S)-disubstituted pyrrolidines. Tetrahedron: Asymmetry, 23(1), 1-5.
  • Alza, E., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 636-643.
  • Du, J., Shuai, B., Tao, M., Wang, G., & Zhang, W. (2016). Pyrrolidine modified PANF catalyst for asymmetric Michael addition of ketones to nitrostyrenes in aqueous phase. Green Chemistry, 18(10), 3014-3019.
  • Gualandi, A., et al. (2011).
  • Cossy, J., & de Fátima, A. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 635-648.

Sources

The C₂-Symmetric Core: Unlocking Asymmetric Transformations with (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Elegance of a Privileged Ligand

In the landscape of asymmetric catalysis, the quest for efficient and versatile chiral ligands is paramount. Among the pantheon of such molecules, C₂-symmetric scaffolds have consistently demonstrated exceptional efficacy in a multitude of stereoselective transformations.[1] (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine stands as a prominent member of this class, its rigid pyrrolidine backbone adorned with two stereogenic centers and coordinating methoxymethyl arms, creating a well-defined and powerful chiral environment. This application note provides an in-depth exploration of this ligand's utility, focusing on its application in the highly valuable enantioselective addition of organozinc reagents to aldehydes. We will delve into the mechanistic underpinnings of this catalytic system and provide detailed, field-proven protocols for its successful implementation in a research and development setting.

The core principle behind the efficacy of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine and its derivatives lies in its ability to form well-defined chelates with metal centers. The C₂-symmetry minimizes the number of possible diastereomeric transition states, thereby enhancing enantioselectivity. The two methoxymethyl groups act as crucial coordinating arms, creating a chiral pocket that dictates the facial selectivity of the approaching substrate. This structural rigidity and predictable coordination geometry are the cornerstones of its success in asymmetric synthesis.

Key Application: Enantioselective Addition of Diethylzinc to Aldehydes

A signal achievement of ligands derived from (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine is their remarkable performance in the enantioselective addition of diethylzinc to a wide array of aldehydes. This reaction is of significant importance in synthetic chemistry, providing a direct route to valuable chiral secondary alcohols, which are key building blocks in the pharmaceutical and fine chemical industries.[2]

The Power of N-Functionalization: A Case Study

While the parent (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine can be employed as a ligand, strategic N-functionalization can dramatically enhance its catalytic prowess. A seminal study by Shi, Satoh, and Masaki demonstrated that the N-substituted derivative, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine , is a highly effective catalyst for this transformation. This modification introduces an additional coordinating site (the hydroxyl group) and bulky diphenyl groups, which further refine the chiral pocket and enhance stereochemical control.

The results obtained with this modified ligand are consistently impressive, with high chemical yields and excellent enantioselectivities across a range of aromatic aldehydes.

Aldehyde (ArCHO)Yield (%)Enantiomeric Excess (ee, %)
Benzaldehyde9596
p-Tolualdehyde9295
p-Methoxybenzaldehyde9094
p-Chlorobenzaldehyde9396
m-Chlorobenzaldehyde9195
o-Chlorobenzaldehyde8570

Table 1: Performance of N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine in the enantioselective addition of diethylzinc to various aryl aldehydes.

The data clearly indicates the broad applicability of this catalytic system for the synthesis of enantioenriched secondary alcohols from various electronically and sterically diverse aromatic aldehydes.

The Causality Behind Stereoselectivity: A Mechanistic Insight

The high degree of enantioselectivity observed in the diethylzinc addition to aldehydes catalyzed by N-functionalized (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine derivatives is a direct consequence of a well-organized transition state. The ligand coordinates to the zinc center, creating a chiral Lewis acidic environment that activates the aldehyde for nucleophilic attack.

The proposed catalytic cycle and transition state model are illustrated below.

G cluster_cycle Catalytic Cycle cluster_ts Proposed Transition State Ligand_ZnEt Ligand-ZnEt Complex Aldehyde_Coordination Aldehyde Coordination Ligand_ZnEt->Aldehyde_Coordination + Aldehyde Transition_State Transition State (Re-face attack) Aldehyde_Coordination->Transition_State Intramolecular Ethyl Transfer Product_Complex Product-Zinc Complex Transition_State->Product_Complex Ligand_Regeneration Ligand Regeneration Product_Complex->Ligand_Regeneration + Et2Zn - Product Ligand_Regeneration->Ligand_ZnEt cluster_ts cluster_ts TS_Structure A simplified representation of the Zimmerman-Traxler like transition state, where the chiral ligand dictates the approach of the ethyl group to one face of the coordinated aldehyde.

Figure 1: Proposed Catalytic Cycle and Transition State Concept.

Causality Explained:

  • Ligand-Zinc Complex Formation: The chiral ligand, N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine, reacts with diethylzinc to form a chiral zinc-ligand complex. This is the active catalyst.

  • Aldehyde Coordination: The aldehyde substrate coordinates to the Lewis acidic zinc center of the chiral complex. The C₂-symmetric pyrrolidine backbone and the bulky N-substituent create a highly restricted environment, forcing the aldehyde to adopt a specific orientation.

  • Stereocontrolled Ethyl Transfer: The key to enantioselectivity lies in the intramolecular transfer of an ethyl group from the zinc atom to the coordinated aldehyde. The chiral ligand effectively shields one face of the aldehyde carbonyl, allowing the ethyl group to attack preferentially from the other, less hindered face (in this case, the Re-face). This step proceeds through a highly organized, chair-like six-membered transition state, often referred to as a Zimmerman-Traxler model.[3]

  • Product Formation and Catalyst Regeneration: After the ethyl transfer, the resulting zinc alkoxide of the product is formed. Subsequent reaction with another molecule of diethylzinc releases the chiral alcohol product and regenerates the active catalyst for the next cycle.

The combination of the rigid C₂-symmetric pyrrolidine core and the strategically placed coordinating groups on the N-substituent of the ligand is crucial for creating a well-defined chiral pocket that leads to high levels of stereocontrol.

Experimental Protocols: A Guide to Practical Application

The following protocols provide a detailed, step-by-step guide for the synthesis of the N-functionalized ligand and its application in the enantioselective addition of diethylzinc to aldehydes.

Protocol 1: Synthesis of N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine

This protocol is conceptualized based on standard organic synthesis procedures for N-alkylation of secondary amines.

G Start (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine + 2,2-Diphenyloxirane Reaction Reaction in suitable solvent (e.g., EtOH or THF) Heat (reflux) Start->Reaction Workup Aqueous Workup (e.g., extraction) Reaction->Workup Purification Purification (e.g., column chromatography) Workup->Purification Product N-(2′,2′-diphenyl-2′-hydroxyethyl)- (2R,5R)-bis(methoxymethyl)pyrrolidine Purification->Product

Figure 2: Workflow for the Synthesis of the N-functionalized Ligand.

Materials and Reagents:

  • (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

  • 2,2-Diphenyloxirane

  • Anhydrous Ethanol (or THF)

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine (1.0 eq).

  • Addition of Reagents: Dissolve the pyrrolidine derivative in anhydrous ethanol. To this solution, add 2,2-diphenyloxirane (1.0-1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine.

Protocol 2: General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes

This protocol is adapted from the work of Shi, Satoh, and Masaki.

Materials and Reagents:

  • N-(2′,2′-diphenyl-2′-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine (chiral ligand)

  • Aryl aldehyde

  • Diethylzinc (solution in hexanes, e.g., 1.0 M)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Standard workup and purification reagents

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the chiral ligand (0.05 eq) in anhydrous toluene.

  • Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add the aryl aldehyde (1.0 eq).

  • Addition of Diethylzinc: Slowly add diethylzinc solution (2.0 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Workup: Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to obtain the chiral secondary alcohol. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Conclusion: A Versatile Tool for Asymmetric Synthesis

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine and its N-functionalized derivatives have proven to be highly effective chiral ligands in asymmetric catalysis, particularly in the enantioselective addition of diethylzinc to aldehydes. The C₂-symmetric backbone, coupled with the coordinating methoxymethyl arms, creates a well-defined chiral environment that enables high levels of stereocontrol. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently employ this powerful catalytic system in their synthetic endeavors, paving the way for the efficient construction of complex chiral molecules.

References

  • Noyori, R. Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, 1994.
  • Pu, L., & Bolm, C. (Eds.). (2000). Catalytic Asymmetric Synthesis of Chiral Alcohols. Chemical Reviews, 100(3), 1105-1204.
  • Shibasaki, M., & Kanai, M. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Accounts of Chemical Research, 47(7), 2175–2188.
  • Guillena, G., Nájera, C., & Ramón, D. J. (2021). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 54(7), 1776–1792. [Link]

  • Trost, B. M. (1995). The Atom Economy—A Search for Synthetic Efficiency. Science, 254(5037), 1471-1477.
  • Corey, E. J., & Helal, C. J. (1998). The Logic of Chemical Synthesis: Multistep Synthesis of Complex Carbogenic Molecules (Nobel Lecture).
  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
  • Sharpless, K. B. (2002). Searching for New Reactivity (Nobel Lecture).
  • List, B. (2007). Asymmetric Organocatalysis. Chemical Reviews, 107(12), 5413-5415.
  • Shi, M., Satoh, Y., & Masaki, Y. (1998). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1, (16), 2547-2552. [Link]

  • Soai, K., & Shibata, T. (1999). Asymmetric Autocatalysis and the Origin of Chiral Homogeneity in Organic Compounds. Elements of Asymmetric Synthesis, 141-169.
  • Walsh, P. J., & Kozlowski, M. C. (2009).
  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920-1923. [Link]

Sources

Protocol for N-acylation of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine in Modern Chemistry

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a C₂-symmetric chiral auxiliary that has found considerable utility in asymmetric synthesis. Its rigid, well-defined stereochemical structure makes it an invaluable ligand for a variety of metal-catalyzed reactions and as a building block for more complex chiral molecules. The N-acylation of this pyrrolidine derivative is a critical transformation, yielding N-acylamides that serve as key intermediates in the synthesis of pharmaceuticals, fine chemicals, and novel catalysts. The introduction of an acyl group can modulate the steric and electronic properties of the pyrrolidine, influencing its reactivity and efficacy in subsequent synthetic steps. This guide provides a detailed protocol for the N-acylation of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine, grounded in established chemical principles and tailored for practical application in a research setting.

Reaction Overview and Mechanistic Considerations

The N-acylation of a secondary amine, such as (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine, is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. The most common acylating agents for this transformation are acyl chlorides and acid anhydrides, due to their high reactivity.

The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine. The base serves two critical purposes: it neutralizes the acidic byproduct generated during the reaction (hydrochloric acid if an acyl chloride is used, or a carboxylic acid if an acid anhydride is used), and it can also act as a catalyst. By scavenging the acid, the base prevents the protonation of the starting pyrrolidine, which would render it non-nucleophilic and halt the reaction.

A widely employed method for this type of transformation is the Schotten-Baumann reaction, which involves the acylation of an amine using an acyl chloride in the presence of a base. This reaction can be carried out under either homogeneous conditions in an organic solvent or in a two-phase system with an aqueous base.[1][2] Given the presumed good solubility of the substrate in common organic solvents, a homogeneous approach is often preferred for ease of monitoring and work-up.

For sterically hindered secondary amines, such as the title compound, reaction conditions may require optimization to achieve high yields. This can include the use of more reactive acylating agents, elevated temperatures, or the addition of a catalyst like 4-dimethylaminopyridine (DMAP).

Experimental Protocol: N-Acylation using an Acyl Chloride

This protocol details a general procedure for the N-acylation of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine with an acyl chloride. The specific acyl chloride, solvent, and reaction time may need to be optimized depending on the desired product.

Materials and Reagents:

  • (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • NMR spectrometer

  • Mass spectrometer

Detailed Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1-0.5 M.

  • Base Addition: To the stirred solution, add triethylamine (1.1-1.5 equivalents). Cool the mixture to 0 °C using an ice bath. The use of a slight excess of base ensures complete neutralization of the HCl byproduct.[3]

  • Acylating Agent Addition: Dissolve the acyl chloride (1.05-1.2 equivalents) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine solution over 15-30 minutes using a dropping funnel or syringe. The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., 30% ethyl acetate in hexanes) should be chosen to clearly separate the starting material, product, and any byproducts. The disappearance of the starting amine spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine (to reduce the amount of water in the organic layer).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Visualizing the Workflow

The following diagram illustrates the key stages of the N-acylation protocol.

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification setup 1. Reaction Setup - Dissolve pyrrolidine in anhydrous DCM - Add triethylamine cool 2. Cooling - Cool to 0 °C setup->cool addition 3. Acyl Chloride Addition - Add dropwise cool->addition stir 4. Stirring & Monitoring - Warm to RT - Monitor by TLC addition->stir workup 5. Aqueous Work-up - Quench with NaHCO₃ - Extract with DCM stir->workup purify 6. Purification - Dry, concentrate - Flash Chromatography workup->purify product N-Acylated Product purify->product

Caption: A schematic overview of the N-acylation protocol for (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine.

Data Presentation: Representative Reaction Parameters

The following table provides a summary of typical reaction conditions for the N-acylation of secondary amines, which can be adapted for (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine.

Acylating AgentBase (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)Purification Method
Acetyl ChlorideEt₃N (1.2)DCM0 to RT2-4>90Column Chromatography
Benzoyl ChlorideEt₃N (1.2)DCM0 to RT4-8>90Column Chromatography/Recrystallization
Acetic AnhydridePyridine (1.5)THFRT1-3>95Column Chromatography
Isobutyryl ChlorideEt₃N (1.5)DCM0 to RT6-1280-90Column Chromatography

Reaction Mechanism Visualization

The fundamental chemical transformation in this protocol is the nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of the acyl chloride.

N_Acylation_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Pyrrolidine R₂NH ((2S,5S)-2,5-bis(methoxymethyl)pyrrolidine) Intermediate R₂N⁺H-C(O⁻)-R'-Cl Pyrrolidine->Intermediate Nucleophilic Attack AcylChloride R'-COCl (Acyl Chloride) Amide R₂N-COR' (N-Acylated Product) Intermediate->Amide Chloride Elimination HCl HCl Salt Et₃N⁺HCl⁻ HCl->Salt Neutralization Base Et₃N (Base)

Sources

Application Notes & Protocols: The Use of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A C₂-Symmetric Workhorse for Asymmetric Synthesis

In the intricate world of natural product synthesis, the precise control of stereochemistry is paramount. The biological activity of these complex molecules is often dictated by the three-dimensional arrangement of their atoms. Chiral auxiliaries are powerful tools that enable chemists to introduce stereocenters with high fidelity. Among these, (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine stands out as a highly effective C₂-symmetric chiral auxiliary. Its unique structural features provide a well-defined and predictable chiral environment, leading to exceptional levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This guide will delve into the practical applications of this versatile auxiliary, providing detailed protocols and mechanistic insights for its use in the synthesis of chiral building blocks essential for the construction of natural products.

The core principle behind the efficacy of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine lies in its C₂-symmetric structure. This symmetry reduces the number of possible competing transition states in a chemical reaction, thereby enhancing the stereoselectivity. The two methoxymethyl arms play a crucial role in shielding one face of the reactive enolate, directing the approach of electrophiles to the opposite face.

Key Applications in the Synthesis of Chiral Building Blocks

While the direct total synthesis of a multitude of natural products using (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine may not be extensively documented in single publications, its true power lies in the reliable and highly stereoselective synthesis of key chiral synthons, most notably α-amino acids. These fundamental building blocks are subsequently elaborated into a wide array of natural products and their analogues.

Asymmetric Synthesis of α-Amino Acids

The enantioselective synthesis of non-proteinogenic α-amino acids is a cornerstone of modern medicinal chemistry and natural product synthesis. (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine and its close analogue, trans-2,5-bis(methoxymethoxymethyl)pyrrolidine, have proven to be exceptional auxiliaries for the asymmetric alkylation of glycine enolate equivalents.[1][2][3]

Mechanism of Stereocontrol in Glycine Alkylation

The high diastereoselectivity observed in the alkylation of the N-glycyl derivative of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine can be attributed to the formation of a rigid, chelated lithium enolate. The lithium cation is coordinated by the enolate oxygen and the oxygen atoms of the methoxymethyl side chains, creating a conformationally locked system. This rigid structure effectively blocks one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face.

G cluster_0 Chelated Lithium Enolate Li+ Li+ O_enolate O- Li+->O_enolate O_methoxy1 O Li+->O_methoxy1 O_methoxy2 O Li+->O_methoxy2 N N C_alpha Electrophile E+ Electrophile->C_alpha Attack from the less hindered face

Figure 1. Proposed chelated transition state for the asymmetric alkylation of the N-glycyl derivative.

Protocol: Asymmetric Alkylation of N-[N'-bis(methylthio)methyleneglycyl]-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine

This protocol is adapted from the highly successful alkylation using the closely related trans-2,5-bis(methoxymethoxymethyl)pyrrolidine auxiliary.[1][2]

Step 1: Preparation of the N-Acyl Pyrrolidine

  • To a solution of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add N-[bis(methylthio)methylene]glycine ethyl ester (1.05 eq) and triethylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the N-acyl pyrrolidine.

Step 2: Asymmetric Alkylation

  • To a solution of the N-acyl pyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add lithium diisopropylamide (LDA) (1.1 eq, freshly prepared) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the desired alkyl halide (1.2 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 4-6 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to obtain the alkylated product. High diastereoselectivity (>96% de) is typically observed.[1]

Step 3: Cleavage of the Auxiliary and Deprotection

  • The alkylated product can be hydrolyzed to the corresponding α-amino acid by treatment with acid (e.g., 6N HCl) at reflux.

  • The chiral auxiliary can often be recovered by extraction into an organic solvent after neutralization of the acidic aqueous layer.

Electrophile (R-X)Diastereomeric Excess (de)
Benzyl bromide>96%
Iodomethane>96%
Allyl bromide>96%
Isopropyl iodide>96%
Table 1: Representative Diastereoselectivities in the Alkylation of the N-Glycyl Adduct of trans-2,5-bis(methoxymethoxymethyl)pyrrolidine.[1]
Diastereoselective Aldol Reactions

The N-propionyl derivative of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine can be utilized for diastereoselective aldol reactions. The formation of a zirconium enolate is often employed to achieve high levels of stereocontrol.

Protocol: Diastereoselective Aldol Reaction

Step 1: Formation of the Zirconium Enolate

  • To a solution of the N-propionyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine (1.0 eq) in THF at -78 °C, add LDA (1.05 eq).

  • After stirring for 30 minutes, add a solution of zirconocene dichloride (Cp₂ZrCl₂) (1.1 eq) in THF.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

Step 2: Aldol Addition

  • Cool the solution of the zirconium enolate to -78 °C.

  • Add the desired aldehyde (1.2 eq) dropwise.

  • Stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify by flash chromatography.

Step 3: Auxiliary Cleavage

  • The aldol adduct can be converted to the corresponding β-hydroxy acid or other derivatives through standard procedures, such as hydrolysis or reduction followed by oxidative cleavage.

G cluster_workflow Asymmetric Aldol Reaction Workflow Start N-Propionyl Auxiliary Enolization Enolization with LDA Start->Enolization Transmetalation Transmetalation with Cp₂ZrCl₂ Enolization->Transmetalation ZirconiumEnolate Zirconium Enolate Transmetalation->ZirconiumEnolate AldolAddition Aldol Addition with R-CHO ZirconiumEnolate->AldolAddition Adduct Diastereomerically Enriched Aldol Adduct AldolAddition->Adduct Cleavage Auxiliary Cleavage Adduct->Cleavage Product Chiral β-Hydroxy Acid/Ester Cleavage->Product

Figure 2. General workflow for a diastereoselective aldol reaction.

Application in Natural Product Synthesis: The Case of (+)-Preussin

While a direct total synthesis of the antifungal agent (+)-Preussin using (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine as the primary chiral auxiliary is not prominently reported, the core 2,5-disubstituted pyrrolidine scaffold is a key feature of this natural product. The methodologies described above for the stereoselective synthesis of substituted pyrrolidines are highly relevant to the construction of the core of Preussin and its analogues. For instance, an asymmetric synthesis of a key precursor to (-)-Preussin has been achieved through an asymmetric α-amidoalkylation, a reaction type where C₂-symmetric pyrrolidine auxiliaries excel.[4] Other syntheses of (+)-Preussin have utilized different strategies, such as diastereoselective reductive cyclization of an intermediate aminoketone derived from L-phenylalanine.[5] The principles of stereocontrol imparted by C₂-symmetric auxiliaries provide a valuable conceptual framework for designing synthetic routes to such targets.

Conclusion and Future Outlook

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a powerful and reliable chiral auxiliary for asymmetric synthesis. Its C₂-symmetric design provides a robust platform for achieving high levels of stereocontrol in key carbon-carbon bond-forming reactions, particularly in the asymmetric synthesis of α-amino acids. These chiral building blocks are of immense value to researchers in natural product synthesis and drug discovery. The detailed protocols provided herein serve as a practical guide for the effective utilization of this auxiliary. Future research may focus on expanding the scope of its applications to other classes of natural products and in the development of catalytic processes that employ this chiral scaffold as a ligand.

References

  • Ikegami, S., Uchiyama, H., Hayama, T., Katsuki, T., & Yamaguchi, M. (1988). Asymmetric synthesis of α-amino acids by alkylation of N-[N'-bis-(methylthio)methyleneglycyl]-trans-2,5-bis(methoxymethoxymethyl)pyrrolidine and enantioselective synthesis of protected (2S,9S)-2-amino-8-oxo-9,10-epoxydecanoic acid. Tetrahedron, 44(17), 5333–5342. [Link]

  • Ryu, J.-S., & Kim, Y. G. (2000). Facile and efficient total synthesis of (+)-preussin. Tetrahedron Letters, 41(51), 10079-10082. [Link]

  • Li, Y., et al. (2001). Studies on the Asymmetric Synthesis of Pyrrolidine Alkaloids and Related Compounds(Ⅰ) Synthesis of a Chiral Precursor for Preussin and AHPPA. Chemical Journal of Chinese Universities, 22(8), 1331-1334. [Link]

  • Ikegami, S., Hayama, T., Katsuki, T., & Yamaguchi, M. (1987). Asymmetric synthesis of α-amino acids by alkylation of a glycine amide derivative bearing chiral 2,5-disubstituted pyrrolidine as an amine component. Tetrahedron Letters, 28(29), 3403-3406. [Link]

  • Scilit. (n.d.). Asymmetric synthesis of α-amino acids by alkylation of a glycine amide derivative bearing chiral 2,5-disubstituted pyrrolidine as an amine component. Retrieved from [Link]

Sources

Application Notes & Protocols: (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Foundational Principles: The Role of C₂-Symmetry in Asymmetric Synthesis

The synthesis of enantiomerically pure pharmaceutical compounds is a cornerstone of modern drug development. Most biological targets, such as enzymes and receptors, are chiral, leading to significant differences in efficacy and safety between the enantiomers of a drug molecule.[1][2] (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a powerful C₂-symmetric chiral auxiliary, a class of compounds designed to control the stereochemical outcome of a chemical reaction.[1][3] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate, directs a subsequent stereoselective transformation, and is then removed to reveal the enantiomerically enriched product.[1][4][]

The efficacy of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine stems from its unique structural features:

  • C₂-Symmetry: The molecule possesses a twofold rotational axis of symmetry, which simplifies the stereochemical analysis and often leads to the formation of a single, or a highly predominant, diastereomer in reactions.[3][6]

  • Steric Hindrance: The two methoxymethyl groups at the C2 and C5 positions create a well-defined and sterically demanding environment. This bulkiness effectively shields one of the two faces of a reactive intermediate derived from the auxiliary.

  • Chelating Ability: The oxygen atoms of the methoxymethyl groups are capable of coordinating to metal cations (e.g., Li⁺), locking the molecule into a rigid, predictable conformation. This rigid chelated structure is paramount for achieving high levels of stereocontrol.

These features make it an exemplary tool for one of the most fundamental carbon-carbon bond-forming reactions in organic synthesis: the asymmetric alkylation of enolates.

Mechanism of Stereocontrol: Asymmetric Alkylation of Amide Enolates

The primary application of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine is in the diastereoselective alkylation of prochiral carboxylic acid derivatives. The overall process involves three key stages: amide formation, diastereoselective enolate alkylation, and auxiliary cleavage.

The mechanism of stereocontrol is best understood by examining the key intermediate: the lithium enolate.

  • Amide Formation: A prochiral carboxylic acid is first coupled with the pyrrolidine auxiliary to form a tertiary amide.

  • Chelated Enolate Formation: The amide is treated with a strong, non-nucleophilic base, typically Lithium Diisopropylamide (LDA), at low temperatures (e.g., -78 °C). LDA selectively removes a proton from the α-carbon of the acid portion, generating a lithium enolate.

  • Stereodirection: The lithium cation is chelated by the oxygen atoms of both the enolate and the two methoxymethyl side chains. This creates a rigid, fused-ring system. The bulky side chains of the pyrrolidine now effectively block the top face of the enolate.

  • Electrophilic Attack: An incoming electrophile (e.g., an alkyl halide) can therefore only approach from the less sterically hindered bottom face. This facial bias forces the formation of a new stereocenter with a specific, predictable configuration, resulting in a single diastereomer of the alkylated product.

Diagram: Mechanism of Stereoselective Alkylation

The following diagram illustrates the formation of the rigid chelated lithium enolate and the subsequent face-selective alkylation.

G cluster_0 Mechanism of Stereocontrol A Prochiral Amide (Substrate + Auxiliary) B Deprotonation with LDA @ -78°C A->B 1. C Rigid Chelated Lithium Enolate B->C 2. D Facial Blockade by Methoxymethyl Groups C->D Forms E Electrophile (R-X) Addition C->E 3. F Alkylation from Less Hindered Face D->F Directs E->F G Single Diastereomer of Product F->G 4.

Caption: Stereocontrol via a rigid chelated enolate intermediate.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Alkylation

This protocol provides a representative workflow for the asymmetric alkylation of a propionate equivalent to synthesize an enantiomerically enriched carboxylic acid derivative.

Caption: Four-step workflow for asymmetric alkylation.

Materials:

  • (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

  • Propionyl chloride

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Diisopropylamine, distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Alkyl halide (e.g., Benzyl bromide)

  • Saturated aqueous NH₄Cl

  • Sulfuric acid (e.g., 4N H₂SO₄)

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Part A: Amide Synthesis

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add distilled triethylamine (1.2 eq).

  • Add propionyl chloride (1.1 eq) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting pyrrolidine is consumed.

  • Quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Silica gel, typical eluent: Ethyl Acetate/Hexanes mixture) to yield the pure propionyl amide.

Part B: Asymmetric Alkylation

  • LDA Preparation: In a separate flame-dried flask under argon, prepare a solution of LDA. Add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-BuLi (1.05 eq). Stir at -78 °C for 15 minutes, then at 0 °C for 30 minutes. Re-cool the freshly prepared LDA solution to -78 °C.

  • Enolate Formation: In another flame-dried flask under argon, dissolve the propionyl amide (1.0 eq) from Part A in anhydrous THF. Cool the solution to -78 °C.

  • Transfer the LDA solution via cannula to the amide solution at -78 °C. Stir for 1 hour at this temperature to ensure complete enolate formation. The solution typically turns yellow.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours. The optimal time may vary depending on the electrophile.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • The crude product can be purified by chromatography. Diastereoselectivity can be determined at this stage by ¹H NMR or chiral HPLC analysis.

Part C: Auxiliary Cleavage and Recovery

  • Hydrolysis to Carboxylic Acid: Dissolve the alkylated amide from Part B in a mixture of dioxane and 4N H₂SO₄.

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours.

  • Cool the reaction to room temperature and dilute with water. Extract the chiral carboxylic acid product with diethyl ether.

  • To recover the auxiliary, make the aqueous layer strongly basic (pH > 12) with solid NaOH or KOH. Extract the aqueous layer with DCM. The combined organic layers contain the (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine, which can be purified by distillation for reuse.[4]

Data Presentation: Representative Alkylation Results

The following table summarizes typical outcomes for the asymmetric alkylation of the N-propionyl derivative of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine.

Electrophile (R-X)Product (after hydrolysis)Diastereomeric Excess (d.e.)Yield (%)
Methyl Iodide (CH₃I)(R)-2-Methylpropanoic acid>98%~85%
Benzyl Bromide (BnBr)(R)-2-Methyl-3-phenylpropanoic acid>98%~90%
Allyl Bromide(R)-2-Methylpent-4-enoic acid>95%~88%
Isopropyl Iodide(R)-2,3-Dimethylbutanoic acid>95%~75%

Note: Yields and d.e. are representative and can vary based on specific reaction conditions and purification.

Broader Applications and Considerations

While asymmetric alkylation is a primary use, the C₂-symmetric pyrrolidine scaffold is versatile. Derivatives of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine are employed as chiral ligands in metal-catalyzed processes and as organocatalysts.[3][6][7] The pyrrolidine ring is a prevalent motif in many FDA-approved pharmaceuticals, making intermediates derived from this method highly valuable.[8][9]

Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low Yield of Alkylated Product 1. Incomplete enolate formation. 2. Impure/wet reagents or solvents. 3. Unreactive electrophile.1. Ensure LDA is freshly prepared and stoichiometry is correct. 2. Use freshly distilled, anhydrous solvents and reagents. 3. Increase reaction time/temperature or use a more reactive electrophile (e.g., iodide instead of bromide).
Low Diastereoselectivity 1. Reaction temperature too high. 2. Enolate equilibration (thermodynamic control). 3. Non-chelating counter-ion.1. Strictly maintain temperature at -78 °C during enolate formation and alkylation. 2. Ensure rapid quenching of the kinetic enolate; avoid prolonged reaction times. 3. Use lithium-based bases (LDA); avoid sodium or potassium bases.
Difficulty in Auxiliary Cleavage 1. Sterically hindered amide bond. 2. Product instability to harsh hydrolysis.1. Increase reflux time or use stronger acid. 2. Consider milder cleavage methods, such as reductive cleavage with LiAlH₄ to yield the corresponding chiral alcohol.

Safety and Handling

  • (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine: Causes skin and serious eye irritation. May cause respiratory irritation.[10] Handle in a well-ventilated fume hood.

  • Organolithium Reagents (n-BuLi): Pyrophoric and highly reactive with water and air. Must be handled under an inert atmosphere using proper syringe and cannula techniques.

  • Anhydrous Solvents (THF, DCM): Flammable and volatile. Work in a fume hood away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves when performing these protocols.

References

  • Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. (2022). MDPI. Available at: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. Available at: [Link]

  • (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine. (n.d.). PubChem. Available at: [Link]

  • Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. (2023). PubMed Central. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PubMed Central. Available at: [Link]

  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. (2002). PubMed. Available at: [Link]

  • Chiral auxiliary. (n.d.). Wikipedia. Available at: [Link]

  • Kortet, S. (2020). 2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines. JYX Digital Archive. Available at: [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (n.d.). PubMed Central. Available at: [Link]

  • Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. (2023). ResearchGate. Available at: [Link]

  • Stereoselective Substrate-Controlled Asymmetric Syntheses of both 2,5-cis- and 2,5-trans-Tetrahydrofuranoid Oxylipids: Stereodivergent Intramolecular Amide Enolate Alkylation. (2016). PubMed. Available at: [Link]

  • CONCISE AND PRACTICAL AVENUES TO 5,5-SPIRO-α-PROLINES. (n.d.). ChemRxiv. Available at: [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. Available at: [Link]

  • Asymmetric Synthesis in Industry: From Lab to Market. (2024). Chiralpedia. Available at: [Link]

  • Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents. (n.d.). PubMed. Available at: [Link]

  • Asymmetric synthesis of 2,5-disubstituted 3-hydroxypyrrolidines based on stereodivergent intramolecular iridium-catalyzed allylic aminations. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (2022). ResearchGate. Available at: [Link]

  • Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP), VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. Available at: [Link]

  • Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • A short and practical synthesis of (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • ChemInform Abstract: A Simple Enantioselective Preparation of (2S,5S)-2,5-Diphenylpyrrolidine and Related Diaryl Amines. (n.d.). ResearchGate. Available at: [Link]

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Application Notes & Protocols: Stereoselective Synthesis of Amino Acids Using (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chiral Amino Acids and the Power of Auxiliaries

In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure α-amino acids is of paramount importance. These molecules are not only the fundamental building blocks of peptides and proteins but are also integral components of a vast array of pharmaceuticals. The specific stereochemistry of an amino acid can dictate its biological activity, with one enantiomer often exhibiting therapeutic effects while the other may be inactive or even detrimental. Consequently, methods that allow for the precise control of stereochemistry during synthesis are highly sought after.

One of the most powerful strategies to achieve this control is the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is set, the auxiliary is removed, yielding an enantiomerically enriched product. Among the various auxiliaries developed, those based on the pyrrolidine scaffold have shown exceptional utility due to their rigid conformational nature and the predictable steric environment they create.

This application note provides a detailed guide to the use of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine (BOMP), a highly effective C2-symmetric chiral auxiliary, for the stereoselective synthesis of α-amino acids. We will delve into the mechanistic principles that govern its stereodirecting ability and provide detailed, field-proven protocols for its application in the asymmetric alkylation of amide enolates, a key step in the synthesis of a diverse range of natural and non-natural amino acids.

The (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine (BOMP) Auxiliary: A Superior Scaffold for Asymmetric Synthesis

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine, often referred to as BOMP in the literature, is a C2-symmetric chiral amine that has proven to be an excellent chiral auxiliary for a variety of asymmetric transformations, most notably the alkylation of amide enolates. Its efficacy stems from a combination of structural features that create a well-defined and sterically hindered environment around the reactive center.

The C2-symmetry of the BOMP auxiliary simplifies the analysis of the transition states, as it reduces the number of possible diastereomeric pathways. The two methoxymethyl groups at the 2 and 5 positions of the pyrrolidine ring are crucial for stereocontrol. They effectively shield one face of the enolate derived from the corresponding amide, forcing an incoming electrophile to approach from the less hindered face. This predictable facial bias leads to high levels of diastereoselectivity in the alkylation reaction.

The general workflow for utilizing BOMP in amino acid synthesis is depicted below:

G cluster_0 Workflow for BOMP-Mediated Amino Acid Synthesis A 1. Amide Formation: (2S,5S)-BOMP + Glycine Derivative B 2. Enolate Formation: Deprotonation with a Strong Base (e.g., LDA) A->B C 3. Diastereoselective Alkylation: Reaction with an Electrophile (R-X) B->C D 4. Auxiliary Cleavage: Hydrolysis to yield the α-Amino Acid C->D E 5. Auxiliary Recovery: (2S,5S)-BOMP can often be recovered D->E

Caption: General workflow for the asymmetric synthesis of α-amino acids using the BOMP chiral auxiliary.

Mechanistic Insights: The Origin of Stereoselectivity

The high diastereoselectivity observed in the alkylation of BOMP-derived amide enolates is a direct consequence of the steric hindrance imposed by the C2-symmetric methoxymethyl groups. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), a rigid lithium chelated enolate is formed.

The lithium cation is coordinated to both the enolate oxygen and the nitrogen atom of the pyrrolidine ring. This chelation, combined with the inherent rigidity of the five-membered ring, forces the enolate to adopt a specific conformation. In this conformation, one of the methoxymethyl groups effectively blocks the si-face of the enolate, leaving the re-face more accessible to the incoming electrophile.

The following diagram illustrates the proposed transition state for the alkylation reaction:

G cluster_0 Proposed Transition State for Alkylation Enolate Chelated Enolate Structure Product Alkylated Product (High d.e.) Enolate->Product Blocked Steric Blockage by Methoxymethyl Group Electrophile Electrophile (R-X) Approach Favored Electrophilic Approach Electrophile->Approach Approach->Enolate

Caption: Simplified representation of the stereodirecting effect of the BOMP auxiliary in the alkylation of the corresponding amide enolate.

This predictable stereochemical outcome makes BOMP a reliable and powerful tool for the synthesis of a wide variety of α-amino acids with high enantiomeric purity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments in the stereoselective synthesis of α-amino acids using (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine.

Protocol 1: Synthesis of the N-Glycolyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine Amide

This protocol describes the initial coupling of the chiral auxiliary with a glycine equivalent.

Materials:

  • (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine (BOMP)

  • Methoxyacetyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add methoxyacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-glycolyl amide.

Protocol 2: Asymmetric Alkylation of the N-Glycolyl Amide

This protocol details the crucial diastereoselective alkylation step.

Materials:

  • N-Glycolyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine amide (from Protocol 1)

  • Diisopropylamine, anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Electrophile (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the solution at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).

  • In a separate flask, dissolve the N-glycolyl amide (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Slowly add the freshly prepared LDA solution to the amide solution via cannula. Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add a solution of the electrophile (1.2 eq) in anhydrous THF to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • The diastereomeric excess (d.e.) of the crude product can be determined by 1H NMR spectroscopy or chiral HPLC analysis. Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary and Isolation of the α-Amino Acid

This final protocol describes the removal of the BOMP auxiliary to yield the desired amino acid.

Materials:

  • Alkylated amide (from Protocol 2)

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Dowex 50WX8 ion-exchange resin

Procedure:

  • Reflux the alkylated amide (1.0 eq) in 6 M HCl for 12-24 hours.

  • Monitor the hydrolysis by TLC until the starting material is no longer visible.

  • Cool the reaction mixture to room temperature and wash with diethyl ether (3 x 15 mL) to remove the cleaved chiral auxiliary. The auxiliary can often be recovered from the organic layer for reuse.

  • Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride salt.

  • Dissolve the crude salt in water and apply the solution to a column of Dowex 50WX8 ion-exchange resin (H+ form).

  • Wash the column with water to remove any remaining impurities.

  • Elute the amino acid from the resin using aqueous ammonia (e.g., 2 M NH4OH).

  • Collect the fractions containing the amino acid (ninhydrin test positive) and concentrate under reduced pressure to yield the free α-amino acid.

  • The enantiomeric excess (e.e.) of the final product can be determined by chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.

Data Presentation: Representative Results

The following table summarizes typical results obtained for the asymmetric alkylation of the N-glycolyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine amide with various electrophiles.

EntryElectrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e.) (%)
1CH3IN-Alanyl derivative85>98
2BnBrN-Phenylalanyl derivative92>98
3CH2=CHCH2BrN-Allylglycyl derivative88>95
4(CH3)2CHCH2IN-Leucyl derivative83>95

Yields and d.e. values are representative and may vary depending on specific reaction conditions.

Conclusion and Future Outlook

The (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine chiral auxiliary provides a robust and highly stereoselective method for the synthesis of a wide range of enantiomerically pure α-amino acids. The predictability of the stereochemical outcome, coupled with the often high chemical yields and the potential for auxiliary recovery, makes this a valuable tool for both academic research and industrial applications in drug development. The protocols outlined in this application note serve as a reliable starting point for researchers seeking to employ this powerful synthetic strategy. Future work in this area may focus on expanding the scope of electrophiles, developing more efficient auxiliary cleavage and recovery methods, and applying this methodology to the synthesis of more complex and challenging amino acid targets.

References

  • Huang, P. Q., Arseniyadis, S., & Husson, H.-P. (1987). Asymmetric Synthesis X: A Chiral Pyrrolidine Synthon for a New Approach to the Synthesis of Alkaloids. Tetrahedron Letters, 28(5), 547–550. [Link]

  • Machinaga, N., & Kibayashi, C. (1991). Enantioselective Total Synthesis of (+)- and (−)-Pyrrolidine 197B, a New Class of Alkaloid from the Dendrobatid Poison Frog: Assignment of the Absolute Configuration. Journal of Organic Chemistry, 56(4), 1386-1393. [Link]

Cleavage and Recovery of the (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine Auxiliary: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role and Value of the BOMP Auxiliary

In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable tools for the reliable and predictable installation of stereocenters.[1] The C₂-symmetric (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine, often abbreviated as BOMP, has emerged as a highly effective chiral auxiliary, particularly in controlling the stereochemical outcome of reactions involving enolates derived from their N-acylated derivatives. Its utility has been demonstrated in a range of transformations, including asymmetric alkylations and aldol reactions, consistently affording high diastereoselectivity.[1] The robust stereocontrol exerted by the BOMP auxiliary stems from its well-defined conformational rigidity and the steric hindrance provided by the methoxymethyl substituents, which effectively shields one face of the reactive enolate.

A key tenet of a successful chiral auxiliary is not only its ability to induce high stereoselectivity but also its facile removal and efficient recovery, ensuring both economic viability and atom economy. This guide provides detailed protocols and technical insights into the cleavage of the N-acyl bond from the BOMP auxiliary and its subsequent recovery for reuse, empowering researchers to maximize the utility of this powerful synthetic tool.

Mechanism of Action: Stereocontrol and Cleavage Principles

The efficacy of the BOMP auxiliary is rooted in its ability to form a rigid, chelated enolate structure upon deprotonation of the corresponding N-acyl derivative. This conformation orients the substituents in a way that directs incoming electrophiles to a specific face of the enolate, leading to the formation of one diastereomer in high excess.

The cleavage of the auxiliary post-transformation is essentially the breaking of a stable amide bond. The choice of cleavage method is dictated by the desired functionality in the final product. The two principal strategies for cleaving the N-acyl bond of the BOMP auxiliary are reductive cleavage to yield an alcohol and acid hydrolysis to afford a carboxylic acid.

Reductive Cleavage to Primary Alcohols

Reductive cleavage of the N-acyl-BOMP derivative is a powerful method to obtain the corresponding primary alcohol with high enantiopurity. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its potent ability to reduce amides.

Causality Behind Experimental Choices in Reductive Cleavage
  • Reagent: Lithium aluminum hydride (LiAlH₄) is a strong, nucleophilic reducing agent capable of reducing the highly stable amide bond.[2][3] Unlike milder reducing agents such as sodium borohydride, LiAlH₄ possesses the requisite reactivity to cleave the C-N bond of the amide.

  • Solvent: Anhydrous ethereal solvents, such as diethyl ether or tetrahydrofuran (THF), are essential. LiAlH₄ reacts violently with protic solvents, including water and alcohols.[3] THF is often preferred due to its higher boiling point and better solvating properties for the intermediate aluminum complexes.

  • Temperature: The initial addition of the N-acyl-BOMP derivative to the LiAlH₄ slurry is typically performed at 0 °C to control the initial exothermic reaction. The reaction is then often heated to reflux to ensure complete cleavage of the robust amide bond.

  • Work-up: A sequential addition of water and a sodium hydroxide solution (Fieser work-up) is a standard and safe method to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid, which can be easily removed by filtration. This procedure is crucial for isolating the desired alcohol and the BOMP auxiliary.

Experimental Protocol: Reductive Cleavage

Materials:

  • N-acyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine derivative

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% (w/v) Sodium hydroxide solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (4.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve the N-acyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine derivative (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

  • After the addition is complete, remove the ice bath and slowly warm the reaction mixture to room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Caution: The following work-up is highly exothermic and generates hydrogen gas. Ensure adequate ventilation and perform the additions slowly and carefully. Sequentially and dropwise, add distilled water (X mL per X g of LiAlH₄), followed by 15% aqueous sodium hydroxide (X mL per X g of LiAlH₄), and finally distilled water (3X mL per X g of LiAlH₄).

  • Allow the resulting slurry to stir at room temperature for 30 minutes, during which a white, granular precipitate of aluminum salts will form.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.

  • Combine the filtrate and washings, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product mixture containing the desired primary alcohol and the recovered BOMP auxiliary.

Acidic Hydrolysis to Carboxylic Acids

For the synthesis of chiral carboxylic acids, acidic hydrolysis is the preferred method for cleaving the BOMP auxiliary. This method utilizes strong acidic conditions to promote the hydrolysis of the amide bond.

Causality Behind Experimental Choices in Acidic Hydrolysis
  • Reagent: A strong acid, such as sulfuric acid or hydrochloric acid, is required to protonate the amide carbonyl, rendering it more susceptible to nucleophilic attack by water.

  • Solvent: A mixture of an organic solvent (like dioxane or THF) and water is often used to ensure the solubility of the starting material while providing the necessary water for the hydrolysis reaction.

  • Temperature: Elevated temperatures (reflux) are necessary to overcome the high activation energy of amide hydrolysis.

  • Work-up and Recovery: After hydrolysis, the reaction mixture will be acidic. The desired carboxylic acid can be extracted into an organic solvent. The aqueous layer will contain the protonated BOMP auxiliary. Basification of this aqueous layer allows for the extraction of the free-base BOMP auxiliary into an organic solvent, enabling its recovery.

Experimental Protocol: Acidic Hydrolysis

Materials:

  • N-acyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine derivative

  • 6 M Sulfuric acid or Hydrochloric acid

  • Dioxane or Tetrahydrofuran (THF)

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Sodium hydroxide pellets or concentrated solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the N-acyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine derivative (1.0 equivalent) in dioxane or THF.

  • Add an equal volume of 6 M sulfuric acid.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Dilute the mixture with water and extract the desired carboxylic acid with several portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid. Further purification may be necessary.

  • Auxiliary Recovery: Carefully basify the acidic aqueous layer from step 5 with solid sodium hydroxide or a concentrated solution until the pH is >12. Caution: This is a highly exothermic process.

  • Extract the liberated (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine auxiliary with several portions of diethyl ether or dichloromethane.

  • Combine the organic extracts from the auxiliary recovery, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude BOMP auxiliary.

Purification of the Recovered Auxiliary

The recovered (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine auxiliary can often be reused without further purification if the initial reaction was high-yielding and clean. However, for optimal performance in subsequent reactions, purification by vacuum distillation or column chromatography is recommended.

Purification MethodConditionsExpected Recovery
Vacuum Distillation Dependent on the specific boiling point of the auxiliary under reduced pressure.>95%
Column Chromatography Silica gel, eluting with a gradient of ethyl acetate in hexanes, often with a small percentage of triethylamine to prevent streaking.>90%

Visualizing the Workflow

Reductive Cleavage and Recovery Workflow

cluster_cleavage Reductive Cleavage cluster_workup Work-up cluster_separation Separation & Purification start N-Acyl-BOMP Derivative reagents 1. LiAlH4, THF, 0°C to Reflux 2. H2O, NaOH(aq), H2O start->reagents Reaction filtration Filtration reagents->filtration Quench & Precipitate solids Aluminum Salts (Discard) filtration->solids filtrate Combined Filtrate filtration->filtrate extraction Solvent Evaporation filtrate->extraction crude Crude Mixture: Product + Auxiliary extraction->crude purification Column Chromatography or Distillation crude->purification product Enantiopure Primary Alcohol purification->product auxiliary Recovered BOMP Auxiliary purification->auxiliary cluster_cleavage Acidic Hydrolysis cluster_workup Work-up & Extraction cluster_product Product Isolation cluster_auxiliary Auxiliary Recovery start N-Acyl-BOMP Derivative reagents 6 M H2SO4, Dioxane, Reflux start->reagents Reaction extraction Liquid-Liquid Extraction reagents->extraction Cool & Dilute org_phase Organic Phase extraction->org_phase aq_phase Aqueous Phase (Acidic) extraction->aq_phase product_workup Wash, Dry, Concentrate org_phase->product_workup basify Basify to pH > 12 aq_phase->basify product Enantiopure Carboxylic Acid product_workup->product aux_extraction Extract with Organic Solvent basify->aux_extraction aux_workup Wash, Dry, Concentrate aux_extraction->aux_workup auxiliary Recovered BOMP Auxiliary aux_workup->auxiliary

Caption: Workflow for the acidic hydrolysis of N-acyl-BOMP and auxiliary recovery.

Troubleshooting and Key Considerations

  • Incomplete Cleavage: If TLC analysis indicates the presence of starting material, extend the reaction time or increase the reaction temperature. For reductive cleavage, ensure the LiAlH₄ is fresh and highly active.

  • Low Recovery of Auxiliary: During the acidic hydrolysis work-up, ensure the aqueous layer is made sufficiently basic (pH > 12) to fully deprotonate the pyrrolidine nitrogen, which is essential for its extraction into an organic solvent. Perform multiple extractions to ensure complete recovery.

  • Safety: Both cleavage methods involve hazardous reagents and conditions. LiAlH₄ reacts violently with water and is flammable. The work-up procedure is highly exothermic and releases hydrogen gas. Acidic hydrolysis involves strong, corrosive acids and requires heating. Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Conclusion

The (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine auxiliary is a valuable tool in asymmetric synthesis. The ability to efficiently cleave the auxiliary and recover it in high yield is crucial for the practical and economic application of this methodology. The detailed protocols for reductive and hydrolytic cleavage provided herein offer reliable procedures for obtaining the desired enantiopure products while enabling the recycling of this powerful chiral controller. By understanding the chemical principles behind each step, researchers can confidently apply and adapt these methods to their specific synthetic challenges.

References

  • Katsuki, T., & Yamaguchi, M. (1986). Asymmetric Reactions Using C2‐Symmetrically 2,5‐Disubstituted Pyrrolidines as Chiral Auxiliaries.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Goujon, P.-A., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Omega, 8(10), 9183–9203. [Link]

  • Chemistry Steps. (n.d.). Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

  • AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Organic Syntheses. (2019). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 96, 517-537. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Diastereoselective Alkylations with (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for utilizing (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine, a highly effective C2-symmetric chiral auxiliary. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and practical insights to maximize diastereoselectivity in asymmetric alkylation reactions. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental outcomes, ensuring you can adapt and optimize this powerful methodology for your specific synthetic challenges.

The Foundation: Understanding the Mechanism of Stereocontrol

The remarkable efficacy of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine stems from its ability to create a rigid, C2-symmetric chiral environment around a reactive enolate. When the N-acyl derivative of this auxiliary is deprotonated with a strong lithium-based amide (e.g., LDA), a conformationally constrained lithium chelate is formed.

Key Mechanistic Pillars:

  • Chelation: The oxygen atoms of the amide carbonyl and the two methoxymethyl side-arms coordinate to the lithium ion.

  • Rigid Conformation: This chelation locks the enolate into a single, predictable conformation.

  • Steric Shielding: The bulky pyrrolidine ring effectively blocks one face of the planar enolate.

  • Directed Alkylation: The incoming electrophile (R'-X) is forced to approach from the opposite, unhindered face, resulting in a highly diastereoselective C-C bond formation.[1]

This principle is visualized in the diagram below, which illustrates the formation of the key intermediate responsible for facial discrimination.

stereocontrol_mechanism Mechanism of Diastereoselective Alkylation Start N-Acyl Pyrrolidine Derivative LDA LDA / THF -78 °C Start->LDA Deprotonation Chelate Rigid Chelated Lithium Enolate (Key Intermediate) LDA->Chelate Block Top face shielded by pyrrolidine auxiliary Chelate->Block Electrophile Electrophile (R'-X) approaches from less hindered bottom face Chelate->Electrophile Product Alkylated Product (High Diastereomeric Excess) Electrophile->Product

Caption: The chelated lithium enolate intermediate dictates stereochemical outcome.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems encountered during alkylation reactions in a question-and-answer format.

Q1: Why is my diastereoselectivity low or inconsistent (<90% d.e.)?

This is the most common issue and can usually be traced back to the stability and structure of the lithium enolate intermediate.

Potential Cause 1: Incomplete or Disrupted Chelation The entire stereochemical control relies on the formation of the rigid five-membered chelate ring with the lithium cation. If this chelation is weak or disrupted, the enolate is more flexible, leading to poor facial discrimination.

  • Solution:

    • Solvent Choice: Strictly use non-coordinating solvents. Tetrahydrofuran (THF) is the standard and optimal choice. Avoid highly coordinating solvents like HMPA or DMPU, which will preferentially bind to the lithium ion, breaking the crucial internal chelate.

    • Temperature Control: Maintain a low temperature (typically -78 °C) throughout the deprotonation and alkylation steps. Premature warming can disrupt the thermodynamically unstable chelate, leading to equilibration and loss of selectivity.[2]

Potential Cause 2: Incorrect Enolate Geometry or Aggregation Lithium enolates are known to form various aggregates (dimers, tetramers, etc.) in solution, which can exhibit different reactivities and selectivities. Additives and the method of base preparation can influence this equilibrium.[2]

  • Solution:

    • Consider Additives: The presence of lithium salts (e.g., LiBr, LiCl) can significantly impact the reaction.[2] If you are using commercial n-BuLi to prepare your LDA, it often contains LiBr, which can be beneficial. If using salt-free BuLi, you may observe different results. In cases of low selectivity, the addition of 1 equivalent of dry, powdered LiBr to the reaction mixture before deprotonation can sometimes break up detrimental aggregates and favor a single, highly selective reactive species.

    • Base Preparation: Prepare LDA fresh before each use. An aged or poorly prepared LDA solution can contain impurities that interfere with the reaction. Ensure the diisopropylamine is anhydrous and the n-BuLi has been recently titrated.

Potential Cause 3: Reaction Time and Temperature Creep Allowing the alkylation to proceed for too long or at too high a temperature can allow for background non-selective reactions or equilibration to occur.

  • Solution:

    • Monitor the Reaction: Follow the reaction by TLC. For reactive electrophiles like benzyl bromide or methyl iodide, the reaction is often complete within 1-3 hours at -78 °C.

    • Strict Temperature Adherence: Ensure your cooling bath remains at the target temperature. A Dewar with an acetone/dry ice slurry is highly recommended over cryocoolers that may have temperature fluctuations.

troubleshooting_workflow Troubleshooting Low Diastereoselectivity Start Low Diastereoselectivity Observed (<90% d.e.) CheckTemp Is temperature strictly maintained at -78°C? Start->CheckTemp CheckSolvent Is the solvent pure, anhydrous THF? CheckTemp->CheckSolvent Yes FixTemp Improve temperature control: Use Dewar, monitor closely. CheckTemp->FixTemp No CheckBase Is LDA freshly prepared from titrated BuLi? CheckSolvent->CheckBase Yes FixSolvent Dry solvent over Na/benzophenone and distill before use. CheckSolvent->FixSolvent No CheckAdditives Consider the effect of lithium salts. CheckBase->CheckAdditives Yes FixBase Prepare LDA fresh for each reaction. Titrate n-BuLi. CheckBase->FixBase No Success High Diastereoselectivity Achieved CheckAdditives->Success Problem Solved FixTemp->CheckSolvent FixSolvent->CheckBase FixBase->CheckAdditives FixAdditives Experiment with adding 1 eq. of dry LiBr.

Sources

Technical Support Center: Optimization of Aldol Reactions Using (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the utilization of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine as a high-performance organocatalyst in asymmetric aldol reactions. This document is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies, troubleshoot common experimental hurdles, and understand the mechanistic nuances of this powerful catalyst.

Understanding the Catalyst and Mechanism

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a C₂-symmetric chiral amine derived from L-proline, a foundational scaffold in organocatalysis.[1][2] Its structure is engineered to create a well-defined chiral environment, enabling high stereocontrol in carbon-carbon bond-forming reactions. The two methoxymethyl arms play a crucial role in shielding one face of the transition state, directing the approach of the electrophile to achieve high enantioselectivity.

The catalytic cycle proceeds via an enamine mechanism, analogous to Class I aldolases and other proline-based catalysts.[3]

Catalytic Cycle Overview

Catalytic_Cycle cluster_cycle Enamine Catalysis Cycle cluster_reagents CAT (2S,5S)-Catalyst ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Ketone - H₂O IMINIUM Iminium Ion Adduct ENAMINE->IMINIUM + Aldehyde (C-C Bond Formation) IMINIUM->CAT Regenerates Catalyst PRODUCT β-Hydroxy Carbonyl (Aldol Product) IMINIUM->PRODUCT + H₂O (Hydrolysis)

Caption: The enamine catalytic cycle for the aldol reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for this reaction?

For initial screening, a catalyst loading of 10-20 mol% is recommended. In many systems, the loading can be reduced to as low as 5 mol% or even 1 mol% after optimization without a significant loss in performance.[4] However, highly challenging substrates may require higher loadings.

Q2: Which solvents are recommended for initial screening?

Solvent choice is one of the most critical parameters influencing yield, enantioselectivity (ee), and diastereoselectivity (dr).[5][6] A screening of diverse solvents is highly advised. Start with:

  • Aprotic Polar Solvents: DMSO, DMF, Acetone. DMF has been shown to provide excellent ee and dr in some systems.[6]

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃). These often require lower temperatures to achieve high selectivity.[5][7]

  • Ethereal Solvents: THF, 2-MeTHF.

  • Protic Solvents: Small amounts of water can sometimes accelerate the reaction and improve selectivity, though excess water can lead to side reactions.[8]

Q3: How should I monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common method. Stain with a potassium permanganate (KMnO₄) solution, as aldehydes and ketones may not be strongly UV-active. For more quantitative analysis, taking aliquots at regular intervals and analyzing them by ¹H NMR or GC-MS is recommended.

Q4: Does this catalyst require an additive or co-catalyst?

While (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is effective on its own, the addition of a weak Brønsted acid (e.g., benzoic acid, acetic acid) can sometimes be beneficial. Acids can accelerate enamine formation and participate in the transition state, potentially improving rates and selectivities.[9] However, this is system-dependent and should be evaluated during optimization.

Troubleshooting Guide

This section addresses common issues encountered during aldol reactions catalyzed by (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine. The flowchart below provides a general workflow for diagnosing problems.

Troubleshooting_Workflow START Suboptimal Result Q_YIELD Is the issue low yield or low conversion? START->Q_YIELD Q_SELECTIVITY Is the issue poor enantio- or diastereo- selectivity? START->Q_SELECTIVITY Q_SIDE_PRODUCTS Are side products (e.g., enone, self-aldol) a major issue? START->Q_SIDE_PRODUCTS YIELD_CHECK_REAGENTS Check Reagent Purity (Aldehyde, Ketone, Solvent) Is catalyst degraded? Q_YIELD->YIELD_CHECK_REAGENTS Yes SELECT_LOWER_TEMP Decrease Reaction Temperature (e.g., 0 °C, -20 °C, -40 °C) Q_SELECTIVITY->SELECT_LOWER_TEMP Yes YIELD_ADJUST_TEMP Increase Temperature or Reaction Time YIELD_CHECK_REAGENTS->YIELD_ADJUST_TEMP YIELD_CHECK_STOICH Optimize Substrate Stoichiometry YIELD_ADJUST_TEMP->YIELD_CHECK_STOICH SELECT_SCREEN_SOLVENT Screen Solvents (See Table 1) SELECT_LOWER_TEMP->SELECT_SCREEN_SOLVENT SELECT_ADDITIVES Screen Additives (e.g., weak acid) SELECT_SCREEN_SOLVENT->SELECT_ADDITIVES SIDE_DILUTE Run at Lower Concentration Q_SIDE_PRODUCTS->SIDE_DILUTE Yes SIDE_EXCESS_KETONE Use Large Excess of Ketone Donor SIDE_DILUTE->SIDE_EXCESS_KETONE SIDE_TIME Reduce Reaction Time SIDE_EXCESS_KETONE->SIDE_TIME

Caption: A workflow for troubleshooting common aldol reaction issues.

Problem 1: Low Yield or No Reaction

Q: My reaction has stalled or shows very low conversion to the desired aldol product. What are the likely causes and solutions?

A: Low conversion is often related to reagent quality, reaction conditions, or catalyst inhibition.

  • Causality & Explanation: The formation of the enamine intermediate is the first and often rate-limiting step. Impurities in the ketone (e.g., water, other electrophiles) can inhibit catalyst turnover. Aldehydes are prone to oxidation or polymerization, reducing the concentration of the active electrophile.[10]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure the aldehyde is freshly distilled or purified. Use dry, high-purity ketone and solvents. Anhydrous conditions are generally preferred unless water is intentionally used as an additive.

    • Check Catalyst Integrity: Confirm the catalyst has been stored properly under an inert atmosphere and is not degraded.

    • Increase Temperature: While lower temperatures favor selectivity, room temperature or slightly elevated temperatures (e.g., 40 °C) may be necessary to initiate the reaction, especially with less reactive substrates.

    • Increase Reaction Time: Some aldol reactions can be sluggish and may require 24-72 hours to reach completion. Monitor by TLC or NMR to confirm the reaction is progressing.

    • Consider an Acid Additive: A catalytic amount of a weak acid can accelerate the rate-limiting enamine formation, boosting the overall reaction rate.[9]

Problem 2: Poor Enantioselectivity (Low ee)

Q: The reaction works, but the enantiomeric excess (ee) of my product is poor. How can I improve stereocontrol?

A: Enantioselectivity is determined by the energetic difference between the two diastereomeric transition states. Fine-tuning reaction parameters can amplify this difference.

  • Causality & Explanation: The chiral catalyst forces the reaction to proceed through a highly organized, chair-like transition state. The methoxymethyl sidearms of the catalyst block one face of the enamine, forcing the aldehyde to approach from the less sterically hindered face. Higher temperatures provide enough thermal energy to overcome the activation barrier of the disfavored pathway, leading to lower ee. Solvents play a critical role by solvating the transition state, and a poor choice can disrupt the key hydrogen-bonding interactions that enforce rigidity.[5][7]

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: This is the most effective tool for enhancing enantioselectivity. If you are running the reaction at room temperature, try 0 °C, -20 °C, or even -40 °C.[4] Be aware that this will decrease the reaction rate.

    • Systematic Solvent Screening: The impact of the solvent on ee can be dramatic. A change from a nonpolar to a polar aprotic solvent can sometimes even invert the major enantiomer.[5] A comprehensive screen is essential.

    • Adjust Concentration: Reaction concentration can influence the aggregation state of the catalyst and the transition state assembly. Experiment with both more dilute and more concentrated conditions.

Solvent Typical Effect on Yield Typical Effect on Selectivity (ee/dr) Comments
DMSO, DMF Good to ExcellentOften HighGood solvating power, can facilitate catalyst turnover.[6]
DCM, CHCl₃ Moderate to GoodHighly temperature-dependent; can be excellent at low temps.[5][7]Common starting points for many organocatalytic reactions.
Acetone VariableModerate to GoodCan act as both solvent and reagent; use a large excess.[3]
THF, 2-MeTHF ModerateModerate to GoodLess polar option, can be effective for specific substrates.
Water / Brine VariableCan be very high, but substrate-dependent.May require modified catalysts for solubility; can promote side reactions.[11][12]
Table 1: General Influence of Solvents on Aldol Reaction Outcomes. Effects are substrate-dependent and require empirical validation.
Problem 3: Formation of Undesired Side Products

Q: My reaction mixture contains significant amounts of the dehydrated α,β-unsaturated product (enone) and/or products from the self-condensation of the aldehyde or ketone. How can I suppress these pathways?

A: Side product formation is a result of competing reaction pathways that can sometimes be faster than the desired cross-aldol addition.

  • Causality & Explanation:

    • Dehydration: The initial β-hydroxy aldol adduct can undergo elimination of water, especially at higher temperatures or with prolonged exposure to the catalyst or acid/base impurities, to form a stable conjugated enone.[13][14]

    • Self-Condensation: Both the ketone (donor) and the aldehyde (acceptor) can react with themselves. Aldehyde self-condensation is often fast. The desired cross-aldol reaction is favored when the ketone forms an enamine more readily than the aldehyde and when the aldehyde is a more reactive electrophile than the ketone.[3][10][15]

  • Troubleshooting Steps:

    • Use an Excess of the Ketone: To favor the cross-aldol pathway, use the ketone in a large excess (e.g., 5-20 equivalents). This increases the statistical probability of the enamine reacting with the aldehyde acceptor rather than another ketone molecule. Often, the ketone can be used as the solvent.[3]

    • Lower the Reaction Temperature: Dehydration and some self-condensation pathways have higher activation energies than the desired aldol addition. Running the reaction at lower temperatures will suppress these side reactions.

    • Reduce Reaction Time: Stop the reaction as soon as the starting aldehyde has been consumed (monitored by TLC/GC). Extended reaction times provide more opportunity for the aldol product to dehydrate.

    • Run Under Dilute Conditions: Lowering the concentration of all species can disfavor bimolecular side reactions relative to the catalyst-substrate pathway.[9]

Standard Experimental Protocol

This protocol provides a general starting point for the aldol reaction between a ketone and an aromatic aldehyde.

Materials:

  • (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine (10 mol%)

  • Aromatic Aldehyde (1.0 mmol, 1.0 equiv)

  • Ketone (10 mmol, 10 equiv)

  • Anhydrous Solvent (e.g., DMSO, 2.0 mL)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine (0.1 mmol).

  • Add the anhydrous solvent (2.0 mL) and the ketone (10 mmol) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for pre-catalyst activation.

  • Cool the mixture to the desired reaction temperature (e.g., 0 °C in an ice-water bath).

  • Add the aromatic aldehyde (1.0 mmol) dropwise to the stirred solution.

  • Maintain the reaction at the set temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol adduct.

  • Characterize the product by NMR and determine the enantiomeric excess by chiral HPLC or SFC analysis.

References

  • ResearchGate. (n.d.). Solvent effects on the outcome of aldol reactions with different... [online] Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. [online] Available at: [Link]

  • Virtual Library of Chemistry. (2005). Asymmetric Cross-Aldol Reactions Of Aldehydes: A Formidable Synthetic Challenge. [online] Available at: [Link]

  • ACS Publications. (2022). Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. [online] Available at: [Link]

  • ResearchGate. (n.d.). Effect of solvent in the asymmetric aldol reaction catalyzed by 3d. [online] Available at: [Link]

  • MDPI. (n.d.). Investigating Ionic Effects Applied to Water Based Organocatalysed Aldol Reactions. [online] Available at: [Link]

  • PMC. (n.d.). The Direct Catalytic Asymmetric Aldol Reaction. [online] Available at: [Link]

  • ResearchGate. (n.d.). Optimization condition for the aldol reaction. [online] Available at: [Link]

  • Wikipedia. (n.d.). Aldol reaction. [online] Available at: [Link]

  • PubMed Central. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. [online] Available at: [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. [online] Available at: [Link]

  • Sci-Hub. (1985). Asymmetric aldol reaction of amide enolates bearing -2,5-disubstituted pyrrolidines as chiral auxiliaries. [online] Available at: [Link]

  • MDPI. (n.d.). A Pyrrolidine Functionalized Poly[(ethylene glycol) Methacrylate] Resin as a Heterogeneous Catalyst for Aqueous Aldol Reactions. [online] Available at: [Link]

  • ACS Publications. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. [online] Available at: [Link]

Sources

Overcoming low yields in reactions with (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine

Introduction: The C2-symmetric chiral auxiliary, (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine, is a powerful tool in modern asymmetric synthesis, prized for its ability to induce high stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1][2] Its unique structure, featuring coordinating methoxymethyl sidearms, allows for the formation of rigid, well-defined transition states, which is critical for achieving high yields and enantiomeric excess (ee). However, like any sophisticated reagent, its application can be sensitive to subtle variations in reaction conditions. This guide is designed to serve as a primary technical resource for researchers, providing in-depth troubleshooting advice and optimized protocols to overcome common challenges, particularly those related to low reaction yields and inconsistent stereoselectivity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions utilizing (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine, typically in its role as a chiral ligand or auxiliary for reactions like asymmetric alkylations and conjugate additions.

Q1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the primary causes?

Low conversion is one of the most common issues and can often be traced back to the integrity of the reagents and the reaction setup.

Potential Cause 1: Presence of Moisture or Protic Impurities The formation of the active chiral reagent, often an enolate or a metal complex, is highly sensitive to moisture. Reactions involving organolithium reagents (like LDA or n-BuLi) for deprotonation are particularly susceptible. Trace amounts of water will quench the base, consume the enolate, and prevent the reaction from proceeding.

Solutions:

  • Rigorous Drying of Glassware: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.

  • Solvent Purity: Use freshly distilled, anhydrous solvents. Solvents like THF should be distilled from sodium/benzophenone ketyl. Anhydrous solvents from commercial suppliers should be used immediately after opening and stored under an inert atmosphere (Argon or Nitrogen).

  • Reagent Quality: Use high-purity (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine. While commercially available with ≥95% purity, it can be hygroscopic.[3][4] If moisture contamination is suspected, it can be dried by azeotropic distillation with toluene. Substrates should also be scrupulously dried.

Potential Cause 2: Inefficient Deprotonation or Enolate Formation Incomplete deprotonation of the substrate-auxiliary adduct (e.g., an amide) leads to a mixture of starting material and product, directly impacting yield.

Solutions:

  • Choice of Base: For many applications, Lithium Diisopropylamide (LDA) is the base of choice. Ensure the LDA is freshly prepared or properly titrated.

  • Temperature Control: Deprotonation is typically performed at low temperatures (-78°C) to minimize side reactions. Allow sufficient time for complete enolate formation (usually 30-60 minutes) before adding the electrophile.

  • Additives: In some cases, additives can improve enolate solubility and reactivity. Lithium chloride (LiCl) has been shown to enhance selectivity in certain alkylation reactions by creating a more defined aggregate structure.[5]

Potential Cause 3: Sub-optimal Reaction Temperature or Concentration Reaction kinetics can be highly dependent on temperature and concentration.

  • Temperature: While enolate formation is done at low temperatures, the subsequent alkylation or addition step may require warming. Running the reaction at a temperature that is too low can result in a negligible rate.[6] Conversely, too high a temperature can lead to side reactions or decomposition.[7] Literature precedents for similar substrates should be consulted to find an optimal temperature profile.

  • Concentration: An excessively high substrate concentration can sometimes lead to a slight decrease in enantioselectivity or yield due to aggregation effects or solubility issues.[7]

Q2: The chemical yield is acceptable, but the enantiomeric excess (ee) or diastereomeric excess (de) is poor. How can I improve stereoselectivity?

Poor stereoselectivity indicates that the transition state is not being effectively controlled by the chiral auxiliary.

Potential Cause 1: Incorrect Stoichiometry or Presence of Achiral Ligands The geometry of the metal-enolate complex is paramount for stereodifferentiation. This geometry is dictated by the coordination of the chiral auxiliary.

  • Solution: Ensure precise stoichiometry. If using the pyrrolidine as a ligand for a metal catalyst, the ligand-to-metal ratio is critical. An excess of metal or the presence of other coordinating species (like water or certain solvent molecules) can lead to the formation of less-organized, achiral or racemic transition states.

Potential Cause 2: Unfavorable Solvent Choice The solvent plays a crucial role in solvating the reactive species and can influence the aggregation state and rigidity of the transition state assembly.

  • Solution: Tetrahydrofuran (THF) is the most common solvent for these reactions due to its good solvating properties for organometallic species and its relatively non-coordinating nature. If poor selectivity is observed in THF, switching to a less coordinating solvent like toluene or diethyl ether may enforce a more rigid, internally coordinated transition state, potentially improving selectivity.

Potential Cause 3: Electrophile Structure Highly reactive or sterically unhindered electrophiles may react too quickly or non-selectively, bypassing the ordered transition state.

  • Solution: While changing the electrophile is often not an option, the mode of addition can be controlled. Slow, dropwise addition of the electrophile solution at low temperature (-78°C) is crucial to maintain low concentrations and favor the selective pathway over background or non-selective reactions.

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing and resolving low yield and selectivity issues.

TroubleshootingWorkflow Start Low Yield or Poor Selectivity Observed CheckPurity Step 1: Verify Reagent & Solvent Purity Start->CheckPurity IsDry Are all components rigorously anhydrous? CheckPurity->IsDry DrySystem Action: Dry all reagents, solvents, and glassware. Re-run experiment. IsDry->DrySystem No CheckConditions Step 2: Evaluate Reaction Conditions IsDry->CheckConditions Yes DrySystem->CheckConditions TempConc Are temperature and concentration optimal? CheckConditions->TempConc OptimizeTemp Action: Screen temperatures and concentrations based on literature precedent. TempConc->OptimizeTemp No CheckStoich Step 3: Review Stoichiometry & Additives TempConc->CheckStoich Yes OptimizeTemp->CheckStoich StoichCorrect Is deprotonation complete? Is stoichiometry correct? CheckStoich->StoichCorrect OptimizeBase Action: Titrate base. Consider additives like LiCl. Verify stoichiometry. StoichCorrect->OptimizeBase No Success Problem Resolved StoichCorrect->Success Yes OptimizeBase->Success

Caption: A decision tree for troubleshooting reactions.

Frequently Asked Questions (FAQs)

Q: What is the best way to handle and store (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine? A: This compound is a liquid that should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated.[3][4] Due to its hygroscopic nature, exposure to the atmosphere should be minimized. Use syringe techniques for transfer under an inert atmosphere.

Q: How do I remove the chiral auxiliary after the reaction is complete? A: The method for cleaving the auxiliary depends on the linkage. If it's attached via an amide bond to a carboxylic acid derivative, it can typically be removed under either acidic or basic hydrolysis conditions. A more common and milder method for valuable substrates is reductive cleavage using reagents like Lithium Aluminum Hydride (LAH) to reduce the amide to an alcohol, or Lithium Borohydride (LiBH₄).

Q: Can this ligand be used in catalytic amounts? A: Yes, (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine and its derivatives are frequently used as chiral ligands in catalytic asymmetric reactions, such as the addition of diethylzinc to aldehydes, where they can achieve high yields and enantioselectivity.[8] In these cases, it coordinates to the metal center (e.g., Zinc, Copper, Palladium) to create a chiral catalytic environment.

Optimized Protocol: Asymmetric Alkylation of a Propionamide

This protocol provides a generalized, yet detailed, procedure for the asymmetric alkylation of a propionamide derivative using (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine as the chiral auxiliary. This serves as a validated starting point for optimization.

Experimental Workflow Diagram

Caption: Step-by-step workflow for asymmetric alkylation.

Step-by-Step Methodology
  • Preparation:

    • To a solution of the propionyl chloride in dichloromethane (DCM) at 0°C, add (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine (1.0 eq) followed by triethylamine (1.2 eq). Stir for 2-4 hours until the reaction is complete (monitored by TLC). Work up to isolate the N-propionyl amide substrate. Purify by column chromatography.

  • Enolate Formation & Alkylation:

    • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the purified N-propionyl amide (1.0 eq) and anhydrous THF.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Slowly add freshly prepared or titrated LDA (1.1 eq) dropwise via syringe over 15 minutes. The solution may turn yellow, indicating enolate formation.

    • Stir the mixture at -78°C for 1 hour.

    • Add a solution of the electrophile (e.g., benzyl bromide, 1.2 eq) in anhydrous THF dropwise over 20 minutes.

    • Continue stirring at -78°C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction at -78°C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the alkylated product. The diastereomeric excess (de) can be determined at this stage using chiral HPLC or NMR analysis.

Quantitative Data Example

The following table summarizes typical outcomes for the alkylation of an N-propionyl amide with various electrophiles, demonstrating the effectiveness of the auxiliary.

EntryElectrophile (E-X)Yield (%)Diastereomeric Excess (de, %)
1Benzyl Bromide85>95
2n-Butyl Iodide7894
3Allyl Bromide82>95
4Methyl Iodide7590
Data are representative and compiled from typical results reported in synthetic literature.

References

  • Optimization of asymmetric alkylation. a. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. (2024). Chemical Communications. Royal Society of Chemistry. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. [Link]

  • Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). National Institutes of Health (PMC). [Link]

  • Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). National Institutes of Health (PMC). [Link]

  • (2s,5s)-2,5-Bis(methoxymethoxy-methyl)pyrrolidine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

    • Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • ChemInform Abstract: A Simple Enantioselective Preparation of (2S,5S)-2,5-Diphenylpyrrolidine and Related Diaryl Amines. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. (1998). Journal of the Chemical Society, Perkin Transactions 1. Royal Society of Chemistry. [Link]

  • 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction? (2024). National Institutes of Health (PMC). [Link]

  • (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine Auxiliary Removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine auxiliary. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of this versatile chiral auxiliary. We will delve into the underlying chemical principles to help you overcome common challenges in your synthetic workflows.

Introduction to the Challenge

The (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine is a C2-symmetric chiral auxiliary that has proven highly effective in directing stereoselective transformations, particularly in the asymmetric alkylation of carboxyamide enolates, often achieving diastereoselectivities exceeding 95%.[1] However, the robust nature of the amide bond formed between the auxiliary and the substrate can present challenges during the cleavage step. This guide will address these challenges head-on, providing both theoretical understanding and practical, step-by-step protocols. A chiral auxiliary is a stereogenic group temporarily incorporated into an organic compound to control the stereochemical outcome of a synthesis.[2] The general workflow involves attachment, a diastereoselective reaction, and subsequent cleavage of the auxiliary.[3]

Frequently Asked Questions (FAQs)

FAQ 1: Why is the removal of the (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine auxiliary often difficult?

The primary challenge lies in the stability of the tertiary amide bond. Amides are significantly less reactive towards nucleophilic acyl substitution than other carboxylic acid derivatives like esters or acid chlorides. This is due to the strong donation of the nitrogen lone pair into the carbonyl carbon, which reduces its electrophilicity.[4]

FAQ 2: What are the most common methods for cleaving this auxiliary?

The most common methods involve harsh reducing conditions or acidic/basic hydrolysis. Reductive cleavage using strong hydride reagents like lithium aluminum hydride (LiAlH₄) is a prevalent technique.[4][5][6] This method converts the amide to the corresponding primary alcohol or amine, depending on the workup conditions.

FAQ 3: Can the auxiliary be recovered and reused?

Yes, one of the advantages of using a chiral auxiliary is the potential for its recovery and reuse.[2][7] However, the recovery depends heavily on the cleavage method employed. Harsh reductive or hydrolytic conditions can sometimes lead to decomposition of the auxiliary. Milder cleavage protocols are generally preferred if auxiliary recovery is a high priority.

Troubleshooting Guide

This section addresses specific issues you may encounter during the removal of the (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine auxiliary.

Issue 1: Incomplete Reductive Cleavage with LiAlH₄

Question: I am attempting to remove the auxiliary via reduction with LiAlH₄ to obtain the corresponding primary alcohol, but the reaction is sluggish and gives a low yield of the desired product. What could be the issue?

Answer: Incomplete reduction is a common problem and can stem from several factors.

Troubleshooting Steps:

  • Reagent Quality and Stoichiometry: Ensure your LiAlH₄ is fresh and has not been deactivated by moisture. Use a sufficient excess of the reducing agent, typically 2-4 equivalents, to ensure the reaction goes to completion.

  • Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is the most common solvent for LiAlH₄ reductions. Ensure your solvent is rigorously dried. The reaction is often performed at reflux to provide sufficient energy to overcome the activation barrier of amide reduction.[8]

  • Reaction Time: Amide reductions can be slow. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Workup Procedure: The workup is critical for both product isolation and safety. A careful, sequential addition of water and a base (e.g., NaOH solution) is necessary to quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be filtered off.

Mechanism of LiAlH₄ Reduction of a Tertiary Amide

The reduction of a tertiary amide with LiAlH₄ proceeds through a distinct mechanism compared to primary or secondary amides.[9]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Second Hydride Addition Amide Tertiary Amide Intermediate1 Tetrahedral Intermediate Amide->Intermediate1  + H⁻ Amide->Intermediate1 LiAlH4 LiAlH₄ Intermediate1_c Tetrahedral Intermediate Iminium Iminium Ion Intermediate1_c->Iminium Intermediate1_c->Iminium AlO [AlO]⁻ Intermediate1_c->AlO Iminium_c Iminium Ion Amine Tertiary Amine Iminium_c->Amine  + H⁻ Iminium_c->Amine LiAlH4_2 LiAlH₄

Caption: LiAlH₄ reduction of a tertiary amide.

Issue 2: Epimerization or Racemization of the Product

Question: After cleaving the auxiliary, I'm observing a loss of enantiomeric purity in my final product. What causes this and how can I prevent it?

Answer: Epimerization or racemization can occur if the newly formed stereocenter is adjacent to a functional group that can be enolized or if the cleavage conditions are too harsh.

Troubleshooting Steps:

  • Choice of Cleavage Method: If your product is susceptible to racemization under strongly basic or acidic conditions, consider alternative, milder cleavage methods.

  • Temperature Control: Perform the cleavage reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Rapid Workup and Purification: Minimize the time the product is exposed to harsh conditions. Once the reaction is complete, proceed with the workup and purification as quickly as possible.

Issue 3: Formation of Side Products

Question: I am observing significant formation of an unexpected byproduct during the auxiliary removal. How can I identify and minimize this?

Answer: Side product formation is often dependent on the specific substrate and the reaction conditions employed.

Troubleshooting Steps:

  • Characterize the Byproduct: Isolate and characterize the byproduct using techniques like NMR and Mass Spectrometry. Understanding its structure will provide clues about the side reaction pathway.

  • Modify Reaction Conditions:

    • Change the reagent: If reductive cleavage is problematic, explore hydrolytic methods.

    • Change the solvent: Solvent polarity can influence reaction pathways.

    • Additives: In some cases, the addition of a Lewis acid or base can suppress side reactions.

General Protocol for Reductive Cleavage with LiAlH₄

This is a general procedure and may require optimization for your specific substrate.

  • Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of the N-acyl pyrrolidine (1 equivalent) in anhydrous THF to a stirred suspension of LiAlH₄ (2-4 equivalents) in anhydrous THF at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.

  • Workup (Fieser Method):

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add water (X mL per X g of LiAlH₄).

    • Add 15% aqueous NaOH (X mL per X g of LiAlH₄).

    • Add water (3X mL per X g of LiAlH₄).

    • Stir the resulting mixture at room temperature until a white, granular precipitate forms.

    • Filter the mixture through a pad of Celite® and wash the filter cake with THF or another suitable solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography.

Data Summary: Common Cleavage Conditions
Cleavage MethodReagentsTypical ProductPotential Issues
Reductive Cleavage LiAlH₄, THFPrimary Alcohol or AmineIncomplete reaction, epimerization
Acidic Hydrolysis Strong acid (e.g., HCl, H₂SO₄)Carboxylic AcidRacemization, decomposition
Basic Hydrolysis Strong base (e.g., NaOH, KOH)Carboxylate SaltRacemization, retro-reactions
Logical Workflow for Troubleshooting Auxiliary Removal

G Start Start: Auxiliary Removal Incomplete Incomplete Reaction? Start->Incomplete CheckReagents Check Reagent Quality & Stoichiometry Incomplete->CheckReagents Yes Epimerization Epimerization/ Racemization? Incomplete->Epimerization No IncreaseTemp Increase Temperature & Reaction Time CheckReagents->IncreaseTemp IncreaseTemp->Epimerization LowerTemp Lower Reaction Temperature Epimerization->LowerTemp Yes SideProducts Side Products Observed? Epimerization->SideProducts No MilderMethod Consider Milder Cleavage Method LowerTemp->MilderMethod MilderMethod->SideProducts Characterize Characterize Byproduct SideProducts->Characterize Yes Success Successful Removal SideProducts->Success No ModifyConditions Modify Reaction Conditions (Solvent, Additives) Characterize->ModifyConditions ModifyConditions->Success End End Success->End

Caption: Troubleshooting workflow for auxiliary removal.

Conclusion

The removal of the (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine auxiliary, while sometimes challenging, can be successfully achieved with careful consideration of the reaction conditions and a systematic approach to troubleshooting. Understanding the underlying mechanisms of amide cleavage is paramount to developing robust and efficient protocols. This guide provides a starting point for addressing common issues, but it is important to remember that each substrate is unique and may require tailored optimization.

References

  • Master Organic Chemistry. Reduction of Amides to Amines. [Link]

  • Grokipedia. Amide reduction. [Link]

  • Dalal Institute. Mechanism of Metal Hydride Reduction of Saturated and Unsaturated Carbonyl Compounds, Acids, Esters and Nitriles. [Link]

  • YouTube. Mechanisms of Amide Reduction by LiAlH4. [Link]

  • Chemistry Steps. Amide Reduction Mechanism by LiAlH4. [Link]

  • ResearchGate. Chiral auxiliary removal to generate enantioenriched β‐tetralones and... [Link]

  • ResearchGate. A simple method removing 2-oxazolidinone and 2-hydroxyethylamine auxiliaries in methoxide–carbonate systems for synthesis of planar-chiral nicotinate. [Link]

  • University of York. Asymmetric Synthesis. [Link]

  • Asymmetric-Synthesis. [Link]

  • ACS Publications. Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes | Organic Letters. [Link]

  • Daicel Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • ResearchGate. Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions. [Link]

  • ResearchGate. Synthesis of new, highly hindered C2-symmetric trans-(2S,5S)-disubstituted pyrrolidines | Request PDF. [Link]

  • Sci-Hub. A Convenient Synthesis of Enantiomeric Pairs of 2,5-Disubstituted Pyrrolidines of C 2 -Symmetry. [Link]

Sources

Technical Support Center: Purification Strategies for (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine and its derivatives. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the purification of this versatile chiral auxiliary and its related compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot purification issues but also to understand the underlying principles that govern successful separation.

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a C2-symmetric chiral auxiliary widely used in asymmetric synthesis to control the stereochemical outcome of reactions.[1] Its effectiveness hinges on its enantiomeric purity. Therefore, robust purification strategies are critical for its successful application in research and pharmaceutical development.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Troubleshooting Guides & FAQs

Section 1: General Purification Strategies

Question 1: What are the primary methods for purifying (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine?

The choice of purification method depends on the scale of your synthesis and the nature of the impurities. The three most common techniques are:

  • Distillation: Best suited for large-scale purification and for removing non-volatile impurities. Due to the relatively high boiling point of the target compound (106-108°C at 18 mmHg), vacuum distillation is necessary to prevent decomposition.[2]

  • Flash Column Chromatography: Ideal for small to medium-scale purifications and for separating the desired product from impurities with different polarities.[3] Silica gel is a common stationary phase.

  • Crystallization: Can be highly effective for achieving high purity, particularly if a suitable salt of the pyrrolidine derivative can be formed and recrystallized.[4][5][6]

Method Scale Best For Removing Key Considerations
Vacuum Distillation LargeNon-volatile impurities, solventsRequires careful control of pressure and temperature to avoid decomposition.
Flash Chromatography Small to MediumImpurities with different polarityChoice of solvent system is crucial for good separation.
Crystallization VariableDiastereomeric impurities, minor impuritiesRequires finding a suitable solvent or solvent system for selective crystallization.[6]

Question 2: My final product has a persistent yellow color. What is the likely cause and how can I remove it?

A yellow tint often indicates the presence of trace impurities, possibly from starting materials or side reactions.

Troubleshooting Steps:

  • Charcoal Treatment: Before the final purification step (e.g., distillation or crystallization), dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively adsorb colored impurities.

  • Chromatography: If the colored impurity has a different polarity than your product, flash column chromatography can be an effective removal method.

  • Distillation: Careful fractional distillation under vacuum may separate the colored components if they have a sufficiently different boiling point.

Section 2: Troubleshooting Specific Purification Techniques
Distillation

Question 3: During vacuum distillation, my product seems to be decomposing, leading to a low yield. What can I do?

Decomposition during distillation is often due to excessive temperature.

Troubleshooting Flowchart:

G start Low yield during vacuum distillation check_pressure Is the vacuum pressure low enough? start->check_pressure check_temp Is the heating bath temperature too high? check_pressure->check_temp Yes adjust_pressure Improve vacuum system (check for leaks, use a better pump). check_pressure->adjust_pressure No adjust_temp Lower the heating bath temperature. Use a well-insulated distillation setup. check_temp->adjust_temp Yes end_bad Decomposition persists. check_temp->end_bad No end_good Improved yield and purity. adjust_pressure->end_good adjust_temp->end_good

Caption: Troubleshooting low yield in vacuum distillation.

Key Insight: The goal is to distill the product at the lowest possible temperature. A high-quality vacuum pump and a well-sealed apparatus are essential.

Flash Column Chromatography

Question 4: I'm having trouble separating my product from a closely related impurity using flash chromatography. How can I improve the resolution?

Poor resolution in flash chromatography can be addressed by optimizing the mobile phase and column parameters.

Troubleshooting Steps:

  • Solvent System Optimization:

    • TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for a solvent system that gives your product an Rf value between 0.2 and 0.4 and maximizes the separation from the impurity.

    • Solvent Polarity: If the impurity is more polar, decrease the polarity of the mobile phase. If it's less polar, increase the polarity.

    • Additive: For amine compounds like pyrrolidines, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can reduce tailing and improve peak shape.[7]

  • Column Parameters:

    • Column Length and Diameter: A longer, narrower column will generally provide better resolution.

    • Flow Rate: Decreasing the flow rate can sometimes improve separation.[8]

Question 5: My product is streaking on the TLC plate and the column. What's causing this and how do I fix it?

Streaking is a common issue when purifying amines on silica gel due to strong interactions between the basic amine and the acidic silica surface.

Solution:

  • Add a Basic Modifier: As mentioned above, adding a small amount of triethylamine or ammonia to your eluent will neutralize the acidic sites on the silica gel, preventing the strong adsorption that causes streaking.

Crystallization

Question 6: I can't seem to find a suitable solvent for recrystallizing my pyrrolidine derivative. What should I be looking for?

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6]

Solvent Screening Protocol:

  • Start with small-scale tests: Place a small amount of your crude product in several test tubes.

  • Test single solvents: Add a few drops of a single solvent (e.g., ethanol, isopropanol, hexanes, ethyl acetate) to each test tube at room temperature. If the compound dissolves immediately, the solvent is too polar. If it doesn't dissolve at all, even with heating, it's not polar enough.

  • Test solvent mixtures: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

Question 7: My recrystallization resulted in an oil instead of crystals. What went wrong?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.

Troubleshooting Oiling Out:

  • Lower the Crystallization Temperature: Ensure the solution cools slowly. You can try seeding the solution with a small crystal of the pure product.

  • Use a More Dilute Solution: Oiling out can be caused by a supersaturated solution. Add more solvent before cooling.

  • Change the Solvent System: A different solvent or solvent mixture may promote crystal formation over oiling.

Section 3: Purity Analysis

Question 8: How can I accurately determine the enantiomeric purity of my final product?

Standard analytical techniques like NMR and GC-MS can confirm the chemical structure and purity, but determining enantiomeric excess (e.e.) requires a chiral method.

Recommended Techniques for Enantiomeric Purity Analysis:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. It utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.[9][10]

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, but for volatile compounds.

  • NMR with Chiral Shift Reagents: Adding a chiral lanthanide shift reagent can induce different chemical shifts for the two enantiomers in the NMR spectrum, allowing for their quantification.

Workflow for Chiral HPLC Method Development:

G start Need to determine enantiomeric excess (e.e.) select_column Select a chiral column (e.g., polysaccharide-based) start->select_column screen_solvents Screen mobile phases (e.g., hexane/isopropanol, hexane/ethanol) select_column->screen_solvents optimize_conditions Optimize mobile phase composition, flow rate, and temperature for best resolution. screen_solvents->optimize_conditions validate_method Validate the method for linearity, accuracy, and precision. optimize_conditions->validate_method analyze_sample Analyze the purified sample and calculate e.e. validate_method->analyze_sample end_result Accurate e.e. determination analyze_sample->end_result

Caption: Chiral HPLC method development workflow.

Section 4: Handling and Storage

Question 9: What are the best practices for handling and storing purified (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine?

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a liquid that can be sensitive to air and moisture.

Handling and Storage Recommendations:

  • Inert Atmosphere: Handle and store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

  • Dry Conditions: Use dry solvents and glassware, as the compound can be hygroscopic.

  • Storage: Store in a tightly sealed container in a refrigerator.[2]

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Chiral Amines.
  • Benchchem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase.
  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • Google Patents. (n.d.). Purification of crude pyrroles - US5502213A.
  • National Institutes of Health. (n.d.). Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes.
  • Academia.edu. (n.d.). Synthesis of (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine from D-mannitol.
  • University of York. (n.d.). Asymmetric Synthesis.
  • PubMed. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.
  • Chemistry point. (2022, May 31). With the use of chiral auxiliary, what extra steps have to be incorporated?
  • OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine.
  • Benchchem. (n.d.). Application Notes and Protocols for Chiral Resolution of Pyrrolidine-3,4-diamine Enantiomers.
  • CLEARSYNTH. (n.d.). (2R,5R)-2,5-bis(methoxymethyl)pyrrolidine.
  • Sigma-Aldrich. (n.d.). Chiral Auxiliaries.
  • BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.
  • Wikipedia. (n.d.). Pyrrolidine.
  • Wikipedia. (n.d.). Chiral auxiliary.
  • Chemistry LibreTexts. (2023, January 29). Recrystallization.
  • Chromatography Today. (2020, May 20). Trouble with chiral separations.
  • Rotachrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography.
  • Santa Cruz Biotechnology. (n.d.). (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine.
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
  • Fisher Scientific. (n.d.). (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96%.
  • Fisher Scientific. (n.d.). (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96%.
  • PubChem. (n.d.). (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine.
  • Thermo Fisher Scientific. (n.d.). (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96%.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • Google Patents. (n.d.). Process for the purification of 2-pyrrolidone - US4384125A.
  • Alfa Chemistry. (n.d.). CAS 90290-05-4 (R,R)-(-)-2,5-Bis(methoxymethyl)-pyrrolidine.
  • Google Patents. (n.d.). Dewatering and purification of crude pyrrolidine - US6353118B1.
  • ResearchGate. (2025, August 10). Synthesis of 5,5-Bis(hydroxymethyl)-N-hydroxypyrrolidin-2-one Derivatives.
  • ChemicalBook. (n.d.). (R,R)-(-)-2,5-BIS(METHOXYMETHYL)-PYRROLIDINE | 90290-05-4.
  • lookchem. (n.d.). Cas 90290-05-4,(R,R)-(-)-2,5-BIS(METHOXYMETHYL)-PYRROLIDINE.
  • ChemicalBook. (n.d.). (R,R)-(-)-2,5-BIS(METHOXYMETHYL)-PYRROLIDINE | 90290-05-4.
  • PubMed Central. (n.d.). A Simple Method of Synthesis of 3-Carboxy-2,2,5,5-Tetraethylpyrrolidine-1-oxyl and Preparation of Reduction-Resistant Spin Labels and Probes of Pyrrolidine Series.
  • ResearchGate. (n.d.). Efficient preparation of ( R )‐2‐(2,5‐difluorophenyl)pyrrolidine via a recycle process of resolution | Request PDF.

Sources

Technical Support Center: Stereochemical Control in Reactions Mediated by (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the C₂-symmetric chiral auxiliary, (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during stereoselective synthesis. Our focus is to deliver not just protocols, but the underlying mechanistic principles to empower you to rationalize and optimize your experimental outcomes.

Introduction to Stereochemical Control

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a highly effective chiral auxiliary renowned for inducing high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions. Its efficacy stems from its C₂-symmetric structure and the presence of coordinating methoxymethyl side chains. These features allow for the formation of rigid, well-defined transition states, particularly when complexed with a Lewis acid, which effectively shields one face of the reactive intermediate, directing the approach of the incoming electrophile or nucleophile.

The stereochemical outcome of these reactions is critically dependent on the interplay between the chiral auxiliary, the substrate, and the choice of Lewis acid. The Lewis acid plays a dual role: it activates the substrate towards nucleophilic attack and, crucially, it organizes the transition state assembly through chelation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine controls stereoselectivity in alkylation reactions?

A1: The high diastereoselectivity observed in the alkylation of N-acylated (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine derivatives is attributed to a rigid, chelated enolate intermediate. Upon deprotonation with a strong base, such as lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is chelated by the two methoxymethyl ether oxygens and the enolate oxygen, creating a conformationally restricted structure. This chelation forces the pyrrolidine ring to adopt a specific conformation that effectively blocks one face of the enolate. Consequently, the electrophile can only approach from the less sterically hindered face, leading to a high degree of diastereoselectivity, often exceeding 95% diastereomeric excess (d.e.).[1]

Q2: How do Lewis acids enhance the stereoselectivity of conjugate addition reactions using this auxiliary?

A2: In conjugate addition reactions, for instance with α,β-unsaturated amides derived from our chiral auxiliary, Lewis acids are instrumental in achieving high stereoselectivity. The Lewis acid coordinates to the carbonyl oxygen of the amide, which serves two primary functions:

  • Activation: It lowers the LUMO of the Michael acceptor, making it more susceptible to nucleophilic attack.

  • Stereodirection: More importantly, the Lewis acid forms a rigid, bidentate chelate with the carbonyl oxygen and one of the methoxymethyl ether oxygens of the pyrrolidine auxiliary. This locks the conformation of the α,β-unsaturated system, exposing one face to the nucleophile while shielding the other. The choice of Lewis acid can significantly influence the rigidity of this chelate and, therefore, the level of stereochemical induction. In some cases, altering the Lewis acid can even lead to a reversal of diastereoselectivity.[2]

Q3: I am observing low diastereoselectivity in an alkylation reaction. What are the most probable causes and how can I troubleshoot this?

A3: Low diastereoselectivity in alkylation reactions using this auxiliary is a common issue that can often be resolved by careful control of the reaction conditions. Here are the primary factors to investigate:

  • Incomplete Enolate Formation: Ensure complete deprotonation by using a sufficient excess of a strong, non-nucleophilic base (e.g., LDA, LiHMDS). Incomplete enolate formation can lead to competing, non-selective reaction pathways.

  • Temperature Control: The stability of the chelated lithium enolate is temperature-dependent. It is crucial to maintain a low temperature (typically -78 °C) throughout the enolization and alkylation steps to prevent erosion of stereoselectivity through equilibration or decomposition of the desired enolate geometry.

  • Purity of Reagents and Solvents: Traces of water or other protic impurities can quench the enolate, leading to reduced yields and selectivities. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Nature of the Electrophile: Highly reactive electrophiles may react faster than the rate of chelation control, leading to lower diastereoselectivity. If possible, consider using a less reactive electrophile or modifying the reaction conditions to favor the chelated transition state.

Troubleshooting Guide: Low Diastereoselectivity

Symptom Potential Cause(s) Suggested Solution(s)
Low Diastereomeric Ratio (d.r.) in Alkylation 1. Incomplete enolate formation.2. Reaction temperature too high.3. Presence of protic impurities.1. Use 1.1-1.5 equivalents of a strong base (e.g., LDA).2. Maintain temperature at -78 °C during enolization and alkylation.3. Ensure all glassware is oven-dried and solvents are anhydrous.
Poor Enantioselectivity in Conjugate Addition 1. Inappropriate Lewis acid.2. Insufficient amount of Lewis acid.3. Suboptimal solvent.1. Screen a panel of Lewis acids (e.g., TiCl₄, SnCl₄, ZnCl₂).2. Use at least a stoichiometric amount of the Lewis acid.3. Evaluate different aprotic solvents (e.g., CH₂Cl₂, Toluene, THF).
Inconsistent Stereoselectivity 1. Variable quality of reagents.2. Inconsistent reaction setup and timing.1. Use freshly distilled/purified reagents and solvents.2. Standardize the procedure, including addition rates and stirring times.
Formation of Side Products 1. Reaction temperature too high, leading to decomposition.2. Wrong choice of base or Lewis acid.1. Run the reaction at a lower temperature.2. Re-evaluate the compatibility of the chosen base/Lewis acid with the substrate.

Experimental Protocols

Detailed Protocol: Diastereoselective Alkylation of an N-Propionyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine

This protocol provides a general procedure for the highly diastereoselective alkylation of an N-acyl derivative of the chiral auxiliary.

Materials:

  • N-Propionyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Benzyl bromide (or other electrophile)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • Enolization:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq.) followed by the dropwise addition of n-BuLi (1.05 eq.). Stir the resulting LDA solution at -78 °C for 30 minutes.

    • Slowly add a solution of N-propionyl-(2S,5S)-2,5-bis(methoxymethyl)pyrrolidine (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC.

  • Workup and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired alkylated product. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis.

Mechanistic Visualization

The stereochemical outcome of these reactions can be rationalized by considering the geometry of the chelated transition state.

Chelation Control in Alkylation

G cluster_0 Chelated Lithium Enolate cluster_1 Electrophilic Attack cluster_2 Stereoselective Product Enolate Li+ Enolate Chelation Bidentate Chelation (Li+ with OMe and O-) Enolate->Chelation Auxiliary (2S,5S)-Pyrrolidine Auxiliary Auxiliary->Chelation Blocked Sterically Hindered Face (Blocked by Auxiliary) Chelation->Blocked Open Accessible Face Chelation->Open Electrophile Electrophile (E+) Electrophile->Open Product Single Diastereomer Open->Product

Caption: Chelation of the lithium cation by the auxiliary's methoxy groups and the enolate oxygen creates a rigid structure, directing the electrophile to the less hindered face.

Lewis Acid-Mediated Conjugate Addition

G cluster_0 Lewis Acid Activation cluster_1 Nucleophilic Attack cluster_2 Enantioselective Product Amide α,β-Unsaturated Amide Complex Chelated LA-Amide Complex Amide->Complex LewisAcid Lewis Acid (e.g., TiCl4) LewisAcid->Complex Blocked_Face Shielded Face (Due to Chelation) Complex->Blocked_Face Open_Face Exposed Face Complex->Open_Face Nucleophile Nucleophile (Nu-) Nucleophile->Open_Face Product Major Enantiomer Open_Face->Product

Caption: The Lewis acid forms a rigid chelate with the amide and auxiliary, activating the system and directing the nucleophile to a specific face.

References

  • Daley, V., D'angelo, J., Cavé, C., Mahuteau, J., Chiaroni, A., & Riche, C. (1999). A novel asymmetric synthesis of 2,5-dialkylpyrrolidines. Tetrahedron Letters, 40(9), 1657-1660. [Link]

  • Katsuki, T., & Yamaguchi, M. (1986). Asymmetric Reactions Using C2‐Symmetrically 2,5‐Disubstituted Pyrrolidines as Chiral Auxiliaries. Chemischer Informationsdienst, 17(51). [Link]

  • Murai, T., Ui, K., & Narengerile. (2009). Sequential Addition Reactions of Two Molecules of Grignard Reagents to Thioformamides. The Journal of Organic Chemistry, 74(15), 5703-5706. [Link]

  • Katsuki, T., & Yamaguchi, M. (1986). ChemInform Abstract: Asymmetric Reactions Using C2-Symmetrically 2,5-Disubstituted Pyrrolidines as Chiral Auxiliaries. Chemischer Informationsdienst, 17(51). [Link]

  • Denmark, S. E., & Stavenger, R. A. (2000). Lewis Acid-Catalyzed Enantioselective Conjugate Addition of Organolithium Reagents to α,β-Unsaturated Amides. The Journal of Organic Chemistry, 65(12), 3562-3573. [Link]

Sources

Navigating the complexities of scale-up in asymmetric synthesis using (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine (BOMP)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Center for Researchers and Process Chemists

The C₂-symmetric chiral auxiliary, (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine (BOMP), a derivative of the well-established Enders SAMP/RAMP auxiliaries, offers a powerful tool for the asymmetric α-alkylation of ketones and aldehydes. Its ability to direct the formation of a specific stereoisomer makes it invaluable in the synthesis of complex chiral molecules, particularly in the pharmaceutical and agrochemical industries. However, transitioning from a laboratory-scale procedure to a pilot plant or industrial-scale production presents a unique set of challenges. This technical support center provides a comprehensive guide to troubleshooting common scalability issues encountered when using BOMP in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant drop in diastereoselectivity upon scaling up our BOMP-hydrazone alkylation. What are the likely causes?

A significant decrease in diastereoselectivity during scale-up is a common and multifaceted problem. The root causes often lie in deviations from the idealised conditions of a small-scale laboratory reaction. Here are the primary factors to investigate:

  • Inadequate Temperature Control: The formation of the lithiated hydrazone (azaenolate) using strong bases like lithium diisopropylamide (LDA) is typically performed at cryogenic temperatures (e.g., -78°C to -110°C) to ensure high stereoselectivity.[1] On a larger scale, maintaining such low temperatures uniformly throughout the reactor volume is challenging.[2] Thermal gradients, or "hot spots," can lead to side reactions and a loss of stereocontrol.[3]

  • Inefficient Mixing: The highly viscous nature of organolithium reaction mixtures at low temperatures can lead to poor mixing.[3] Inadequate mixing can result in localized areas of high reagent concentration, leading to over-alkylation or other side reactions that erode diastereoselectivity.

  • Slow Reagent Addition: The rate of addition of the alkylating agent is critical. On a larger scale, slower addition times can be necessary for temperature control, but this can also lead to the degradation of the thermally sensitive lithiated intermediate.

Troubleshooting Steps:

  • Reactor Design and Heat Transfer: Ensure the reactor has sufficient cooling capacity and surface area-to-volume ratio for efficient heat removal.[3] For highly exothermic steps, consider using a continuous flow reactor which offers superior heat and mass transfer.[1]

  • Agitation and Mixing Studies: The stirrer design and agitation speed should be optimized to ensure thorough mixing without causing excessive shear, which could also impact the reaction.

  • Calibrate Addition Rates: Carefully control the addition rate of the alkylating agent, balancing the need for temperature control with the stability of the azaenolate.

Q2: Our reaction work-up is proving difficult at a larger scale, with emulsion formation and difficult phase separations. How can we improve this?

Work-up procedures that are straightforward in a separatory funnel can become problematic in a large reactor. The increased volume and changes in surface-to-volume ratios can exacerbate issues like emulsion formation.

  • Quenching Procedure: The method of quenching the reaction (e.g., addition of water, saturated ammonium chloride) can significantly impact the physical properties of the mixture. A slow, controlled quench with good agitation is crucial.

  • Solvent Choice: The choice of extraction solvent can influence phase separation. Consider a solvent system that provides a good partition coefficient for your product and is less prone to forming stable emulsions with the aqueous phase.

  • Auxiliary By-products: The cleaved auxiliary and its by-products can sometimes act as surfactants, stabilizing emulsions.

Troubleshooting Steps:

  • Optimize Quenching: Experiment with different quenching agents and addition protocols on a smaller scale to identify a robust procedure.

  • Solvent Screening: Evaluate a range of extraction solvents to find one that offers clean and efficient phase separation.

  • Brine Washes: Incorporating washes with saturated sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.

Q3: We are concerned about the safety of using large quantities of LDA at cryogenic temperatures. What are the key safety considerations?

Lithium diisopropylamide (LDA) is a highly reactive and pyrophoric reagent, and its handling on a large scale requires stringent safety protocols.[4]

  • Exothermic Reactions: The formation of LDA from n-butyllithium and diisopropylamine is highly exothermic, as is the subsequent deprotonation of the hydrazone.[1]

  • Cryogenic Hazards: Working at cryogenic temperatures introduces risks such as frostbite and the potential for oxygen condensation if liquid nitrogen is used as a coolant in an open system.[5]

  • Quenching of Reactive Reagents: The quenching of unreacted LDA and other organolithium species must be done carefully to control the release of heat and flammable gases.

Safety Protocols:

  • Inert Atmosphere: All operations involving LDA must be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[4]

  • Controlled Addition: Use a calibrated addition funnel or pump for the slow, controlled addition of reagents to manage the reaction exotherm.

  • Emergency Preparedness: Have appropriate fire extinguishing media (e.g., Class D fire extinguisher for metal fires) and personal protective equipment readily available.

  • Thorough Training: Ensure all personnel are thoroughly trained in the safe handling of pyrophoric and cryogenic materials.[4]

Troubleshooting Guides

Issue 1: Loss of Diastereoselectivity During Alkylation
Symptom Potential Cause Troubleshooting Action
Decreased d.e. or d.r. in crude product 1. Poor temperature control: Localized warming of the reactor.[3] 2. Inefficient mixing: Non-homogenous reaction mixture. 3. Slow addition of electrophile: Degradation of the lithiated intermediate.1. Verify reactor cooling capacity. Implement temperature probes at multiple points. Consider a flow chemistry setup for better thermal control.[1] 2. Optimize stirrer design and speed. Use computational fluid dynamics (CFD) to model mixing. 3. Re-evaluate the addition rate. A slightly faster addition with robust cooling may be optimal.
Inconsistent results between batches 1. Variability in LDA quality or concentration. 2. Moisture ingress into the reactor. 1. Titrate each new batch of LDA before use to determine the exact molarity. 2. Ensure all glassware and solvents are rigorously dried. Perform a leak test on the reactor system.
Issue 2: Challenges in Auxiliary Cleavage and Product Isolation
Symptom Potential Cause Troubleshooting Action
Incomplete hydrazone cleavage 1. Insufficient oxidant (ozonolysis). [6] 2. Vigorous conditions for hydrolytic cleavage are not scalable. [1]1. Monitor the reaction by TLC or HPLC to ensure complete consumption of the hydrazone. Ensure efficient ozone delivery and dispersion. 2. Explore milder cleavage methods such as oxidative cleavage with sodium perborate or oxalic acid.[7][8]
Product racemization during cleavage Harsh acidic or basic conditions. [9][10]1. Use buffered or mild oxidative cleavage methods. Ozonolysis followed by a reductive workup is often effective and avoids harsh pH.[4]
Difficult purification of the final product Co-elution with auxiliary by-products. 1. Optimize the cleavage work-up to facilitate removal of the auxiliary. Acid/base extraction can be effective for recovering the pyrrolidine-based auxiliary.[7] 2. Evaluate different chromatography conditions (e.g., different solvent systems or stationary phases).

Experimental Protocols

Protocol 1: Large-Scale BOMP-Hydrazone Formation

This protocol outlines a general procedure for the formation of the BOMP-hydrazone on a multi-gram scale.

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a Dean-Stark trap with a condenser is assembled and flame-dried under a stream of nitrogen.

  • Reagent Charging: The reactor is charged with the ketone/aldehyde, (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine (1.1 equivalents), and a suitable solvent (e.g., toluene).

  • Azeotropic Water Removal: The mixture is heated to reflux, and water is removed azeotropically via the Dean-Stark trap until no more water is collected.

  • Reaction Monitoring: The reaction is monitored by TLC or GC-MS until complete conversion of the starting carbonyl compound is observed.

  • Solvent Removal: The solvent is removed under reduced pressure to yield the crude hydrazone, which can be used directly in the next step or purified by distillation or chromatography if necessary.

Protocol 2: Scalable Ozonolysis for Auxiliary Cleavage

Ozonolysis is a common and effective method for cleaving the hydrazone to regenerate the chiral ketone or aldehyde.[6] However, its implementation on a large scale requires careful safety considerations.[11][12]

  • Safety Precautions: Ozonolysis should be conducted in a well-ventilated fume hood or a designated containment area.[13] The reaction should be carried out at low temperatures to minimize the risk of accumulating explosive ozonides.

  • Reactor Setup: A reactor equipped with a gas dispersion tube, a temperature probe, a vent for off-gassing through a potassium iodide trap (to detect excess ozone), and a cooling system is required.

  • Reaction Procedure: The crude alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane or methanol) and cooled to -78°C. A stream of ozone is bubbled through the solution until a persistent blue color indicates the presence of excess ozone.

  • Reductive Quench: The reaction mixture is purged with nitrogen or oxygen to remove excess ozone. A reductive quenching agent, such as dimethyl sulfide (DMS) or triphenylphosphine (PPh₃), is then added slowly at low temperature to decompose the ozonide intermediates.

  • Work-up and Purification: The reaction mixture is allowed to warm to room temperature, and a standard aqueous work-up is performed to isolate the crude product. The chiral product is then purified by chromatography or crystallization.

Visualizations

Logical Workflow for Troubleshooting Diastereoselectivity Loss

troubleshooting_diastereoselectivity start Loss of Diastereoselectivity Observed check_temp Investigate Temperature Control start->check_temp check_mixing Evaluate Mixing Efficiency start->check_mixing check_reagents Assess Reagent Quality & Stoichiometry start->check_reagents temp_probe Multi-point Temperature Probes check_temp->temp_probe optimize_cooling Optimize Reactor Cooling check_temp->optimize_cooling cfd_model CFD Modeling of Mixing check_mixing->cfd_model optimize_agitation Adjust Stirrer Design/Speed check_mixing->optimize_agitation titrate_lda Titrate LDA Before Use check_reagents->titrate_lda ensure_dryness Ensure Anhydrous Conditions check_reagents->ensure_dryness solution Diastereoselectivity Restored optimize_cooling->solution optimize_agitation->solution ensure_dryness->solution

Caption: Troubleshooting workflow for addressing loss of diastereoselectivity.

Decision Pathway for Auxiliary Cleavage Method Selection

cleavage_decision start Select Auxiliary Cleavage Method check_sensitivity Is the product sensitive to acid/base? start->check_sensitivity hydrolysis Acidic/Basic Hydrolysis check_sensitivity->hydrolysis No ozonolysis Ozonolysis check_sensitivity->ozonolysis Yes check_oxidative_sensitivity Is the product sensitive to oxidation? check_oxidative_sensitivity->ozonolysis No mild_oxidative Mild Oxidative Cleavage (e.g., Oxalic Acid, NaBO3) check_oxidative_sensitivity->mild_oxidative Yes check_scale Is this for large-scale production? check_scale->ozonolysis Yes, with safety review check_scale->mild_oxidative Yes, assess cost hydrolysis->check_scale Consider racemization risk ozonolysis->check_oxidative_sensitivity mild_oxidative->check_scale reductive_cleavage Reductive Cleavage (e.g., Raney Ni, SmI2)

Caption: Decision tree for selecting an appropriate auxiliary cleavage method.

References

  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Reaction Chemistry & Engineering, 2023 . [Link]

  • Cryogenics in the pharmaceutical industry: drug design and bioavailability improvement. Journal of Pharmaceutical Sciences, 2023 . [Link]

  • A Simple Scale-up Strategy for Organolithium Chemistry in Flow Mode: From Feasibility to Kilogram Quantities. Organic Process Research & Development, 2020 . [Link]

  • Safe Execution of a Large-Scale Ozonolysis: Preparation of the Bisulfite Adduct of 2-Hydroxyindan-2-carboxaldehyde and Its Utility in a Reductive Amination. Organic Process Research & Development, 2006 . [Link]

  • Ozonolysis Scale-Up in Continuous Flow. Scribd. [Link]

  • Scale-Up of Ozonolysis using Inherently Safer Technology in Continuous Flow under Pressure: Case Study on β-Pinene. Organic Process Research & Development, 2021 . [Link]

  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, 2016 . [Link]

  • ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 1989 . [Link]

  • Safer ozonolysis reactions: A compilation of laboratory experience. Journal of Chemical Health and Safety, 1999 . [Link]

  • Organolithium reagent. Wikipedia. [Link]

  • An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. The Journal of Organic Chemistry, 2009 . [Link]

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz. [Link]

  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. LinkedIn. [Link]

  • Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis. Current Organic Synthesis, 2017 . [Link]

  • Chiral N‐Acylhydrazones: Versatile Imino Acceptors for Asymmetric Amine Synthesis. Angewandte Chemie International Edition, 2005 . [Link]

  • Mild, Racemization Free Cleavage of Ketone SAMP-Hydrazones with Oxalic Acid - Recycling of the Chiral Auxiliary. ResearchGate. [Link]

  • Challenges and Solutions in Applying LDA to Large Text Datasets. Medium. [Link]

  • Scheme 3. Cleavage of SAMP hydrazones to regenerate chiral ketones. ResearchGate. [Link]

  • Racemization of Carbonyl Compounds. AK Lectures. [Link]

  • Preparation and Reactions of 2,2Dimethyl1,3-dioxan-5-one-SAMP-Hydrazone: A Versatile Chiral Dihydroxyacetone Equivalent. ResearchGate. [Link]

  • Synthesis of chiral hydrazines via transition metal‐catalyzed asymmetric hydrogenation of hydrazones. Angewandte Chemie International Edition, 2019 . [Link]

  • Key Challenges and Solutions in Cryogenic Product Management. Clinical Trial Supply. [Link]

  • 19.11: Racemization. Chemistry LibreTexts. [Link]

Sources

Troubleshooting unexpected side reactions with (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to address common and unexpected side reactions encountered during its use as a chiral auxiliary and ligand in asymmetric synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide direct and actionable advice to optimize your experimental outcomes.

I. Understanding the Role and Reactivity of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine

(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine is a C2-symmetric chiral amine widely employed in asymmetric synthesis. Its effectiveness stems from the rigid pyrrolidine backbone and the coordinating ability of the two methoxymethyl side chains, which create a well-defined chiral environment. This structure is crucial for inducing high stereoselectivity in a variety of chemical transformations. However, the very features that make it a powerful tool can also be the source of unexpected side reactions if not properly managed.

This guide will delve into the nuances of using this auxiliary, providing insights into why side reactions occur and how to mitigate them, ensuring the integrity and success of your synthetic endeavors.

II. Frequently Asked Questions (FAQs)

Q1: My reaction is showing low enantioselectivity. What are the primary factors to investigate?

Low enantioselectivity is a common issue that can often be traced back to a few key experimental parameters. Before making significant changes to your protocol, consider the following initial checks:

  • Purity of the Chiral Auxiliary: The enantiomeric purity of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine is paramount. Even small amounts of the undesired enantiomer can significantly erode the enantiomeric excess (ee) of your product. Always verify the purity of your auxiliary, preferably by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). Commercial sources typically provide a certificate of analysis with this information.[1][2][3]

  • Reaction Temperature: Temperature control is critical in asymmetric reactions. Deviations from the optimal temperature can lead to a loss of stereocontrol. Ensure your reaction is maintained at the specified temperature with minimal fluctuations.

  • Solvent Effects: The choice of solvent can have a profound impact on the transition state geometry and, consequently, the enantioselectivity. Ensure the solvent is of high purity and anhydrous, as water can interfere with many catalytic systems.

  • Stoichiometry of Reagents: Incorrect stoichiometry, particularly of the chiral auxiliary or catalyst, can lead to the formation of achiral side products or a background uncatalyzed reaction, both of which will lower the overall enantioselectivity.

Q2: I am observing the formation of an unexpected byproduct with a similar mass to my desired product. What could be the cause?

The formation of isomeric byproducts is a frequent challenge. One common side reaction is epimerization at a newly formed stereocenter. This can occur under the reaction conditions or during workup and purification.

  • Mechanism of Epimerization: If the newly formed stereocenter has an acidic proton, it may be susceptible to epimerization, especially in the presence of base.

  • Troubleshooting:

    • Workup Conditions: Use a buffered aqueous solution for your workup to maintain a neutral pH.

    • Purification: Avoid prolonged exposure to silica gel during chromatography, as it can be acidic and promote epimerization. Consider using a deactivated silica or an alternative purification method like crystallization.

    • Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize epimerization.

Q3: My reaction is sluggish, and I'm seeing incomplete conversion even after extended reaction times. How can I improve the reaction rate without compromising stereoselectivity?

Low reactivity can be frustrating, but there are several strategies to address it:

  • Catalyst Activity: If you are using a metal catalyst in conjunction with the chiral auxiliary, ensure the catalyst is active. Some catalysts are sensitive to air and moisture and may require activation prior to use.

  • Concentration: Increasing the concentration of your reactants can sometimes improve the reaction rate. However, be mindful that this can also lead to solubility issues or an increase in bimolecular side reactions.

  • Microwave Irradiation: For thermally stable compounds, microwave-assisted synthesis can be a powerful tool to accelerate reaction rates. The controlled heating can often reduce reaction times from hours to minutes.

III. Troubleshooting Guide: Specific Side Reactions and Solutions

This section provides a more in-depth look at specific side reactions that can occur when using (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine and offers detailed protocols for their mitigation.

Issue 1: Formation of N-Acyl or N-Alkyl Side Products

Scenario: In reactions where the pyrrolidine nitrogen is intended to act as a nucleophile or part of a catalytic cycle, you observe the formation of stable N-acylated or N-alkylated adducts of the chiral auxiliary. This effectively sequesters the auxiliary, leading to low turnover and incomplete conversion.

Causality: The nitrogen atom of the pyrrolidine is a potent nucleophile. In the presence of electrophilic reagents such as acyl chlorides or alkyl halides, direct reaction with the auxiliary can compete with the desired catalytic pathway.

Troubleshooting Protocol:

  • Order of Addition: The order in which you add your reagents is critical. In many cases, pre-complexation of the chiral auxiliary with the metal catalyst is necessary before introducing the electrophile. This can temper the nucleophilicity of the nitrogen and favor the desired catalytic turnover.

  • Protecting Groups: In some instances, it may be necessary to temporarily protect the pyrrolidine nitrogen. However, this adds extra steps to your synthesis and is generally considered a less elegant solution.

  • Choice of Electrophile: If possible, consider using a less reactive electrophile that is more selective for your substrate over the chiral auxiliary.

Issue 2: Ligand Degradation or Modification

Scenario: You observe byproducts that suggest the chiral auxiliary itself is undergoing a chemical transformation under the reaction conditions. This could involve cleavage of the methoxymethyl ethers or oxidation of the pyrrolidine ring.

Causality: The methoxymethyl ethers can be labile under strongly acidic or Lewis acidic conditions. Similarly, the pyrrolidine ring can be susceptible to oxidation in the presence of strong oxidizing agents.

Troubleshooting Protocol:

  • Screening of Reaction Conditions: If you suspect ligand degradation, it is crucial to screen different reaction conditions. This may involve using a milder Lewis acid, a different solvent, or a lower reaction temperature.

  • Inert Atmosphere: Always conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if you are using sensitive organometallic reagents.

  • Analysis of Crude Reaction Mixture: Before workup and purification, take a small aliquot of your crude reaction mixture and analyze it by techniques such as NMR or LC-MS. This can provide valuable information about the stability of the chiral auxiliary under the reaction conditions.

IV. Experimental Protocols and Data Presentation

Protocol 1: Chiral GC Analysis for Enantiomeric Purity of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine

This protocol outlines a general method for determining the enantiomeric purity of the chiral auxiliary.

Materials:

  • (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine sample

  • Anhydrous solvent (e.g., dichloromethane or ethyl acetate)

  • Chiral GC column (e.g., CycloSil-B or equivalent)

  • Gas chromatograph with a flame ionization detector (FID)

Procedure:

  • Prepare a dilute solution of the pyrrolidine derivative (approximately 1 mg/mL) in the chosen anhydrous solvent.

  • Set up the GC with the chiral column and an appropriate temperature program. A typical starting point would be an initial temperature of 100 °C, held for 2 minutes, followed by a ramp of 5 °C/min to 180 °C.

  • Inject a small volume (e.g., 1 µL) of the sample onto the column.

  • Analyze the resulting chromatogram to determine the retention times of the two enantiomers and calculate the enantiomeric excess.

Data Interpretation:

EnantiomerRetention Time (min)Peak Area
(2s,5s)12.599.5%
(2r,5r)13.20.5%

Enantiomeric Excess (ee) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100%

In the example above, the ee would be 99.0%.

Visualization of Troubleshooting Workflow

Caption: A flowchart for troubleshooting common issues.

V. Conclusion

(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine is a valuable tool in the arsenal of the synthetic chemist. However, like any specialized tool, its effective use requires a nuanced understanding of its properties and potential pitfalls. By systematically approaching unexpected results and considering the fundamental principles of reactivity and stereocontrol, researchers can overcome common challenges and successfully employ this chiral auxiliary in the synthesis of complex, high-value molecules. This guide serves as a starting point for troubleshooting, but careful observation and a methodical approach to experimentation will always be the most critical components of success.

VI. References

  • PubChem. . National Center for Biotechnology Information.

  • Thermo Fisher Scientific. .

  • Nath, M. . This is a placeholder as the original link was not a direct, stable URL.

  • Royal Society of Chemistry. .

  • Indian Institute of Technology Bombay. .

  • Fisher Scientific. .

  • ACS Publications. .

  • BenchChem. .

  • CLEARSYNTH. .

  • Chiralpedia. .

  • ResearchGate. .

  • University Course Material. . This is a placeholder as the original link was not a direct, stable URL.

  • PubMed. .

  • Santa Cruz Biotechnology. .

  • Thermo Fisher Scientific. .

  • Sci-Hub. .

  • BenchChem. .

  • CymitQuimica. .

  • Fisher Scientific. .

Sources

Technical Support Center: Enhancing the Catalytic Activity of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine-Based Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine-based ligands. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best-practice protocols. Our goal is to empower you to overcome common experimental hurdles and unlock the full catalytic potential of this versatile ligand class.

Introduction to (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine Ligands

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a C₂-symmetric chiral ligand that has proven effective in a variety of asymmetric transformations.[1][2] Its unique structure, derived from the readily available amino acid proline, provides a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity in catalytic reactions.[3] The methoxymethyl side chains play a crucial role in coordinating with metal catalysts and influencing the steric and electronic properties of the resulting complex. This guide will help you navigate the nuances of working with these ligands to achieve optimal and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions and common issues that researchers encounter when working with (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine-based ligands.

Q1: What is the typical appearance and stability of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine?

A1: (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is typically a yellow liquid.[4] It is generally stable under standard laboratory conditions but should be stored under an inert atmosphere (argon or nitrogen) to prevent potential degradation from air and moisture, especially if it is to be used in sensitive catalytic reactions. For long-term storage, refrigeration is recommended.

Q2: I'm observing low enantioselectivity in my reaction. What are the first things I should check?

A2: Low enantioselectivity can stem from several factors. Start by verifying the purity of your ligand and metal precursor. Impurities can interfere with the formation of the active catalyst. Ensure your reaction is conducted under strictly anhydrous and anaerobic conditions, as water and oxygen can deactivate the catalyst or promote side reactions. Finally, re-evaluate your reaction temperature, as enantioselectivity is often highly temperature-dependent.[5]

Q3: Are there common solvents that should be avoided when using these ligands?

A3: While solvent choice is highly reaction-dependent, protic solvents like methanol or ethanol can sometimes interfere with the catalyst by coordinating to the metal center or reacting with sensitive substrates. Always use anhydrous solvents, as even trace amounts of water can be detrimental.

Q4: Can the methoxymethyl groups be modified to tune the ligand's properties?

A4: Yes, the C₂-symmetric 2,5-disubstituted pyrrolidine framework allows for modular synthesis, enabling modifications to the side chains.[6] Altering the ether groups or replacing them with other functionalities can significantly impact the ligand's steric and electronic properties, which in turn can enhance catalytic activity and selectivity for specific transformations.[7]

Troubleshooting Guide: Enhancing Catalytic Performance

This section provides a more detailed, scenario-based approach to troubleshooting common experimental challenges.

Scenario 1: Low or No Catalytic Activity

You've set up your reaction using a (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine-based ligand and a metal precursor, but you observe little to no conversion of your starting material.

G start Low or No Activity Observed check_purity Verify Purity of Ligand, Metal Precursor, and Substrate start->check_purity check_conditions Confirm Anhydrous and Anaerobic Reaction Conditions check_purity->check_conditions If pure catalyst_formation Optimize In Situ Catalyst Formation or Isolate the Complex check_conditions->catalyst_formation If conditions are strict increase_loading Incrementally Increase Catalyst Loading catalyst_formation->increase_loading If formation is confirmed change_solvent Screen Different Anhydrous Solvents increase_loading->change_solvent If still no activity adjust_temp Vary Reaction Temperature change_solvent->adjust_temp If no improvement success Improved Activity adjust_temp->success If activity improves

Caption: Troubleshooting workflow for low catalytic activity.

Issue Potential Cause(s) Recommended Actions & Rationale
No Product Formation 1. Inactive Catalyst: The active catalytic species may not have formed correctly.- Verify Reagent Purity: Use freshly purified ligand and high-purity metal precursors. Impurities can poison the catalyst. - Optimize Catalyst Formation: If forming the catalyst in situ, try pre-stirring the ligand and metal precursor for a period before adding the substrate. This ensures complete complexation. - Isolate the Catalyst: For better reproducibility, consider synthesizing and isolating the metal-ligand complex before use.[8]
2. Incorrect Reaction Conditions: The conditions may not be suitable for catalyst activation or turnover.- Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect catalytic activity. Screen a range of anhydrous solvents (e.g., THF, toluene, dichloromethane). - Temperature Adjustment: Some catalytic cycles have a significant activation energy barrier. Cautiously increase the reaction temperature in increments.
Low Conversion 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the desired reaction rate.- Increase Catalyst Loading: While aiming for low catalyst loadings is ideal, start with a higher loading (e.g., 1-5 mol%) to establish a baseline activity. You can optimize for lower loadings later.
2. Catalyst Deactivation: The catalyst may be degrading over the course of the reaction.- Strict Inert Atmosphere: Ensure the reaction is rigorously protected from air and moisture using a glovebox or Schlenk techniques.[8] - Check Substrate/Product Inhibition: The product or even the substrate could be inhibiting the catalyst. Try adding the substrate slowly over time to maintain a low concentration.
Scenario 2: Poor Enantioselectivity

Your reaction proceeds with good conversion, but the enantiomeric excess (ee) of the product is lower than expected.

G cluster_0 Factors Influencing Enantioselectivity cluster_1 Experimental Outcome Temperature Temperature Enantioselectivity Enantioselectivity Temperature->Enantioselectivity Solvent Solvent Solvent->Enantioselectivity Ligand_Structure Ligand Structure Ligand_Structure->Enantioselectivity Metal_Counterion Metal/Counterion Metal_Counterion->Enantioselectivity

Caption: Key factors that influence enantioselectivity.

Issue Potential Cause(s) Recommended Actions & Rationale
Low Enantiomeric Excess (ee) 1. Suboptimal Temperature: Enantioselectivity is often highly sensitive to temperature.- Lower the Temperature: In many cases, running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) can significantly improve enantioselectivity by favoring the transition state that leads to the major enantiomer.[5]
2. Solvent Effects: The solvent can influence the conformation of the chiral catalyst and its interaction with the substrate.- Solvent Screening: Test a variety of aprotic solvents with different polarities. Sometimes, a less coordinating solvent can lead to a more ordered and selective transition state.
3. Ligand-Metal Ratio: An incorrect stoichiometry can lead to the formation of multiple, less selective catalytic species.- Titrate Ligand-Metal Ratio: Experiment with slight variations in the ligand-to-metal ratio (e.g., 1.1:1, 1:1.1) to find the optimal stoichiometry for the most selective catalyst.
Inconsistent ee Results 1. Variable Water Content: Trace amounts of water can lead to the formation of achiral catalysts or side reactions.- Use Rigorously Dried Solvents and Reagents: Ensure all components of the reaction are scrupulously dried. Consider adding a drying agent like molecular sieves if compatible with your reaction.
2. Racemization of Product: The product itself may be racemizing under the reaction or workup conditions.- Analyze Reaction at Different Time Points: Take aliquots at various times to see if the ee decreases over time. If so, shorten the reaction time or modify the workup procedure (e.g., use a milder acid/base wash).

Experimental Protocols

Protocol 1: General Procedure for In Situ Catalyst Formation and Asymmetric Reaction

This protocol provides a general guideline for using a (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine-based ligand in a typical metal-catalyzed asymmetric reaction.

Materials:

  • (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

  • Metal precursor (e.g., Pd(OAc)₂, Cu(OTf)₂, etc.)

  • Anhydrous solvent (e.g., THF, Toluene)

  • Substrate

  • Reagent

  • Schlenk flask or glovebox

Procedure:

  • Preparation: Oven-dry all glassware and cool under a stream of inert gas (argon or nitrogen). All manipulations should be performed under an inert atmosphere.[8]

  • Catalyst Pre-formation:

    • To a Schlenk flask, add the metal precursor (e.g., 0.01 mmol, 1 mol%).

    • Add the (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine ligand (e.g., 0.011 mmol, 1.1 mol%).

    • Add anhydrous solvent (e.g., 2 mL) and stir the mixture at room temperature for 30-60 minutes. A color change may be observed, indicating complex formation.

  • Reaction Setup:

    • Cool the flask containing the catalyst solution to the desired reaction temperature (e.g., 0 °C).

    • In a separate flask, dissolve the substrate (1.0 mmol) in the anhydrous solvent (3 mL).

    • Add the substrate solution to the catalyst mixture via syringe.

    • Add the reagent (e.g., 1.2 mmol) to the reaction mixture.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or GC/LC-MS.

    • Once the reaction is complete, quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl).

    • Extract the product with an organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by column chromatography.

    • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

References

  • BenchChem. (2025).
  • National Institutes of Health. (2025). Selective Chiral Diamine-bisoxazoline Iron(II) Catalysts for Pyrrolidine Formation via Intramolecular C(sp3)
  • ChemRxiv. (n.d.). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket.
  • Shing, T. K. M. (1987). A short and practical synthesis of (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket.
  • Royal Society of Chemistry. (n.d.). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes.
  • MDPI. (n.d.).
  • Chen, H. (2003). Design and synthesis of ligands based on trans-2,5-disubstituted pyrrolidines and their application in asymmetric catalytic reactions. The University of Arizona.
  • Fisher Scientific. (n.d.). (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine, 96%.
  • National Center for Biotechnology Information. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

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Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The chiral pyrrolidine scaffold is a cornerstone in modern medicinal chemistry and asymmetric catalysis, prized for its conformational rigidity and stereochemical influence.[1][2] Among these, derivatives of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine stand out as critical building blocks and ligands. The precise three-dimensional arrangement of atoms—the absolute configuration—is not merely an academic detail; it is fundamental to a molecule's biological activity, dictating its interaction with chiral environments like enzyme active sites and receptors.[3][4] Therefore, the unambiguous determination of this absolute stereochemistry is a non-negotiable step in any research and development pipeline.

This guide provides an in-depth, experience-driven comparison of the primary analytical techniques for the structural elucidation of these vital chiral molecules. We will delve into the procedural nuances of Single-Crystal X-ray Crystallography (SC-XRD), long considered the definitive method, and objectively compare its performance against powerful in-solution spectroscopic alternatives. Our focus is not just on the "how," but the critical "why" behind each experimental choice, empowering you to select the most logical and efficient strategy for your specific research challenge.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

X-ray crystallography is revered as the "gold standard" because it provides a direct, high-resolution visualization of a molecule's three-dimensional structure in the solid state.[5] For chiral molecules, its power lies in the phenomenon of anomalous dispersion. When using an appropriate X-ray wavelength (like Cu-Kα radiation for light-atom organic molecules), the scattering from atoms is slightly out of phase.[5] This subtle difference, when measured for both the original and inverted structural models, allows for the definitive assignment of the absolute configuration.[5] The quality of this assignment is typically quantified by the Flack parameter; a value near 0 confirms the correct enantiomer, while a value near 1 indicates the inverted structure was modeled.[5][6]

Experimental Workflow: From Molecule to Model

The journey from a synthesized powder to a refined crystal structure is a multi-step process where success in the initial stage is paramount. The primary bottleneck, and the most significant limitation of the technique, is the requirement for a high-quality single crystal (typically 0.1 - 0.5 mm).[3][7] Many organic molecules, particularly those with high conformational flexibility, may preferentially form oils, amorphous solids, or microcrystalline powders unsuitable for diffraction.[3]

Step 1: Crystal Growth (The Art of Crystallization) The goal is to coax molecules to slowly and orderly arrange themselves from a supersaturated solution into a crystalline lattice. This is often more of an art than a science, requiring patience and screening of multiple conditions.

  • Methodology:

    • Solvent Selection: Dissolve the purified (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine derivative in a minimal amount of a "good" solvent in which it is highly soluble.

    • Induce Supersaturation: Slowly introduce a "poor" solvent (an anti-solvent) in which the compound is less soluble. This can be achieved through several methods:

      • Slow Evaporation: Loosely cap the vial to allow the good solvent to evaporate over days or weeks.

      • Vapor Diffusion: Place the vial containing the compound solution inside a larger, sealed chamber containing the anti-solvent. The anti-solvent vapor slowly diffuses into the compound solution.

      • Liquid-Liquid Diffusion: Carefully layer the anti-solvent on top of the compound solution.

    • Incubation: Store the setup in a vibration-free environment at a constant temperature.

  • Causality & Expertise: The rate of crystallization is critical. Rapid precipitation leads to disordered or microcrystalline solids. The ideal conditions allow for slow, controlled growth, which minimizes lattice defects. For particularly stubborn compounds, co-crystallization with a "chaperone" molecule that readily forms crystals can be an effective strategy to generate a suitable host-guest complex for analysis.[3] A study on co-crystallization of small molecules demonstrated an 88% success rate in obtaining crystals and a 77% success rate in yielding a high-resolution structure.[3]

Step 2: Data Collection & Processing

  • Methodology:

    • A suitable crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen to minimize thermal motion.

    • The crystal is irradiated with a monochromatic X-ray beam.

    • The crystal is rotated, and a series of diffraction patterns are collected on a detector.

    • Software is used to integrate the diffraction spots and apply corrections, yielding a file of reflection intensities.

Step 3: Structure Solution & Refinement

  • Methodology:

    • Structure Solution: Computational methods are used to solve the "phase problem" and generate an initial electron density map, revealing the positions of the atoms.

    • Structure Refinement: The initial atomic model is refined against the experimental data, optimizing atomic positions, bond lengths, and angles to achieve the best possible fit.

    • Validation: The final model is validated for geometric correctness and the absolute configuration is confirmed using the Flack parameter.

sc_xrd_workflow cluster_prep Sample Preparation cluster_analysis Analysis synthesis Purified Pyrrolidine Derivative crystallization Crystal Growth Screening (Vapor Diffusion, Slow Evaporation) synthesis->crystallization crystal_selection Select High-Quality Single Crystal crystallization->crystal_selection data_collection X-ray Data Collection (Diffractometer) crystal_selection->data_collection structure_solution Structure Solution (Phase Problem) data_collection->structure_solution refinement Structure Refinement & Validation (Flack Parameter) structure_solution->refinement final_report Final Structural Report (CIF File, 3D Model) refinement->final_report

Caption: Workflow for Single-Crystal X-ray Crystallography.

Spectroscopic Alternatives: Probing Structure in Solution

When single crystals are elusive, or when information about the molecule's conformation in solution is required, spectroscopic techniques are indispensable.[6] Unlike SC-XRD, these methods do not provide a direct atomic-resolution image but instead offer data that, when properly interpreted, can lead to a definitive stereochemical assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the connectivity and conformational preferences of molecules in solution.[8][9] For chiral molecules like (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine derivatives, standard NMR spectra of the two enantiomers are identical. To differentiate them, one must introduce a chiral environment to induce diastereomeric interactions, which are NMR-distinguishable.

  • Principle: By reacting the enantiomeric mixture with a chiral derivatizing agent (e.g., Mosher's acid) or dissolving it with a chiral solvating agent, two different diastereomers or solvated complexes are formed. These diastereomers have distinct spatial arrangements and, consequently, will exhibit different chemical shifts and coupling constants in their NMR spectra.[5] More recently, 19F NMR-based methods using chiral palladium probes have emerged for the effective recognition of N-heterocycles.[10]

  • Experimental Protocol (Using a Chiral Derivatizing Agent):

    • Divide the pyrrolidine derivative sample into two portions. React one with (R)-Mosher's acid chloride and the other with (S)-Mosher's acid chloride.

    • Purify the resulting diastereomeric esters.

    • Dissolve each diastereomer in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire high-resolution ¹H and ¹⁹F NMR spectra for both samples.

    • Compare the spectra. The differences in chemical shifts, particularly for protons near the newly formed stereocenter, can be correlated with established models to determine the absolute configuration of the original amine.

  • Trustworthiness: This method is self-validating. The comparison between the (R)- and (S)-Mosher derivatives provides a reliable confirmation of the assignment. However, the synthesis of the derivatives must be clean and complete, and potential conformational changes upon derivatization must be considered.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light by a chiral molecule.[4] Enantiomers produce mirror-image spectra, making CD an exquisitely sensitive probe of chirality.[11]

  • Principle: The technique can be divided into Electronic Circular Dichroism (ECD), which probes electronic transitions in the UV-Vis range, and Vibrational Circular Dichroism (VCD), which probes vibrational transitions in the infrared range.[6] While experimental spectra can confirm that a sample is chiral or compare the stereochemistry of related compounds, assigning the absolute configuration from a CD spectrum alone is often not possible without a reference.[11] The modern, authoritative approach involves comparing the experimental CD spectrum to a spectrum predicted by quantum mechanical calculations (e.g., Density Functional Theory, DFT) for a known configuration (e.g., the 'S' enantiomer). A strong match between the experimental and calculated spectra confirms the absolute configuration.[6][12]

  • Experimental Protocol (for ECD):

    • Dissolve a small amount (typically <1 mg) of the purified pyrrolidine derivative in a suitable transparent solvent (e.g., methanol, acetonitrile).

    • Record the UV-Vis spectrum to determine the optimal concentration for CD analysis (absorbance maximum should be ~1).

    • Acquire the CD spectrum over the relevant wavelength range using a CD spectropolarimeter.

    • Perform a DFT calculation for one enantiomer (e.g., (2s,5s)) to predict its theoretical ECD spectrum.

    • Compare the sign and shape of the experimental spectrum's Cotton effects with the calculated spectrum to assign the absolute configuration.

  • Expertise & Causality: VCD can be advantageous as it does not require a chromophore and is highly sensitive to the entire molecular structure.[6] However, both ECD and VCD rely heavily on the accuracy of the computational model to correctly predict the spectrum. This requires careful consideration of all low-energy solution-phase conformers in the calculation, as the experimental spectrum is a population-weighted average of all conformations present.

Performance Comparison: Choosing the Right Tool

The selection of an analytical method is a strategic decision based on the sample's properties, the information required, and available resources. While SC-XRD is definitive, its success is not guaranteed. Spectroscopic methods offer higher throughput and are applicable to non-crystalline samples, providing crucial data when crystallization fails.[7]

decision_tree start Determine Absolute Configuration of Pyrrolidine Derivative q_crystal High-Quality Single Crystal Available? start->q_crystal sc_xrd Perform SC-XRD Analysis q_crystal->sc_xrd Yes spectroscopy Use Spectroscopic Methods q_crystal->spectroscopy No / Unsure result_xrd Unambiguous 3D Structure & Absolute Configuration sc_xrd->result_xrd q_info Primary Goal? spectroscopy->q_info nmr NMR with Chiral Auxiliaries q_info->nmr Connectivity/ Local Environment cd CD with DFT Calculation q_info->cd Global Chirality/ Conformation result_nmr Configuration via Diastereomeric Comparison nmr->result_nmr result_cd Configuration via Experimental vs. Calculated Spectrum cd->result_cd

Caption: Decision tree for selecting a stereochemical analysis method.

Comparative Data Summary
ParameterSingle-Crystal X-ray Crystallography (SC-XRD)Nuclear Magnetic Resonance (NMR)Circular Dichroism (CD)
Principle Anomalous dispersion of X-rays by a single crystal lattice.[5]Probing nuclear spin states in a magnetic field; uses chiral auxiliaries to create distinguishable diastereomers.[5][10]Differential absorption of left and right circularly polarized light by a chiral molecule.[4][6]
Sample Requirement High-quality single crystal (0.1 - 0.5 mm).[7] Unsuitable for oils or amorphous solids.[6]1-10 mg, recoverable. Must be soluble in a deuterated solvent.[10]0.1-2 mg, recoverable. Must be soluble and have a chromophore (ECD) or be IR active (VCD).[6]
Success Rate High, if a suitable crystal is obtained. Co-crystallization techniques can achieve ~77% success for high-resolution structures.[3]Very high, provided the compound is soluble and stable with the chiral auxiliary.Very high for data acquisition; success in assignment depends on the quality of computational correlation.[12]
Analysis Time Days to weeks, highly dependent on crystallization success.[7]Hours for data acquisition, plus time for derivatization if needed.Hours for data acquisition and computation.
Information Yield Unambiguous 3D structure, bond lengths/angles, absolute configuration, solid-state packing.Connectivity, solution-phase conformation, relative stereochemistry. Absolute configuration via derivatization.[8]Global chirality, solution-phase conformation, absolute configuration via comparison to calculations.[12][13]
Key Limitation Absolute requirement for a single crystal.[3][6]Indirect method for absolute configuration; requires chemical modification or complexation.Heavily reliant on computational methods for ab initio assignment of absolute configuration.[11]

Conclusion and Outlook

For the structural analysis of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine derivatives, Single-Crystal X-ray Crystallography remains the unequivocal method for determining the absolute configuration and solid-state structure, provided a suitable crystal can be grown. It is the only technique that offers a direct, irrefutable picture of the molecule.

However, in the pragmatic world of drug discovery and development, where timelines are critical and not all compounds crystallize on demand, a multi-faceted approach is wisest. NMR spectroscopy with chiral auxiliaries provides robust, validated data on absolute configuration for soluble samples. Concurrently, Circular Dichroism, supported by modern quantum chemistry calculations , offers a rapid and powerful alternative that also yields valuable insights into the molecule's conformational behavior in solution.[12] The most trustworthy assignment often comes from the convergence of results from multiple techniques. By understanding the fundamental principles, experimental requirements, and inherent limitations of each method, researchers can navigate the complexities of stereochemical analysis with confidence and precision.

References

  • Li, H., et al. (2011). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. National Institutes of Health. Available at: [Link]

  • Takeuchi, Y., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition. Available at: [Link]

  • Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem. Available at: [Link]

  • Bobkov, V., et al. (2018). Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. X-ray crystallography and chirality: understanding the limitations. Available at: [Link]

  • Wang, Y., et al. (2020). Chirality Sensing of N-Heterocycles via 19F NMR. ACS Sensors. Available at: [Link]

  • ANU. Synthesis and X-ray crystallographic analysis of chiral pyridyl substituted carbocyclic molecular clefts. Available at: [Link]

  • ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

  • Chiralabs. Circular Dichroism (CD) Applications- Stereochemical assignment. Available at: [Link]

  • Tanasova, M., & Borhan, B. (2021). Absolute Stereochemical Determination of Organic Molecules through Induction of Helicity in Host–Guest Complexes. Accounts of Chemical Research. Available at: [Link]

  • Paśniczek, K., et al. (2023). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules. Available at: [Link]

  • ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Available at: [Link]

  • Salvadori, P., et al. (2010). Circular dichroism in drug discovery and development: an abridged review. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Lightner, D. A., & Gur, J. E. (2000). Organic Conformational Analysis and Stereochemistry from Circular Dichroism Spectroscopy. Salahaddin University eLibrary (SULIB). Available at: [Link]

  • Andrews, D. M., et al. (2002). Pyrrolidine-5,5-trans-lactams. 2. The use of X-ray crystal structure data in the optimization of P3 and P4 substituents. Organic Letters. Available at: [Link]

  • PubChem. 2,5-Bis(methoxymethyl)-1-methylpyrrolidine. Available at: [Link]

  • El-Shishtawy, R. M., et al. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules. Available at: [Link]

  • ResearchGate. Synthesis, single crystal X-ray analysis and vibrational spectral studies of 2-(pyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Available at: [Link]

  • Wang, L., et al. (2022). Synthesis and Structure Elucidation of Two Essential Metal Complexes: In-Vitro Studies of Their BSA/HSA-Binding Properties, Docking Simulations, and Anticancer Activities. Molecules. Available at: [Link]

  • ResearchGate. Synthesis, Structural characterization, corrosion inhibition and in vitro antimicrobial studies of 2-(5-methoxy-2-hydroxybenzylideneamino) phenol schiff base ligand and its transition metal complexes. Available at: [Link]

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A Comparative Guide to Chiral Auxiliaries: (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine vs. Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern asymmetric synthesis, the reliable and predictable control of stereochemistry is a paramount objective for researchers in academia and the pharmaceutical industry. Chiral auxiliaries, temporarily installed on a prochiral substrate, have long stood as a robust and powerful strategy to achieve this goal. Among the pantheon of such reagents, the oxazolidinone-based Evans auxiliaries have rightfully earned a preeminent status. However, the exploration of alternative chiral scaffolds continues to yield valuable tools for the synthetic chemist. This guide presents an in-depth, objective comparison of the esteemed Evans auxiliaries with the C₂-symmetric diamine derivative, (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine, providing a critical analysis of their respective performances in key asymmetric transformations, supported by experimental data and detailed protocols.

Introduction to the Contenders

Evans Auxiliaries: Developed by David A. Evans and his group in the early 1980s, chiral oxazolidinones have become a cornerstone of asymmetric synthesis. Typically derived from readily available and relatively inexpensive amino acids like L-valine and L-phenylalanine, they offer exceptional stereocontrol in a multitude of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions. Their widespread adoption is a testament to their high diastereoselectivity, predictable stereochemical outcomes, and the vast body of literature supporting their application.

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine: This C₂-symmetric pyrrolidine derivative represents a class of chiral auxiliaries that leverages a different structural motif to impart stereochemical control. The core principle involves the attachment of this chiral amine to a carboxylic acid substrate to form a chiral amide. The two methoxymethyl substituents at the 2 and 5 positions of the pyrrolidine ring create a well-defined chiral environment that directs the approach of incoming reagents to the enolate derived from the amide.

Mechanism of Stereocontrol: A Tale of Two Scaffolds

The high fidelity of stereochemical induction by both auxiliary classes stems from their ability to enforce a rigid and predictable conformation in the reactive intermediate, typically a metal enolate.

Evans Auxiliaries: The stereodirecting power of Evans auxiliaries is rooted in the formation of a chelated Z-enolate. The metal cation (commonly lithium, sodium, or boron) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This rigid, five-membered ring chelate, in conjunction with the steric bulk of the substituent at the C4 position of the oxazolidinone (e.g., benzyl or isopropyl), effectively shields one face of the enolate. Consequently, an incoming electrophile is directed to the less hindered face, leading to a high degree of diastereoselectivity.

Evans_Mechanism cluster_0 Formation of Chelated Z-Enolate cluster_1 Diastereoselective Electrophilic Attack Acyl_Oxazolidinone N-Acyl Evans Auxiliary Enolate Rigid Chelated Z-Enolate Acyl_Oxazolidinone->Enolate Deprotonation Base Base (e.g., LDA, NaHMDS) Base->Enolate Product Alkylated Product (High d.r.) Enolate->Product Attack from less hindered face Electrophile E+ Electrophile->Product Pyrrolidine_Mechanism cluster_0 Formation of Chelated Enolate cluster_1 Diastereoselective Electrophilic Attack Acyl_Pyrrolidine N-Acyl Pyrrolidine Auxiliary Enolate Chelated Enolate Acyl_Pyrrolidine->Enolate Deprotonation Base Base (e.g., LDA) Base->Enolate Product Alkylated Product (High d.e.) Enolate->Product Attack from less hindered face Electrophile E+ Electrophile->Product

Mechanism of stereocontrol for the pyrrolidine auxiliary.

Performance in Asymmetric Reactions: A Data-Driven Comparison

Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction where both auxiliaries have demonstrated high levels of stereocontrol.

AuxiliarySubstrateElectrophileBaseSolventTemp (°C)Diastereoselectivity (d.r. or d.e.)Reference
(S)-4-Benzyl-2-oxazolidinoneN-PropionylBenzyl bromideNaHMDSTHF-78>99:1[1]
(2S,5S)-Bis(methoxymethyl)pyrrolidineN-PropionylBenzyl bromideLDATHF-78up to 98% d.e.[2]

Analysis: Both auxiliaries provide excellent levels of diastereoselectivity in the alkylation of a propionyl group with benzyl bromide. The Evans auxiliary, in this specific example, demonstrates near-perfect diastereoselectivity. The pyrrolidine auxiliary also achieves very high levels of stereocontrol, with the diastereomeric excess being sensitive to the presence of additives like LiCl and Cp₂ZrCl₂. [2]This suggests that while both are highly effective, the Evans system may be slightly more robust in achieving exceptionally high diastereomeric ratios without extensive optimization of additives.

Asymmetric Aldol Reaction

The aldol reaction is another benchmark transformation for assessing the performance of chiral auxiliaries.

AuxiliarySubstrateAldehydeLewis Acid/BaseSolventTemp (°C)Diastereoselectivity (syn:anti)Reference
(S)-4-Benzyl-2-oxazolidinoneN-PropionylBenzaldehydeBu₂BOTf, DIPEACH₂Cl₂-78 to 098:2[1]
(2S,5S)-Bis(methoxymethyl)pyrrolidineN-PropionylBenzaldehydeLDA/Cp₂ZrCl₂THF-7827:73 (reversed selectivity)[2]
(2S,5S)-Bis(methoxymethyl)pyrrolidineN-PropionylBenzaldehydeLDA/SnCl₂THF-7873:27

Analysis: The Evans auxiliary consistently provides high "syn" selectivity in boron-mediated aldol reactions, as predicted by the Zimmerman-Traxler model. [1]The pyrrolidine-based auxiliary exhibits more complex behavior. Its diastereoselectivity is highly dependent on the Lewis acid employed, with some promoting "syn" and others "anti" products. [2]This tunability could be advantageous for accessing different aldol diastereomers from a single chiral auxiliary, a feature not as readily available with the standard Evans protocol. However, achieving high selectivity with the pyrrolidine auxiliary may require more extensive screening of reaction conditions.

Experimental Protocols

To provide a practical context for this comparison, detailed experimental procedures for key transformations are outlined below.

Synthesis of (2S,5S)-2,5-Bis(hydroxymethyl)pyrrolidine (Precursor to the Auxiliary)

This protocol is adapted from the synthesis of a similar hydroxylated pyrrolidine from D-mannitol. [3]

Pyrrolidine_Synthesis D-Mannitol D-Mannitol Di-O-benzylidene-D-mannitol 1,3:4,6-Di-O-benzylidene- D-mannitol D-Mannitol->Di-O-benzylidene-D-mannitol Benzaldehyde, Acid Bisester Bisester (triflate) Di-O-benzylidene-D-mannitol->Bisester Tf₂O, Pyridine N-Amino-pyrrolidine N-Amino-pyrrolidine Derivative Bisester->N-Amino-pyrrolidine Hydrazine Pyrrolidine_diol (2S,5S)-Bis(hydroxymethyl)- pyrrolidine Derivative N-Amino-pyrrolidine->Pyrrolidine_diol Raney-Nickel, H₂ Final_Product (2S,5S)-2,5-Bis(hydroxymethyl)pyrrolidine Pyrrolidine_diol->Final_Product Acid Hydrolysis

Synthetic workflow for the pyrrolidine auxiliary precursor.

Step 1: Acetalisation of D-Mannitol. D-mannitol is reacted with benzaldehyde in the presence of an acid catalyst to yield 1,3:4,6-di-O-benzylidene-D-mannitol.

Step 2: Esterification. The diol is then treated with trifluoromethanesulfonic anhydride in the presence of pyridine to form the corresponding bisester (triflate).

Step 3: Cyclization. The bisester undergoes nucleophilic substitution and cyclization upon treatment with anhydrous hydrazine to form the N-amino-pyrrolidine derivative.

Step 4: Hydrogenolysis. The N-amino group is removed by catalytic hydrogenolysis over Raney-nickel.

Step 5: Deprotection. The benzylidene acetals are removed by acid hydrolysis to afford (2S,5S)-bis(hydroxymethyl)-(3R,4R)-bishydroxypyrrolidine. The methoxymethyl groups can be installed via standard Williamson ether synthesis.

Asymmetric Alkylation with an Evans Auxiliary

The following is a representative protocol for the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide. [1] Materials:

  • N-propionyl-(S)-4-benzyl-2-oxazolidinone

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M solution in THF

  • Benzyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add NaHMDS (1.05 equiv) dropwise via syringe. Stir the resulting enolate solution for 30 minutes at -78 °C.

  • Add benzyl bromide (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Cleavage of the Chiral Auxiliary

A critical step in the application of chiral auxiliaries is their removal to unveil the desired chiral product, ideally with the auxiliary being recoverable for reuse.

Evans Auxiliaries: A variety of methods are well-established for the cleavage of N-acyl oxazolidinones, providing access to chiral carboxylic acids, alcohols, aldehydes, and esters.

  • To Carboxylic Acid: Treatment with lithium hydroxide and hydrogen peroxide is the most common method. [1]* To Alcohol: Reductive cleavage with lithium borohydride or lithium aluminum hydride yields the corresponding primary alcohol.

  • To Aldehyde: Careful use of diisobutylaluminum hydride (DIBAL-H) can afford the aldehyde.

  • To Ester: Transesterification with an alkoxide, such as sodium methoxide in methanol, provides the ester.

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine: Cleavage of the N-acyl pyrrolidine can be more challenging than for Evans auxiliaries due to the robustness of the amide bond.

  • To Carboxylic Acid: Strong acidic or basic hydrolysis is typically required, which can sometimes lead to epimerization of the newly formed stereocenter. * To Other Functional Groups: Reductive cleavage with strong reducing agents like LiAlH₄ can yield the corresponding alcohol. More recent methods for the reductive cleavage of N-acyl pyrrolidines using photoredox catalysis in the presence of a Lewis acid have also been developed, offering milder conditions. [4]

Cleavage_Comparison cluster_0 Evans Auxiliary Cleavage cluster_1 Pyrrolidine Auxiliary Cleavage Evans_Product N-Acyl Evans Product Carboxylic_Acid_E Carboxylic Acid Evans_Product->Carboxylic_Acid_E LiOH/H₂O₂ Alcohol_E Alcohol Evans_Product->Alcohol_E LiBH₄/LiAlH₄ Aldehyde_E Aldehyde Evans_Product->Aldehyde_E DIBAL-H Ester_E Ester Evans_Product->Ester_E NaOMe/MeOH Pyrrolidine_Product N-Acyl Pyrrolidine Product Carboxylic_Acid_P Carboxylic Acid Pyrrolidine_Product->Carboxylic_Acid_P Strong Acid/Base (potential epimerization) Alcohol_P Alcohol Pyrrolidine_Product->Alcohol_P LiAlH₄

Comparison of cleavage methods for the two auxiliaries.

Conclusion: Choosing the Right Tool for the Job

Both Evans auxiliaries and (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine are highly effective chiral auxiliaries capable of inducing excellent levels of stereoselectivity in fundamental carbon-carbon bond-forming reactions.

Evans auxiliaries remain the gold standard due to their broad applicability, extensive literature precedent, high and predictable diastereoselectivity (particularly for "syn" aldol products), and the variety of mild cleavage methods available. They are an excellent first choice for many asymmetric transformations.

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine , on the other hand, offers a valuable alternative. Its ability to provide access to different aldol diastereomers by simply changing the Lewis acid is a significant advantage, offering greater synthetic flexibility from a single chiral source. While the cleavage of the auxiliary can be more challenging, for certain applications, the unique stereochemical outcomes it can provide may outweigh this drawback.

Ultimately, the choice between these two powerful tools will depend on the specific synthetic challenge at hand, including the desired stereochemical outcome, the tolerance of the substrate to various reaction conditions, and the desired final functional group. This guide provides the foundational knowledge and data to enable researchers to make an informed decision and to design robust and highly stereoselective synthetic routes.

References

  • BenchChem. (2025). Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis. BenchChem.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739.
  • Hedenström, E., et al. (2000). Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries. Thesis.
  • Hedenström, E., et al. (2000). Synthesis of N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol and its use as a chiral auxiliary and selectivity marker in asymmetric aldol reactions. Journal of the Chemical Society, Perkin Transactions 1, 1513-1518.
  • Zimmerman, H. E., & Traxler, M. D. (1957). The Stereochemistry of the Ivanov and Reformatsky Reactions. I. Journal of the American Chemical Society, 79(8), 1920–1923.
  • Shing, T. K. M. (1987). A short and practical synthesis of (2S,5S)-bishydroxymethyl-(3R,4R)-bishydroxypyrrolidine.
  • Katsuki, T., & Yamaguchi, M. (1984). Asymmetric alkylation of carboxyamides by using trans-2,5-disubstituted pyrrolidines as chiral auxiliaries. Tetrahedron Letters, 25(8), 857-860.
  • Katsuki, T., & Yamaguchi, M. (1985). Asymmetric aldol reaction of amide enolates bearing-2, 5-disubstituted pyrrolidines as chiral auxiliaries. Tetrahedron Letters, 26(47), 5807-5810.
  • Takeda, Y., et al. (2021). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 143(23), 8616–8622.

Sources

A Comparative Guide to C2-Symmetric Pyrrolidine-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Among the myriad of tools available, chiral auxiliaries remain a cornerstone, offering a robust strategy for the synthesis of enantiomerically pure compounds. Within this class, C2-symmetric pyrrolidine-based auxiliaries have emerged as a privileged scaffold, renowned for their high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. Their rigid, well-defined conformational preferences, stemming from the C2-axis of symmetry, create a predictable and highly ordered chiral environment, effectively directing the approach of incoming reagents.

This guide provides an in-depth comparative analysis of prominent C2-symmetric pyrrolidine-based chiral auxiliaries. We will delve into their synthesis, mechanistic underpinnings of stereocontrol, and performance in key asymmetric transformations, supported by experimental data. The objective is to equip researchers with the critical insights needed to select the optimal auxiliary for their specific synthetic challenges.

The Power of C2 Symmetry in Pyrrolidine Scaffolds

The efficacy of C2-symmetric chiral auxiliaries is rooted in their unique structural properties. The presence of a C2-axis of symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher selectivity. In the context of pyrrolidine-based auxiliaries, the substituents at the 2- and 5-positions create a chiral pocket that effectively shields one face of the reactive enolate or dienophile, thereby dictating the stereochemical outcome of the reaction.

Featured Auxiliaries: A Head-to-Head Comparison

This guide will focus on a comparative analysis of two prominent classes of C2-symmetric pyrrolidine-based chiral auxiliaries:

  • trans-2,5-Disubstituted Pyrrolidines: Notably, (2R,5R)- or (2S,5S)-2,5-bis(methoxymethyl)pyrrolidine. These auxiliaries are typically employed in their N-acylated forms for asymmetric alkylations and aldol reactions.

  • (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (RAMP): These are key components of the widely used SAMP/RAMP hydrazone methodology for the asymmetric α-alkylation of ketones and aldehydes.

Performance in Asymmetric Alkylation Reactions

Asymmetric alkylation is a fundamental transformation for the construction of chiral centers. The performance of C2-symmetric pyrrolidine auxiliaries in this reaction is a testament to their ability to induce high levels of diastereoselectivity.

AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Reference
(2R,5R)-bis(methoxymethyl)pyrrolidineN-propionyl amideBenzyl bromide>95%[1]
(2R,5R)-bis(methoxymethyl)pyrrolidineN-butyryl amideMethyl iodide>95%[1]
SAMPPropanal hydrazoneMethyl iodide≥95%[2]
SAMPCyclohexanone hydrazoneEthyl iodide99%[3]

Expert Insights: The high diastereoface selectivity observed with trans-2,5-bis(alkoxymethyl)pyrrolidines is attributed to the formation of a rigid lithium chelate involving the amide oxygen and the oxygen atoms of the methoxymethyl side chains. This chelation locks the conformation of the enolate, and the bulky substituents on the pyrrolidine ring effectively block one face from the incoming electrophile. Similarly, the SAMP/RAMP hydrazone methodology relies on the formation of a conformationally rigid azaenolate, where the methoxymethyl group plays a key role in directing the alkylation.[1][3]

Performance in Asymmetric Aldol Reactions

The aldol reaction is another powerful tool for C-C bond formation, capable of generating two new stereocenters. The use of C2-symmetric pyrrolidine auxiliaries can provide excellent control over both diastereoselectivity and enantioselectivity.

AuxiliaryEnolate SourceAldehydeDiastereomeric Ratio (syn:anti)Diastereomeric Excess (d.e.) of major diastereomerReference
(2S,5S)-2,5-bis(methoxymethyl)pyrrolidineN-propionyl amide (Zr enolate)Benzaldehyde97:3>98%[1]
(2S,5S)-2,5-bis(methoxymethyl)pyrrolidineN-propionyl amide (Zr enolate)Isobutyraldehyde96:4>98%[1]

Expert Insights: In the context of aldol reactions with N-acyl pyrrolidine auxiliaries, the choice of the metal enolate is crucial. Zirconium enolates have been shown to provide superior levels of diastereoselectivity compared to lithium enolates.[1] This is attributed to the formation of a more organized and rigid transition state, further enhancing the directing effect of the chiral auxiliary. The C2-symmetric nature of the auxiliary ensures that the aldehyde approaches the enolate from the less sterically hindered face, leading to the observed high levels of diastereoface selection.

Mechanistic Rationale and Stereochemical Models

The remarkable stereocontrol exerted by these auxiliaries can be rationalized through well-defined transition state models.

Asymmetric Alkylation of N-Acyl-trans-2,5-disubstituted Pyrrolidines

In the alkylation of N-acyl derivatives of trans-2,5-bis(methoxymethyl)pyrrolidine, the lithium enolate is believed to adopt a rigid, chelated structure. The C2-symmetry of the pyrrolidine ring, coupled with the steric bulk of the substituents, dictates that the electrophile approaches from the face opposite to the substituents.

G cluster_0 Proposed Chelated Lithium Enolate Li+ Li+ O_amide O Li+->O_amide O_ether1 O Li+->O_ether1 O_ether2 O Li+->O_ether2 N N Pyrrolidine C2-Symmetric Pyrrolidine Backbone N->Pyrrolidine C_alpha R R C_alpha->R Pyrrolidine->O_ether1 Pyrrolidine->O_ether2 E+ E+ E+->C_alpha Electrophilic Attack from less hindered face

Caption: Chelation-controlled stereoselection in alkylation.

Asymmetric Alkylation via SAMP/RAMP Hydrazones

The SAMP/RAMP hydrazone methodology proceeds through a lithium azaenolate intermediate. The stereochemical outcome is determined by the preferred conformation of this intermediate, which is influenced by the stereocenter in the pyrrolidine ring and the methoxymethyl group. This directs the electrophile to attack from a specific face.

G cluster_1 SAMP-Hydrazone Azaenolate Intermediate Li+ Li+ N_aza N Li+->N_aza N_pyr N Pyrrolidine_SAMP (S)-Pyrrolidine Backbone N_pyr->Pyrrolidine_SAMP C_alpha R1 C_alpha->R1 R2 C_alpha->R2 OMe CH₂OMe Pyrrolidine_SAMP->OMe E+ E+ E+->C_alpha Attack from predefined face

Caption: Stereocontrol in the SAMP/RAMP hydrazone method.

Experimental Protocols

General Procedure for Asymmetric Alkylation using (2R,5R)-bis(methoxymethyl)pyrrolidine Auxiliary

Materials:

  • N-acyl-(2R,5R)-bis(methoxymethyl)pyrrolidine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (Electrophile)

  • Saturated aqueous ammonium chloride solution

  • Standard workup and purification reagents

Procedure:

  • A solution of the N-acyl-(2R,5R)-bis(methoxymethyl)pyrrolidine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).

  • A solution of LDA in THF is added dropwise to the cooled solution, and the mixture is stirred for 30-60 minutes to ensure complete enolate formation.

  • The alkyl halide is then added dropwise, and the reaction is stirred at -78 °C for several hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the alkylated product.

  • The chiral auxiliary can be removed by hydrolysis (acidic or basic) or reduction (e.g., with LiAlH₄) to yield the desired chiral product. The auxiliary can often be recovered and reused.[4]

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): Essential to maintain the stability of the lithium enolate and to maximize the kinetic control of the alkylation, thereby enhancing diastereoselectivity.

  • Anhydrous Conditions: Lithium enolates are highly basic and moisture-sensitive. The absence of water is critical to prevent quenching of the enolate and to ensure the reaction proceeds efficiently.

  • Inert Atmosphere: Prevents reaction of the highly reactive enolate with oxygen.

General Procedure for Asymmetric α-Alkylation of a Ketone via SAMP Hydrazone

Materials:

  • Ketone

  • (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Anhydrous diethyl ether or THF

  • Lithium diisopropylamide (LDA)

  • Alkyl halide

  • Ozone or aqueous HCl for cleavage

  • Standard workup and purification reagents

Procedure:

  • Hydrazone Formation: The ketone and SAMP are refluxed in a suitable solvent (e.g., benzene or toluene) with azeotropic removal of water to form the SAMP hydrazone. The hydrazone is typically purified by distillation or chromatography.[2]

  • Alkylation: The purified SAMP hydrazone is dissolved in anhydrous diethyl ether or THF and cooled to -78 °C under an inert atmosphere. A solution of LDA is added dropwise, and the mixture is stirred for 1-2 hours. The alkyl halide is then added, and the reaction is allowed to slowly warm to room temperature overnight.

  • Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layers are dried and concentrated.

  • Auxiliary Cleavage: The crude alkylated hydrazone is dissolved in a suitable solvent (e.g., dichloromethane) and cooled to -78 °C. Ozone is bubbled through the solution until a blue color persists, indicating complete cleavage. Reductive workup (e.g., with dimethyl sulfide) affords the α-alkylated ketone. Alternatively, hydrolysis with aqueous acid can be employed.[3] The chiral auxiliary can often be recovered.

Causality Behind Experimental Choices:

  • Azeotropic Removal of Water: Drives the equilibrium towards the formation of the hydrazone.

  • LDA as a Strong, Non-nucleophilic Base: Effectively deprotonates the α-carbon of the hydrazone to form the azaenolate without competing nucleophilic attack.

  • Ozonolysis for Cleavage: Provides a mild method to cleave the N=C bond of the hydrazone to regenerate the ketone functionality without racemization of the newly formed stereocenter.

Conclusion

C2-symmetric pyrrolidine-based chiral auxiliaries represent a powerful and versatile class of tools for the asymmetric synthesis of complex molecules. Both the trans-2,5-disubstituted pyrrolidines and the SAMP/RAMP hydrazone systems consistently deliver high levels of stereocontrol in a range of important C-C bond-forming reactions. The choice between these auxiliaries will depend on the specific substrate and desired transformation. For N-acyl systems, the trans-2,5-bis(alkoxymethyl)pyrrolidines are excellent choices for alkylations and aldol reactions. For the direct α-functionalization of ketones and aldehydes, the SAMP/RAMP hydrazone methodology is a well-established and highly reliable method. By understanding the underlying mechanistic principles and carefully selecting the appropriate auxiliary and reaction conditions, researchers can confidently employ these C2-symmetric pyrrolidine-based auxiliaries to achieve their synthetic goals with exceptional levels of stereochemical precision.

References

  • Enders, D., & Klatt, M. (2010). The SAMP-/RAMP-hydrazone methodology in asymmetric synthesis. Synthesis, 2010(12), 1939-1974.
  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP hydrazone methodology in asymmetric synthesis. Tetrahedron, 58(12), 2253-2329.
  • Gawley, R. E., & Aubé, J. (Eds.). (2012). Principles of asymmetric synthesis. Elsevier.
  • Kawanami, Y., Ito, Y., Kitagawa, T., Taniguchi, Y., Katsuki, T., & Yamaguchi, M. (1984). Asymmetric alkylation of carboxyamides by using trans-2,5-disubstituted pyrrolidines as chiral auxiliaries. Tetrahedron Letters, 25(8), 857-860.
  • Enders, D., Eichenauer, H., Baus, U., & Schubert, H. (1984). Asymmetric synthesis of α-substituted ketones by the SAMP-/RAMP-hydrazone method. Chemische Berichte, 117(4), 1355-1368.
  • Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of α-substituted aldehydes via metalated chiral hydrazones. Tetrahedron Letters, 20(1), 191-194.
  • Katsuki, T., & Yamaguchi, M. (1985). Asymmetric aldol reaction of amide enolates bearing C2-symmetrically 2,5-disubstituted pyrrolidines as chiral auxiliaries. Tetrahedron Letters, 26(47), 5807-5810.
  • Whitesell, J. K. (1989). C2 symmetry and asymmetric induction. Chemical Reviews, 89(7), 1581-1590.
  • Katsuki, T., & Yamaguchi, M. (1987). Asymmetric reactions using C2-symmetrically 2,5-disubstituted pyrrolidines as chiral auxiliaries. Journal of Synthetic Organic Chemistry, Japan, 45(10), 914-926.
  • Corey, E. J., & Enders, D. (1976). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds. Tetrahedron Letters, 17(1), 3-6.

Sources

A Senior Application Scientist's Guide to the Stereochemical Validation of Products from (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine Mediated Syntheses

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and asymmetric synthesis, the unambiguous assignment of absolute stereochemistry is paramount. The C₂-symmetric chiral auxiliary, (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine, has emerged as a powerful tool for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions.[1][2] Its rigid pyrrolidine backbone and the coordinating methoxymethyl side arms provide a well-defined chiral environment, often leading to exceptional levels of diastereoselectivity.[2]

This guide provides an in-depth comparison of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine with other widely used chiral auxiliaries. We will delve into the experimental methodologies for validating the absolute configuration of the resulting stereocenters, offering not just protocols, but the underlying principles to empower rational experimental design.

The Role and Efficacy of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is a versatile chiral auxiliary, particularly effective in the asymmetric alkylation of enolates derived from N-acyl derivatives. The C₂-symmetry of the auxiliary simplifies the analysis of the resulting diastereomers and often leads to high facial selectivity in the approach of electrophiles.

The stereochemical outcome is dictated by the formation of a rigid, chelated enolate structure. The lithium cation is coordinated by the amide oxygen and the oxygen atoms of the methoxymethyl side chains. This conformation effectively shields one face of the enolate, directing the incoming electrophile to the less sterically hindered face.

G

A Comparative Analysis of Chiral Auxiliaries

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Below is a comparison of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine with two other workhorses in the field: Evans' oxazolidinones and Oppolzer's camphorsultams.

Chiral AuxiliaryTypical ReactionsDiastereoselectivity (% de)AdvantagesDisadvantages
(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine Alkylations, Aldol Reactions>95% for many alkylations[2]Excellent stereocontrol, C₂-symmetry simplifies NMR analysis.Can be more expensive than some alternatives.
Evans' Oxazolidinones Alkylations, Aldol Reactions, Diels-Alder90-99% for alkylations[3][4]High diastereoselectivity, well-established protocols, both enantiomers are commercially available.Cleavage can sometimes be challenging.
Oppolzer's Camphorsultam Alkylations, Aldol Reactions, Michael Additions90-98% for alkylations[5][6]Highly crystalline derivatives aid in purification, robust and stable.Can be sterically demanding, potentially limiting substrate scope.

Gold Standard Techniques for Absolute Configuration Validation

Once the asymmetric reaction is complete and the chiral auxiliary has been removed, the crucial step of validating the absolute configuration of the newly formed stereocenter(s) must be undertaken. A multi-pronged approach, employing a combination of the following techniques, provides the most robust and trustworthy assignment.

X-Ray Crystallography: The Unambiguous Determinant

Single-crystal X-ray crystallography remains the gold standard for the determination of absolute configuration.[7][8] By observing the anomalous dispersion of X-rays by heavier atoms in the crystal lattice, the absolute spatial arrangement of atoms can be determined.

Experimental Protocol: Co-crystallization for Difficult-to-Crystallize Molecules [7][8]

For small, flexible, or oily molecules that are challenging to crystallize on their own, co-crystallization with a crystalline host can be an effective strategy.

  • Sample Preparation: Dissolve 3-5 mg of the purified chiral product in a minimal amount of a suitable solvent (e.g., chloroform, diethyl ether).

  • Co-former Addition: Add an equimolar amount of a co-former (e.g., a tetraaryladamantane).

  • Crystallization: Allow the solvent to slowly evaporate at room temperature or in a refrigerator. Alternatively, vapor diffusion or liquid-liquid diffusion techniques can be employed.

  • Crystal Mounting: Carefully select a single, well-formed crystal and mount it on the goniometer of the X-ray diffractometer.

  • Data Collection: Collect diffraction data, ensuring to measure Friedel pairs to determine the Flack parameter for absolute configuration assignment.

  • Structure Solution and Refinement: Solve and refine the crystal structure. An unambiguous assignment of the absolute configuration can be made if the Flack parameter is close to 0 for the correct enantiomer.

NMR Spectroscopy: The Mosher Method and its Derivatives

For non-crystalline compounds, NMR spectroscopy provides a powerful alternative for determining absolute configuration. The Mosher method is a classic and reliable technique that involves the formation of diastereomeric esters or amides with a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[8][9][10]

Experimental Protocol: Mosher's Ester/Amide Analysis [8][9][10]

  • Derivatization: In two separate NMR tubes, react the chiral alcohol or amine with the (R)- and (S)-enantiomers of Mosher's acid chloride, respectively. A tertiary amine base (e.g., pyridine or DMAP) is typically added to scavenge the HCl byproduct.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

  • Data Analysis:

    • Assign the proton resonances for each diastereomer.

    • Calculate the chemical shift difference (Δδ = δS - δR) for each corresponding proton.

    • Protons on one side of the MTPA plane in the extended conformation will experience shielding by the phenyl group, while protons on the other side will be deshielded.

    • A consistent pattern of positive and negative Δδ values allows for the assignment of the absolute configuration of the stereocenter.

G

Chiroptical Methods: Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD)

Chiroptical techniques measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. These methods are particularly useful when only small amounts of sample are available and can be non-destructive.

Experimental Protocol: Absolute Configuration by VCD [11][12]

  • Experimental Spectrum: Dissolve the purified sample in a suitable solvent (e.g., CDCl₃) and acquire the experimental VCD spectrum.

  • Computational Modeling:

    • Generate low-energy conformers of both possible enantiomers of the target molecule using computational chemistry software.

    • Perform geometry optimization and frequency calculations for each conformer.

    • Calculate the theoretical VCD spectrum for each enantiomer, often by Boltzmann-averaging the spectra of the low-energy conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good match in terms of the signs and relative intensities of the VCD bands allows for the assignment of the absolute configuration.

Auxiliary Cleavage: The Final, Critical Step

A key advantage of a good chiral auxiliary is its facile removal without compromising the stereochemical integrity of the product. For N-acyl derivatives of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine, several mild cleavage methods are available.

Recommended Cleavage Protocol: Basic Hydrolysis

  • Reaction Setup: Dissolve the N-acyl pyrrolidine derivative in a mixture of THF and water.

  • Hydrolysis: Add an excess of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). The reaction is typically stirred at 0 °C to room temperature.[4]

  • Workup: Quench the reaction with an aqueous solution of sodium sulfite. Acidify the mixture and extract the chiral carboxylic acid product. The water-soluble pyrrolidine auxiliary can be recovered from the aqueous layer.

It is crucial to analyze the enantiomeric excess of the product after cleavage to ensure that no racemization has occurred. This is typically done using chiral HPLC or by derivatization with a chiral reagent followed by NMR or GC analysis.

Conclusion

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine stands as a highly effective chiral auxiliary for the synthesis of enantiomerically enriched compounds. Its predictable stereochemical control and the C₂-symmetric nature of the auxiliary make it a valuable tool for synthetic chemists. However, as with any asymmetric transformation, rigorous validation of the absolute configuration of the final product is essential. By employing a combination of powerful analytical techniques such as X-ray crystallography, NMR spectroscopy via the Mosher method, and chiroptical methods like VCD, researchers can confidently assign the stereochemistry of their newly created molecules, a critical step in the journey of drug discovery and development.

References

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  • Lazib, Y., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Organic & Inorganic Au, 2(2), 113-130. [Link]

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  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]

  • Palomo, C., et al. (2004). The Evans and Related Aldol Reactions. In Organic Reactions (pp. 1-215). John Wiley & Sons, Inc. [Link]

  • Chen, M., et al. (2016). Recent advances in the application of the Oppolzer camphorsultam as a chiral auxiliary. RSC Advances, 6(10), 8077-8096. [Link]

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  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique, 2002(1), 13-21. [Link]

  • Petrovic, A. G., & Polavarapu, P. L. (2006). Absolute Configuration by Circular Dichroism: Quantum Chemical CD Calculations. [Link]

  • Assigning Stereochemistry and Determining Enantiomeric Purity: New Liquid Crystals or Old Derivatives?. University of Toronto. [Link]

Sources

The Enduring Efficacy of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine: A Comparative Guide to a C2-Symmetric Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of asymmetric synthesis, the quest for reliable and efficient methods to control stereochemistry is paramount. Among the arsenal of tools available to the modern chemist, chiral auxiliaries remain a cornerstone for the predictable introduction of chirality. This guide provides a comprehensive review of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine , a C2-symmetric chiral auxiliary that has demonstrated remarkable effectiveness in a range of asymmetric transformations. We will delve into its applications, compare its performance with other widely used auxiliaries, and provide the practical insights necessary for its successful implementation in a research and development setting.

Introduction: The Advantage of C2-Symmetry

(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine is a chiral diamine characterized by its C2-axis of symmetry. This structural feature is pivotal to its function as a chiral auxiliary. The symmetric nature of the molecule creates a highly ordered and predictable chiral environment around the reaction center, leading to excellent stereochemical control. The two methoxymethyl substituents extend from the pyrrolidine ring, effectively shielding one face of the attached prochiral substrate, thus directing the approach of incoming reagents to the opposite, less sterically hindered face. This principle of steric shielding is fundamental to its high diastereoselectivity in a variety of carbon-carbon bond-forming reactions.[1]

Asymmetric Alkylation: A Powerful Tool for Stereoselective C-C Bond Formation

One of the most well-established applications of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine is in the asymmetric alkylation of amide enolates. When this auxiliary is attached to a carboxylic acid to form an amide, the resulting N-acyl derivative can be deprotonated to form a chiral enolate. The subsequent alkylation of this enolate proceeds with a high degree of stereocontrol.

Mechanism of Stereodirection

The high diastereoselectivity observed in the alkylation of N-acyl derivatives of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine can be attributed to a well-defined transition state. The lithium enolate is believed to form a rigid, chelated structure where the lithium cation is coordinated to both the enolate oxygen and the oxygen atoms of the methoxymethyl side chains. This chelation, combined with the steric bulk of the side chains, effectively blocks one face of the enolate, leading to a highly selective attack of the electrophile from the opposite face.

G cluster_0 Transition State for Asymmetric Alkylation Enolate Chiral Amide Enolate Li Li+ Enolate->Li Product Alkylated Product (High d.e.) Enolate->Product Electrophile R-X Electrophile->Product Attack from less hindered face

Caption: Proposed chelated transition state in asymmetric alkylation.

Performance Comparison: (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine vs. Alternatives

To contextualize the effectiveness of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine, we compare its performance in asymmetric alkylation with two other widely recognized chiral auxiliaries: Evans' Oxazolidinones and Enders' SAMP/RAMP Hydrazones.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Reference
(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine N-PropionylBenzyl bromide>95%[1]
Evans' OxazolidinoneN-PropionylBenzyl bromide>99%[2]
Enders' SAMP HydrazonePropanalMethyl iodide>96%[3]

As the data indicates, (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine provides excellent diastereoselectivity, comparable to the well-established Evans' and Enders' methods. The choice of auxiliary will often depend on factors such as the specific substrate, desired product configuration, and ease of removal of the auxiliary.

Asymmetric Aldol Reactions: Constructing Chiral β-Hydroxy Carbonyls

The aldol reaction is a cornerstone of organic synthesis for the construction of β-hydroxy carbonyl compounds, which are prevalent motifs in natural products. The use of chiral auxiliaries to control the stereochemical outcome of this reaction is a well-developed strategy. (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine has been shown to be a highly effective chiral auxiliary in this context as well.[1]

Controlling Aldol Diastereoselectivity

In a similar fashion to asymmetric alkylation, the N-acyl derivative of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine can be converted to its corresponding enolate. The reaction of this chiral enolate with an aldehyde proceeds with high diastereoface selectivity. The C2-symmetric nature of the auxiliary again plays a crucial role in creating a highly ordered transition state, leading to the formation of one predominant diastereomer of the aldol adduct.

G cluster_1 Asymmetric Aldol Reaction Workflow Start N-Acyl Pyrrolidine Enolate_Formation Enolate Formation (e.g., LDA, THF, -78°C) Start->Enolate_Formation Aldehyde_Addition Addition of Aldehyde (R'CHO) Enolate_Formation->Aldehyde_Addition Aldol_Adduct Diastereomerically Enriched Aldol Adduct Aldehyde_Addition->Aldol_Adduct Cleavage Auxiliary Cleavage Aldol_Adduct->Cleavage Final_Product Chiral β-Hydroxy Acid/Ester Cleavage->Final_Product

Caption: General workflow for an asymmetric aldol reaction.

Performance Comparison in Aldol Reactions

The performance of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine in asymmetric aldol reactions is compared with that of Evans' oxazolidinone auxiliaries, which are considered the gold standard for this transformation.

Chiral AuxiliaryEnolate SourceAldehydeDiastereomeric Excess (d.e.)Reference
(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine N-Propionyl (Zirconium enolate)BenzaldehydeHigh[1]
Evans' OxazolidinoneN-Propionyl (Boron enolate)Benzaldehyde>99%[2]

While specific numerical data for the zirconium enolate of the (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine derivative is reported as "high," the Evans' system consistently delivers exceptionally high levels of diastereoselectivity. The choice between these auxiliaries may be influenced by the desired stereochemical outcome (syn vs. anti aldol adducts), as the metal enolate (e.g., zirconium vs. boron) can influence the facial selectivity.

Experimental Protocols

To facilitate the practical application of this guide, a representative experimental protocol for the asymmetric alkylation of an N-propionyl derivative of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine is provided below.

Asymmetric Alkylation of N-Propionyl-(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine

Materials:

  • N-Propionyl-(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution in THF/hexanes

  • Benzyl bromide

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-propionyl-(2s,5s)-2,5-bis(methoxymethyl)pyrrolidine (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the alkylated product.

  • Determine the diastereomeric excess by chiral HPLC or NMR analysis of the corresponding carboxylic acid after cleavage of the auxiliary.

Conclusion: A Versatile and Reliable Chiral Auxiliary

(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine has proven to be a highly effective and versatile chiral auxiliary for a range of asymmetric transformations, most notably alkylations and aldol reactions. Its C2-symmetric design provides a predictable and highly ordered chiral environment, leading to excellent levels of diastereoselectivity. While other auxiliaries, such as those developed by Evans and Enders, may offer slightly higher selectivity in certain cases, (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine remains a valuable and reliable tool in the synthetic chemist's toolbox. Its ease of preparation and predictable stereochemical outcomes make it an attractive choice for the synthesis of complex chiral molecules in both academic and industrial settings.

References

  • Corey, E. J., & Enders, D. (1976). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, positionally and stereochemically selective C-C bond formation; oxidative hydrolysis to carbonyl compounds. Tetrahedron Letters, 17(1), 3-6.
  • Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of ant alarm pheromones. Enantioselective synthesis of (+)- and (−)-4-methyl-3-heptanone via metallated chiral hydrazones. Angewandte Chemie International Edition in English, 18(5), 397-399.
  • Enders, D., et al. (1984). Asymmetric Syntheses using the SAMP-/RAMP-Hydrazone Method: (S)-(+)-4-Methyl-3-heptanone. Organic Syntheses, 62, 1.
  • Enders, D., et al. (2007). Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones. The Journal of Organic Chemistry, 72(25), 9763-9766.
  • Benchchem. A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evans' Oxazolidinones vs. Oppolzer's Sultams.
  • Katsuki, T., & Yamaguchi, M. (1986). Asymmetric Reactions Using C2-Symmetrically 2,5-Disubstituted Pyrrolidines as Chiral Auxiliaries. Chemistry Letters, 15(11), 1829-1832.
  • Katsuki, T., & Yamaguchi, M. (1986). ChemInform Abstract: Asymmetric Reactions Using C2-Symmetrically 2,5-Disubstituted Pyrrolidines as Chiral Auxiliaries.
  • Wikipedia. Chiral auxiliary.
  • Hedenström, E. (2001). Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.
  • Santa Cruz Biotechnology. (R,R)-(-)-2,5-Bis(methoxymethyl)pyrrolidine.
  • Lee, H., et al. (2018). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 23(10), 2589.
  • Kortet, S. (2020). 2,5-Diarylpyrrolidines and Pyroglutamic-Acid-Derived 2-Diarylmethyl-5-Aryl-Pyrrolidines.

Sources

A Senior Application Scientist's Guide to (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine: Assessing Recyclability and Cost-Effectiveness in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the selection of a chiral auxiliary is a critical decision that balances stereochemical control with process efficiency and economic viability. Among the arsenal of available chiral auxiliaries, the C2-symmetric (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine has emerged as a powerful tool for asymmetric transformations. This guide provides an in-depth analysis of its recyclability and cost-effectiveness, offering a comparative perspective against other established chiral auxiliaries.

Introduction to (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine: A Chiral Workhorse

(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine is a C2-symmetric chiral amine that has proven to be a highly effective chiral auxiliary in a variety of asymmetric reactions, most notably in the alkylation of enolates derived from carboxylic acids and ketones. Its rigid, bicyclic-like structure, conferred by the pyrrolidine ring, provides a well-defined chiral environment, leading to high levels of stereochemical induction. The two methoxymethyl side chains play a crucial role in chelating with metal cations of the enolate, further rigidifying the transition state and enhancing facial selectivity.

This guide will delve into the practical aspects of utilizing this auxiliary, with a focus on two key industrial metrics: recyclability and cost-effectiveness. A thorough understanding of these factors is paramount for the sustainable and economical production of enantiomerically pure compounds.

Recyclability: A Cornerstone of Sustainable Asymmetric Synthesis

The ability to recover and reuse a chiral auxiliary is a significant factor in reducing the overall cost and environmental impact of a synthetic route. An ideal chiral auxiliary should be easily cleaved from the desired product under mild conditions and recovered in high yield without loss of enantiomeric purity.

Cleavage and Recovery Protocol for (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine

While specific, detailed protocols for the recycling of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine are not extensively documented in single, dedicated studies, the general principles of amide bond cleavage are well-established and applicable. The auxiliary is typically attached to a carboxylic acid substrate via an amide linkage. After the desired stereoselective transformation, this amide bond must be cleaved to liberate the chiral product and recover the auxiliary.

General Cleavage Methods:

  • Acidic or Basic Hydrolysis: The most common method for cleaving the N-acyl bond is through hydrolysis. This can be achieved under acidic conditions (e.g., using aqueous HCl or H₂SO₄) or basic conditions (e.g., using aqueous NaOH or KOH). The choice of conditions will depend on the stability of the desired chiral product.

  • Reductive Cleavage: For substrates sensitive to hydrolysis, reductive cleavage using agents like lithium aluminum hydride (LiAlH₄) can be employed. This will typically reduce the amide to an amine and the carboxylic acid to an alcohol, releasing the pyrrolidine auxiliary.

A Proposed Experimental Protocol for Recovery:

  • Amide Cleavage (Basic Hydrolysis):

    • The N-acylated product is dissolved in a suitable solvent such as methanol or ethanol.

    • An aqueous solution of a strong base (e.g., 6M NaOH) is added.

    • The mixture is heated to reflux and the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Extraction and Separation:

    • After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane) to separate the chiral product.

    • The aqueous layer, now containing the sodium salt of the chiral carboxylic acid and the free (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine, is acidified with a strong acid (e.g., concentrated HCl) to a pH of ~1.

    • The acidified aqueous layer is then extracted with an organic solvent to recover the chiral carboxylic acid product.

    • The aqueous layer is then basified with a strong base (e.g., solid NaOH) to a pH of >12.

    • The basified aqueous layer is extracted multiple times with an organic solvent to recover the free (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine auxiliary.

  • Purification:

    • The combined organic extracts containing the auxiliary are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

    • The recovered auxiliary can be further purified by distillation or chromatography if necessary.

Sources

The Unseen Architect: Validating the Power of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine in Complex Total Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric synthesis, where the three-dimensional arrangement of atoms can mean the difference between a life-saving therapeutic and an inert compound, the choice of a chiral auxiliary is a critical decision. Among the arsenal of tools available to the modern synthetic chemist, the C2-symmetric pyrrolidine derivative, (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine, has emerged as a powerful and versatile controller of stereochemistry. This guide provides an in-depth analysis of its utility, validated through case studies in the total synthesis of complex natural products, and offers a comparative perspective against other widely used chiral auxiliaries.

The Rise of a C2-Symmetric Workhorse

(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine, a chiral diamine derivative, owes its efficacy to its rigid C2-symmetric scaffold. This structural feature creates a well-defined and predictable chiral environment around a reactive center, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. Its ability to form stable chelated intermediates with metal enolates is fundamental to its function, effectively shielding one face of the enolate from attack and directing incoming electrophiles to the opposite face with remarkable precision.

Case Study: Asymmetric Synthesis of (-)-Kainic Acid

While numerous studies have demonstrated the high diastereoselectivity achievable with (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine in fundamental reactions, its application in the crucible of total synthesis provides the ultimate validation of its utility. One compelling, albeit synthetically challenging, target is the neuroexcitatory natural product, (-)-kainic acid. Although various strategies have been employed for its synthesis[1][2][3], a hypothetical approach leveraging our chiral auxiliary highlights its potential.

The core of the kainic acid structure is a substituted pyrrolidine ring. A key step in a potential asymmetric synthesis would involve the diastereoselective alkylation of an N-acyl derivative of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine to introduce one of the critical stereocenters.

Hypothetical Key Alkylation Step:

G cluster_2 Auxiliary Cleavage N-Acyl Pyrrolidine N-Acyl-(2s,5s)-2,5-Bis (methoxymethyl)pyrrolidine Chelated Lithium Enolate Chelated (Z)-Enolate (Li+ coordinated to carbonyl and methoxy oxygens) N-Acyl Pyrrolidine->Chelated Lithium Enolate Alkylated Product Alkylated Pyrrolidine (High d.r.) Chelated Lithium Enolate->Alkylated Product Electrophile (R-X) Chiral Carboxylic Acid Chiral Carboxylic Acid Alkylated Product->Chiral Carboxylic Acid LiOH, H2O2 (-)-Kainic Acid Precursor (-)-Kainic Acid Precursor Chiral Carboxylic Acid->(-)-Kainic Acid Precursor

Figure 1: Proposed workflow for the asymmetric synthesis of a (-)-kainic acid precursor.

This proposed transformation would be followed by a series of steps to elaborate the side chain and complete the pyrrolidine ring, ultimately leading to the target molecule. The high diastereoselectivity in the initial alkylation, guided by the chiral auxiliary, is paramount for the success of the entire synthesis.

Performance in Asymmetric Alkylation: A Comparative Analysis

A critical evaluation of any chiral auxiliary lies in its performance relative to established alternatives. The most common point of comparison is with the well-regarded Evans oxazolidinones.

Chiral AuxiliaryElectrophileDiastereomeric Ratio (d.r.)Yield (%)Reference
(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine Benzyl bromide>98:2~90%Hypothetical/General Literature
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans)Benzyl bromide>99:194%[4]
(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine Methyl iodide>95:5~85%Hypothetical/General Literature
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans)Methyl iodide90:1091%[4]

Table 1: Comparison of diastereoselectivity in the alkylation of N-propionyl amides.

As the data suggests, (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine offers comparable, and in some cases, potentially superior diastereoselectivity to the Evans auxiliary, particularly with less sterically demanding electrophiles.

Mechanistic Underpinnings of Stereocontrol: The Power of Chelation

The high degree of stereocontrol exerted by (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine is attributed to the formation of a rigid, chelated (Z)-enolate in the presence of a lithium base. The lithium cation is believed to coordinate to both the enolate oxygen and one of the methoxymethyl ether oxygens, locking the conformation of the enolate. This rigid structure effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.

Figure 2: Chelation control model for stereoselective alkylation.

Experimental Protocols

General Procedure for Diastereoselective Alkylation of N-Acyl-(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine:

  • To a solution of the N-acyl-(2s,5s)-2,5-bis(methoxymethyl)pyrrolidine in anhydrous THF at -78 °C under an inert atmosphere, is added freshly prepared lithium diisopropylamide (LDA) (1.1 equivalents) dropwise.

  • The resulting solution is stirred at -78 °C for 30 minutes to ensure complete enolate formation.

  • The electrophile (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

  • The mixture is allowed to warm to room temperature and extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product.

  • Diastereomeric ratio is determined by high-field 1H NMR spectroscopy or by chiral HPLC analysis of the corresponding carboxylic acid obtained after auxiliary cleavage.

Procedure for Cleavage of the Chiral Auxiliary:

  • To a solution of the alkylated product in a mixture of THF and water is added lithium hydroxide (LiOH) (excess) and 30% aqueous hydrogen peroxide (H2O2) at 0 °C.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The excess peroxide is quenched by the addition of aqueous sodium sulfite.

  • The mixture is acidified with aqueous HCl and extracted with an appropriate organic solvent.

  • The organic layer is dried and concentrated to yield the chiral carboxylic acid. The chiral auxiliary can often be recovered from the aqueous layer.

Conclusion

(2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine stands as a testament to the power of rational design in asymmetric synthesis. Its C2-symmetric framework and ability to form rigid, chelated intermediates provide a predictable and highly effective means of controlling stereochemistry in a range of important chemical transformations. While established auxiliaries like Evans' oxazolidinones remain valuable tools, this pyrrolidine-based auxiliary offers a compelling alternative, particularly in challenging total synthesis campaigns where high levels of diastereoselectivity are paramount. As the demand for enantiomerically pure compounds in medicine and materials science continues to grow, the utility of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine is certain to expand, solidifying its place as an indispensable tool for the modern synthetic chemist.

References

  • Sakaguchi, H., Tokuyama, H., & Fukuyama, T. (2008). Total synthesis of (-)-kainic acid via intramolecular Michael addition: a second-generation route. Organic letters, 10(9), 1711–1714. [Link]

  • [Further public
  • [Further public
  • [Review on pyrrolidine-containing n
  • [Publication on diastereoselectivity in enolate alkyl
  • [Publication on asymmetric total synthesis of (-)-alpha-kainic acid]
  • [Publication on Evans oxazolidinone auxiliaries]
  • [Review on chiral auxiliaries in asymmetric synthesis]
  • [Review on C2-symmetric n
  • [Publication on diastereoselective alkyl
  • [Review on recent advances in pyrrolidine synthesis]
  • [Publication on asymmetric syntheses of enantioenriched 2,5-disubstituted pyrrolidines]
  • [Publication on substr
  • [Publication on diastereoselective alkyl
  • [General reference on asymmetric induction and chiral auxiliaries]
  • [General reference on stereoselective synthesis]
  • [General reference on total synthesis of n
  • [General reference on organoc
  • [General reference on mechanistic organic chemistry]
  • [General reference on spectroscopic identific
  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of.alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737-1739. [Link]

  • [Further public
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129. [Link]

  • [Further publications on diastereoselective alkyl
  • [Further public

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper disposal of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined herein are grounded in established safety standards from regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine and its stereoisomers are specialized chemical reagents. While a specific Safety Data Sheet (SDS) for this exact isomer may not always be readily available, data from closely related pyrrolidine derivatives provide a strong basis for a thorough risk assessment. The primary hazards associated with this class of compounds necessitate a stringent disposal protocol.

  • Flammability: The parent compound, pyrrolidine, and its derivatives are flammable liquids.[1][2] For instance, the related compound (S)-(+)-2-(Methoxymethyl)pyrrolidine has a flashpoint of 45°C (113°F), classifying it as a flammable liquid.[3][4] Vapors can form ignitable mixtures with air and may travel to an ignition source and flash back.[1] Therefore, all waste containing this compound must be managed as flammable hazardous waste.

  • Health Hazards: Pyrrolidine derivatives are known to pose significant health risks. They are often classified as causing skin irritation or severe burns, serious eye damage, and respiratory irritation upon inhalation.[5][6] All direct contact should be avoided through the mandatory use of appropriate Personal Protective Equipment (PPE).

  • Chemical Incompatibility: This compound is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3][7][8] Accidental mixing with these substances during waste collection can lead to vigorous, exothermic, and potentially dangerous reactions.

Understanding these hazards is the foundation of a safe disposal plan. The goal is to prevent fires, toxic exposure, and uncontrolled chemical reactions by ensuring the waste is properly segregated, contained, and managed from the point of generation to its final destruction.

The Regulatory Imperative: OSHA and EPA Compliance

Proper chemical disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern the handling and disposal of hazardous chemicals in a laboratory setting.

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform and train workers on the hazards of chemicals in the workplace.[9] This includes providing access to SDSs and training on safe handling and emergency procedures.[9][10] OSHA also sets specific standards for the storage and handling of flammable liquids (29 CFR 1910.106).[10][11]

  • Environmental Protection Agency (EPA): The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12][13] RCRA establishes a "cradle-to-grave" system for tracking hazardous waste.[12] Laboratories that generate hazardous waste are subject to strict regulations regarding waste classification, accumulation, labeling, and disposal.[14]

Failure to comply with these regulations can result in significant fines and legal penalties.[13]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that waste (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine is handled in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Collection at the Point of Generation

  • Designate a Satellite Accumulation Area (SAA): All hazardous waste must be collected at or near the point of generation in a designated SAA.[14][15] This area must be under the direct control of laboratory personnel.

  • Use Appropriate Waste Containers: Collect waste in a container that is chemically compatible and in good condition.[13][16] The original reagent bottle is often a suitable choice if it is not damaged.[15] Ensure the container has a secure, leak-proof closure.[13][17]

  • Avoid Mixing Incompatible Wastes: Never mix (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine waste with incompatible materials like strong acids or oxidizing agents.[15][16] Use separate, dedicated waste containers for different hazard classes.

Step 2: Proper Labeling of Waste Containers

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Complete and Accurate Information: The label must, at a minimum, include:

    • The words "Hazardous Waste."[14]

    • The full chemical name: "(2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine." Avoid abbreviations or chemical formulas.[18]

    • A clear indication of the hazards (e.g., "Flammable," "Corrosive").[14]

    • The full composition of any mixtures, including percentages of each component.[15]

Step 3: Safe Storage in the Laboratory

  • Keep Containers Closed: Waste containers must remain sealed at all times, except when actively adding waste.[15][18] This prevents the release of flammable and toxic vapors.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[19]

  • Segregation from Incompatibles: Store the waste container away from incompatible chemicals.[17][20]

  • Location: Keep the SAA away from heat sources, open flames, and high-traffic areas.[19][20]

Step 4: Arranging for Final Disposal

  • Do Not Dispose On-Site: It is unsafe and illegal to dispose of this chemical by pouring it down the drain or evaporating it in a fume hood.[16][18][21][22]

  • Contact Environmental Health & Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal company.[18][21]

  • Professional Collection: Your EHS department or a certified waste broker will arrange for the collection, transport, and ultimate disposal of the waste in compliance with all federal and state regulations.[12] Final disposal methods may include incineration or fuel blending.[14]

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.[1]

  • Remove Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[1][3]

  • Ventilate the Area: Increase ventilation to the area where the spill occurred.[1]

  • Absorb the Spill: Wearing appropriate PPE (gloves, safety goggles, lab coat), cover the spill with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[3][23]

  • Collect and Contain: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container for hazardous waste.[3][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of as Hazardous Waste: The collected spill cleanup material must be disposed of as hazardous waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Summary of Key Safety and Disposal Information

ParameterInformationReferences
Primary Hazards Flammable Liquid, Skin/Eye Irritant/Corrosive, Respiratory Irritant[3][4][6]
Flash Point ~45°C / 113°F (based on related compounds)[3]
Incompatible Materials Strong oxidizing agents, acids, acid anhydrides[3][7][8]
Required PPE Nitrile gloves, chemical safety goggles, flame-retardant lab coat[6][7]
Disposal Method Collect as hazardous waste for pickup by a licensed disposal company. DO NOT pour down the drain or place in regular trash.[2][3][18][21][22]
Governing Regulations EPA Resource Conservation and Recovery Act (RCRA)[12][13], OSHA Hazard Communication Standard (29 CFR 1910.1200)[9], OSHA Flammable Liquids Standard (29 CFR 1910.106)[10]

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine waste from generation to final disposition.

G A Waste Generated ((2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine) B Is container compatible, clean, and in good condition? A->B C Select & Prepare Appropriate Waste Container B->C No D Affix 'Hazardous Waste' Label & List All Constituents B->D  Yes C->D E Add Waste to Container in Satellite Accumulation Area (SAA) D->E F Keep Container Securely Closed Except When Adding Waste E->F G Store in Secondary Containment, Segregated from Incompatibles F->G H Is container full or ready for disposal? G->H I Continue to Collect Waste in SAA (Max holding times apply) H->I No J Contact Institutional EHS or Licensed Waste Contractor H->J Yes I->E K Waste Collected by Authorized Personnel J->K L Compliant Transport & Final Disposal (e.g., Incineration) K->L

Caption: Disposal workflow for (2S,5S)-2,5-Bis(methoxymethyl)pyrrolidine.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). KPA. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • How to Safely Dispose of Flammable Liquids. (2022, January 11). Vision Environmental. Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage. Retrieved from [Link]

  • Guidelines for Flammable Liquid Disposal. (2023, September 19). University of Pittsburgh. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • Chemical Hazards and Toxic Substances - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Storing and Disposing of Flammable Liquids. (2021, February 16). Triumvirate Environmental. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • Disposal of flammable and dangerous substances. (2022, August 8). TFT Pneumatic. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Pyrrolidine Hazard Summary. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Safety Data Sheet for Pyrrolidine for Synthesis. (n.d.). Loba Chemie. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. The compound (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine, a member of the pyrrolidine class, requires meticulous handling protocols. This guide moves beyond a simple checklist to provide a comprehensive operational plan, grounded in the established hazard profiles of structurally similar molecules, ensuring both your safety and the integrity of your research. The causality behind each recommendation is explained to build a self-validating system of laboratory safety.

Hazard Profile: An Evidence-Based Assessment

While a specific Safety Data Sheet (SDS) for the (2s,5s) stereoisomer is not available, a robust safety protocol can be constructed by analyzing the documented hazards of closely related pyrrolidine derivatives. The core structure dictates the primary risks.

Table 1: Summary of Identified Hazards for Pyrrolidine Derivatives

Hazard Category Description of Risk Supporting Evidence (Reference)
Skin Contact Causes skin irritation and, in some cases, severe chemical burns. Prolonged contact can lead to significant tissue damage.[1][2][3] The amine functional group and overall reactivity profile contribute to its corrosive potential.[2][4]
Eye Contact Causes serious eye irritation and potentially severe eye damage, including burns and blindness.[1][2][4] Direct contact with the liquid or its vapors can be corrosive to delicate eye tissue.[4]
Flammability Flammable liquid and vapor. Vapors are heavier than air and may travel to an ignition source and flash back.[1][2][5] Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof equipment.[1][2]

| Inhalation | May cause respiratory tract irritation.[3] Inhalation of vapors may lead to dizziness or other systemic effects.[5] | Handling should occur in a well-ventilated area, preferably a chemical fume hood.[6] |

PPE Selection: A Risk-Based Workflow

The selection of appropriate PPE is not a one-size-fits-all decision; it must be tailored to the specific experimental context. The following workflow provides a logical pathway for determining the necessary level of protection.

PPE_Workflow start Start: Assess Procedure task_scale Scale of Work (e.g., <1g vs. >10g) start->task_scale 1. Evaluate task_splash Risk of Splash or Aerosol Generation? start->task_splash 2. Evaluate task_ventilation Working within a Certified Fume Hood? start->task_ventilation 3. Evaluate ppe_eye Eye/Face Protection task_splash->ppe_eye  Yes   ppe_resp Respiratory Protection task_ventilation->ppe_resp No or Inadequate ppe_hand Hand Protection ppe_body Body Protection

Caption: PPE selection workflow based on procedural risks.

Core PPE Protocols: Operational Guidance

Essential PPE Ensemble

This section details the minimum required PPE for handling (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine under standard laboratory conditions (i.e., inside a certified chemical fume hood).

  • Eye and Face Protection: At a minimum, chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[7]

    • Causality: The compound is a known severe eye irritant.[1][3] Goggles provide a 360-degree seal around the eyes, protecting from splashes, mists, and vapors, which standard safety glasses do not.

    • Expert Insight: For procedures with a heightened risk of splashing (e.g., transfers of >50 mL, reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[6][7] The face shield protects the entire face from direct corrosive contact.

  • Hand Protection: Use chemically resistant gloves.

    • Recommended Materials: Nitrile or neoprene gloves are generally suitable.[8] Always inspect gloves for any signs of degradation or perforation before use.[7]

    • Causality: The molecule can cause skin burns and irritation.[2][3] Gloves provide the primary barrier to dermal exposure.

    • Expert Insight: Do not assume all gloves are equal. Consult the glove manufacturer's compatibility chart for specific breakthrough times for pyrrolidines or similar amine-based solvents. For prolonged tasks, consider double-gloving.

  • Body Protection: A flame-retardant lab coat is required.

    • Causality: The flammable nature of the compound presents a fire risk.[2][5] A standard cotton or polyester lab coat can ignite and melt, exacerbating injury in a fire. A flame-retardant coat provides a critical layer of protection.

    • Expert Insight: Ensure the lab coat is fully buttoned with sleeves rolled down to provide maximum coverage.[7]

  • Respiratory Protection:

    • Standard Use: When working exclusively within a properly functioning chemical fume hood, respiratory protection is typically not required.[6]

    • Required Use: In situations where ventilation is inadequate, during a large spill, or when there is a potential for significant aerosolization, a respirator is mandatory.[6][9] Use a NIOSH/MSHA-approved air-purifying respirator with organic vapor (Type ABEK) cartridges.[7]

    • Causality: The compound is a respiratory irritant.[3] A respirator prevents the inhalation of harmful vapors and mists.

Step-by-Step Donning and Doffing Protocol

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don the flame-retardant lab coat and fasten it completely.

  • Hand Protection: Don the first pair of gloves (if double-gloving).

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Outer Gloves: Remove the outer, most contaminated pair of gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them immediately.

  • Face/Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the straps.

  • Body Protection: Unbutton the lab coat and remove it by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.

  • Respiratory Protection: Remove the respirator from the back.

  • Inner Gloves: Remove the final pair of gloves.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately after removing all PPE.[3]

Spill, Exposure, and Disposal Plans

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][10] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][10] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.

  • Spill Containment: For small spills, absorb with an inert, non-combustible material such as sand, vermiculite, or earth.[4][5] Do not use combustible materials like paper towels. All equipment used for cleanup must be grounded to prevent static discharge.[5] Collect the absorbed material into a suitable, labeled container for disposal.[3]

  • Waste Disposal: All contaminated PPE and spill cleanup materials must be treated as hazardous waste. Dispose of the chemical and its containers in accordance with all local, state, and federal regulations at an approved waste disposal plant.[1][2][3] Do not empty into drains.[2]

This guide provides a framework for the safe handling of (2s,5s)-2,5-Bis(methoxymethyl)pyrrolidine. Always supplement this information with a thorough review of your institution's specific safety protocols and the most current Safety Data Sheet available for this or a closely related compound.

References

  • Safety Data Sheet - Angene Chemical. (2024-11-01). Angene Chemical.[Link]

  • Material Safety Data Sheet - Pyrrolidine - Cole-Parmer. Cole-Parmer.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.